molecular formula C26H25NO4 B15572225 FM04

FM04

Katalognummer: B15572225
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: JIFJFNBTQSCGBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

FM04 is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H25NO4

Molekulargewicht

415.5 g/mol

IUPAC-Name

2-[4-[2-[2-(benzylamino)ethoxy]ethoxy]phenyl]chromen-4-one

InChI

InChI=1S/C26H25NO4/c28-24-18-26(31-25-9-5-4-8-23(24)25)21-10-12-22(13-11-21)30-17-16-29-15-14-27-19-20-6-2-1-3-7-20/h1-13,18,27H,14-17,19H2

InChI-Schlüssel

JIFJFNBTQSCGBM-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of FM04, a P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of FM04, a potent flavonoid-based inhibitor of P-glycoprotein (P-gp). P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells, actively effluxing a broad range of chemotherapeutic agents and thereby reducing their intracellular efficacy. Understanding the molecular interactions between P-gp and its inhibitors is crucial for the development of effective strategies to overcome MDR.

Core Mechanism of Action of this compound

This compound is a potent P-gp inhibitor with an EC50 of 83 nM for reversing paclitaxel (B517696) resistance.[1][2][3][4][5] It is a metabolite of the flavonoid dimer FD18 and exhibits improved physicochemical properties, making it a more "druggable" molecule.[2][3] Unlike its parent compound, this compound itself is not a transport substrate of P-gp, suggesting it does not act as a competitive inhibitor.[2][6] Instead, molecular docking and mutational studies have revealed that this compound interacts with the nucleotide-binding domain 2 (NBD2) of human P-gp, specifically at residues Q1193 and I1115.[1][7][8][9] This interaction leads to the inhibition of P-gp's transport function through two proposed novel mechanisms.[1][7][9]

The dual inhibitory mechanisms of this compound are proposed as follows:

  • Mechanism 1: this compound binds to Q1193, which then facilitates interaction with the functionally critical residues H1195 and T1226, leading to inhibition of P-gp.[1][7][9]

  • Mechanism 2: this compound binds to I1115, a functionally critical residue. This binding disrupts the R262-Q1081-Q1118 interaction pocket, uncoupling the intracellular loop 2 (ICL2) from NBD2 and thereby inhibiting P-gp's activity.[1][7][9]

Interestingly, while inhibiting the transport of chemotherapeutic drugs, this compound stimulates the ATPase activity of P-gp. At a concentration of 100 µM, this compound was found to increase P-gp's ATPase activity by 3.3-fold.[2][3][4][5] This suggests that this compound acts as an allosteric modulator, uncoupling ATP hydrolysis from the drug efflux process.

The following diagram illustrates the proposed dual mechanism of action of this compound on P-glycoprotein.

FM04_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_NBD2 NBD2 Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Chemo_in Chemotherapeutic Drug Chemo_in->Pgp Enters P-gp This compound This compound Q1193 This compound->Q1193 Binds to I1115 This compound->I1115 Binds to ATP ATP ATP->Pgp Hydrolysis Q1193->Pgp Inhibits Efflux I1115->Pgp Inhibits Efflux

Caption: Proposed dual mechanism of this compound action on P-glycoprotein.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity as a P-gp inhibitor.

ParameterValueCell Line / SystemNotesReference(s)
EC50 (Paclitaxel Resistance Reversal) 83 nMLCC6MDRThe effective concentration of this compound that reduces the IC50 of paclitaxel by 50%.[1][2][3][4][5]
P-gp ATPase Activity Stimulation 3.3-foldRecombinant human P-gpMeasured at an this compound concentration of 100 µM.[2][3][4][5]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

P-gp ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis rate of P-gp, providing insights into its interaction with the enzyme's catalytic cycle. The Pgp-Glo™ Assay System (Promega) is a commonly used commercial kit for this purpose.

Experimental Workflow:

ATPase_Workflow start Start prep_reagents Prepare Reagents: - P-gp membrane fraction - MgATP solution - Test compounds (this compound) - Pgp-Glo™ Assay Buffer - Luciferin Detection Reagent start->prep_reagents plate_setup Set up 96-well plate with: - Untreated controls - Na3VO4-treated controls - this compound-treated samples prep_reagents->plate_setup add_pgp_atp Add P-gp membrane fraction and MgATP to all wells plate_setup->add_pgp_atp incubate_reaction Incubate at 37°C to allow ATP hydrolysis add_pgp_atp->incubate_reaction stop_reaction Stop reaction and detect remaining ATP by adding Pgp-Glo™ Reagent incubate_reaction->stop_reaction measure_luminescence Measure luminescence using a plate reader stop_reaction->measure_luminescence analyze_data Analyze data: - Calculate ATP consumption - Determine fold-stimulation by this compound measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the P-gp ATPase activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2.5X concentration of this compound and control compounds in Pgp-Glo™ Assay Buffer.

    • Prepare a 25mM MgATP solution by combining 50mM MgATP with Pgp-Glo™ Assay Buffer.

    • Reconstitute the Luciferin Detection Reagent in the provided buffer.

  • Assay Procedure:

    • Add 20µL of the 2.5X test compound solutions to the appropriate wells of a 96-well plate.

    • Add 20µL of P-gp membrane fraction to each well.

    • Initiate the reaction by adding 10µL of 25mM MgATP to each well.

    • Incubate the plate at 37°C for 40 minutes.

    • Add 50µL of ATP Detection Reagent to each well to stop the reaction and initiate the luminescent signal.

    • Incubate at room temperature for 20 minutes to stabilize the signal.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The amount of ATP consumed is inversely proportional to the luminescent signal.

    • Calculate the change in relative light units (ΔRLU) to determine the ATPase activity.

    • Compare the activity in the presence of this compound to the basal activity (no compound) to determine the fold-stimulation.

Doxorubicin (B1662922) Accumulation Assay

This assay is used to determine the ability of this compound to inhibit the efflux of a known P-gp substrate, doxorubicin, from P-gp-overexpressing cells. An increase in intracellular doxorubicin fluorescence indicates inhibition of P-gp.

Experimental Workflow:

Dox_Accumulation_Workflow start Start seed_cells Seed P-gp overexpressing cells (e.g., LCC6MDR) in a multi-well plate start->seed_cells incubate_overnight Incubate overnight to allow cell attachment seed_cells->incubate_overnight treat_cells Treat cells with various concentrations of this compound or control compounds incubate_overnight->treat_cells add_dox Add doxorubicin to all wells treat_cells->add_dox incubate Incubate for a defined period (e.g., 90 minutes) at 37°C add_dox->incubate wash_cells Wash cells with ice-cold PBS to remove extracellular doxorubicin incubate->wash_cells lyse_cells Lyse cells to release intracellular doxorubicin wash_cells->lyse_cells measure_fluorescence Measure doxorubicin fluorescence using a fluorescence plate reader or flow cytometer lyse_cells->measure_fluorescence analyze_data Analyze data: - Quantify intracellular doxorubicin levels - Determine the dose-dependent effect of this compound measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the doxorubicin accumulation assay.

Detailed Protocol:

  • Cell Culture:

    • Seed P-gp-overexpressing cells (e.g., LCC6MDR) and their parental non-overexpressing counterparts (e.g., LCC6) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

    • Add doxorubicin (typically 10-20 µM) to each well and incubate for an additional 90 minutes at 37°C.

    • Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer.

    • Measure the fluorescence of the lysate using a fluorescence microplate reader (excitation ~485 nm, emission ~590 nm).

  • Data Analysis:

    • Normalize the fluorescence intensity to the protein concentration of each well.

    • Compare the intracellular doxorubicin concentration in this compound-treated cells to untreated cells to determine the fold-increase in accumulation.

Reversal of Paclitaxel Resistance Assay (MTT Assay)

This assay assesses the ability of this compound to sensitize P-gp-overexpressing, paclitaxel-resistant cells to the cytotoxic effects of paclitaxel.

Experimental Workflow:

MTT_Workflow start Start seed_cells Seed paclitaxel-resistant cells (e.g., LCC6MDR) in a 96-well plate start->seed_cells incubate_overnight Incubate overnight for cell attachment seed_cells->incubate_overnight treat_cells Treat cells with a range of paclitaxel concentrations with or without a fixed concentration of this compound incubate_overnight->treat_cells incubate_72h Incubate for 72 hours at 37°C treat_cells->incubate_72h add_mtt Add MTT reagent to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm using a microplate reader solubilize->read_absorbance analyze_data Analyze data: - Calculate cell viability - Determine the IC50 of paclitaxel with and without this compound read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT assay to assess reversal of paclitaxel resistance.

Detailed Protocol:

  • Cell Plating:

    • Seed P-gp-overexpressing paclitaxel-resistant cells in a 96-well plate and allow them to attach overnight.

  • Drug Treatment:

    • Treat the cells with serial dilutions of paclitaxel in the presence or absence of a non-toxic concentration of this compound.

    • Include wells with cells and this compound alone to assess its intrinsic cytotoxicity.

    • Incubate the plates for 72 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value (the concentration of paclitaxel that inhibits cell growth by 50%) from the dose-response curves for paclitaxel alone and in combination with this compound.

    • The fold-reversal of resistance is calculated by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in the presence of this compound.

Conclusion

This compound represents a promising P-glycoprotein inhibitor with a well-defined mechanism of action that involves direct interaction with the nucleotide-binding domain 2 of the transporter. Its ability to allosterically modulate P-gp function, thereby inhibiting drug efflux while stimulating ATPase activity, highlights a sophisticated mechanism for overcoming multidrug resistance. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and the development of next-generation P-gp inhibitors for enhanced cancer chemotherapy.

References

In-Depth Technical Guide to FM04: A Potent Modulator of P-glycoprotein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FM04 is a novel flavonoid monomer identified as a potent and druggable inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and mechanisms of action of this compound. It details quantitative data on its efficacy, outlines the experimental protocols used for its characterization, and visualizes its primary mechanism of action. This compound demonstrates significant potential in reversing P-gp-mediated drug resistance and enhancing the oral bioavailability of conventional chemotherapeutic agents, positioning it as a promising candidate for combination cancer therapy.

Core Biological Activity and Molecular Targets

This compound is a biotransformed active metabolite of the flavonoid dimer FD18, exhibiting improved physicochemical properties for drug development.[1] Its primary biological activity lies in its potent inhibition of P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump that confers multidrug resistance in cancer cells by expelling a wide range of chemotherapeutic drugs.[1][2][3]

The key molecular targets of this compound are:

  • P-glycoprotein (P-gp): this compound directly interacts with P-gp to inhibit its transport function, thereby increasing the intracellular concentration of co-administered anticancer drugs.[1][2]

  • Cytochrome P450 enzymes (CYP2C8 and CYP3A4): this compound acts as a dual inhibitor of CYP2C8 and CYP3A4, enzymes present in the intestine that are involved in the metabolism of various drugs, including paclitaxel (B517696).[1][3][4]

Quantitative Data on Biological Activity

The efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative data.

Parameter Value Cell Line/Model Description Reference
EC₅₀ 83 nMLCC6MDREffective concentration to reduce the IC₅₀ of paclitaxel by 50% in P-gp overexpressing cells.[1][2][3]
P-gp ATPase Stimulation 3.3-fold increase at 100 µMRecombinant human P-gpStimulation of P-gp's ATP hydrolysis activity, indicating direct interaction.[1][2][4]
Reversal of Paclitaxel Resistance (in vitro) 1.8-fold more potent than parent compound FD18LCC6MDRComparative potency in sensitizing MDR cells to paclitaxel.[1]
Tumor Volume Reduction (in vivo) 56% reductionHuman melanoma MDA435/LCC6MDR xenograftCo-administration of this compound (28 mg/kg, I.P.) with paclitaxel (12 mg/kg, I.V.).[1]
Oral Bioavailability Enhancement of Paclitaxel (in vivo) 57- to 66-fold improvement in AUCMiceOral co-administration of this compound (45 mg/kg) with paclitaxel.[1][3][4]
Oral Combination Therapy Tumor Suppression (in vivo) ≥ 73% reduction in tumor volumeHuman melanoma MDA435/LCC6 tumorOral co-administration of this compound (45 mg/kg) with paclitaxel (40, 60, or 70 mg/kg).[1][2][4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of P-glycoprotein's drug efflux function. Unlike its parent compound FD18, this compound is not a transport substrate of P-gp, suggesting it does not act as a competitive inhibitor.[1][2] Instead, it binds to P-gp and stimulates its ATPase activity, which paradoxically leads to the inhibition of drug transport. This suggests an allosteric mechanism of inhibition. Molecular docking and mutational studies have proposed two possible binding sites for this compound on P-gp's nucleotide-binding domain 2 (NBD2), leading to the disruption of the transporter's function.[5]

By inhibiting P-gp, this compound increases the intracellular accumulation of P-gp substrate drugs, such as doxorubicin (B1662922) and paclitaxel, in multidrug-resistant cancer cells, thereby restoring their cytotoxic efficacy.[1][2][4]

Furthermore, this compound's inhibition of intestinal CYP2C8 and CYP3A4 enzymes reduces the first-pass metabolism of orally administered drugs like paclitaxel, leading to a significant increase in their systemic absorption and bioavailability.[1][3][4]

As a flavonoid, this compound may possess broader biological activities and interact with various cellular signaling pathways commonly affected by this class of compounds. Flavonoids have been reported to modulate pathways such as PI3K/Akt/mTOR and NF-κB, which are critical in cancer cell proliferation, survival, and inflammation.[1][6][7][8] However, specific studies on the effects of this compound on these pathways are yet to be published.

Visualizing the Core Mechanism of this compound

FM04_Mechanism Core Mechanism of this compound in Reversing Multidrug Resistance cluster_cell MDR Cancer Cell cluster_intestine Intestinal Lumen & Enterocyte This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibition Chemo Chemotherapeutic Drug (e.g., Paclitaxel) Chemo->Pgp Efflux Nucleus Nucleus Chemo->Nucleus Increased Intracellular Concentration Apoptosis Apoptosis Nucleus->Apoptosis Induces Oral_Chemo Oral Chemotherapeutic Drug (e.g., Paclitaxel) CYP CYP2C8/3A4 Enzymes Oral_Chemo->CYP Bloodstream To Bloodstream Oral_Chemo->Bloodstream Increased Absorption Oral_this compound Oral this compound Oral_this compound->CYP Inhibition Metabolism First-Pass Metabolism CYP->Metabolism

Core mechanism of this compound in cancer cells and the intestine.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound, based on the primary literature and standard laboratory practices.

P-glycoprotein ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis rate of P-gp, which is indicative of a direct interaction. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the enzymatic reaction.

Materials:

  • Recombinant human P-gp membranes

  • Pgp-Glo™ Assay Buffer (Promega)

  • MgATP solution (50 mM)

  • This compound stock solution (in DMSO)

  • Verapamil (positive control stimulator)

  • Sodium orthovanadate (Na₃VO₄, P-gp inhibitor for baseline)

  • ATP Detection Reagent (containing luciferase/luciferin)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Thaw all reagents and equilibrate to room temperature.

    • Prepare a 2.5X concentrated solution of this compound and controls (Verapamil, Na₃VO₄) in Pgp-Glo™ Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).

  • Reaction Setup:

    • In a 96-well plate, add 20 µL of Pgp-Glo™ Assay Buffer.

    • Add 10 µL of the 2.5X this compound solution or control to the appropriate wells.

    • Add 20 µL of recombinant human P-gp membranes (typically 25 µg) to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding 10 µL of 5 mM MgATP to each well.

    • Incubate the plate at 37°C for 40 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection:

    • Equilibrate the plate to room temperature for 5-10 minutes.

    • Add 50 µL of ATP Detection Reagent to each well.

    • Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The P-gp ATPase activity is inversely proportional to the luminescent signal.

    • Calculate the change in relative light units (ΔRLU) relative to the Na₃VO₄-treated (non-P-gp ATPase activity) and untreated controls.

    • Express the effect of this compound as a fold-change in ATPase activity compared to the basal activity.

Intracellular Doxorubicin Accumulation Assay

This assay uses the fluorescent property of doxorubicin to quantify its intracellular accumulation in the presence and absence of this compound, typically analyzed by flow cytometry.

Materials:

  • P-gp overexpressing cells (e.g., LCC6MDR) and their parental non-overexpressing counterparts (e.g., LCC6).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Doxorubicin hydrochloride stock solution.

  • This compound stock solution (in DMSO).

  • Verapamil (positive control).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

Protocol:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase on the day of the experiment.

  • Treatment:

    • On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of this compound, Verapamil, or vehicle control (DMSO).

    • Pre-incubate the cells for 1 hour at 37°C in a CO₂ incubator.

    • Add doxorubicin to a final concentration (e.g., 10 µM) to all wells and incubate for an additional 1-2 hours at 37°C.

  • Cell Harvesting and Staining:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization, followed by the addition of complete medium to neutralize the trypsin.

    • Transfer the cell suspension to flow cytometry tubes and centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. Doxorubicin fluorescence is typically excited with a 488 nm laser and detected in the PE or a similar channel (e.g., 585/42 nm).

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the live cell population based on forward and side scatter properties.

    • Quantify the mean fluorescence intensity (MFI) of the doxorubicin signal for each sample.

    • Calculate the fold-increase in doxorubicin accumulation in the presence of this compound compared to the vehicle control.

In Vivo Xenograft Model for Reversal of Paclitaxel Resistance

This experiment evaluates the efficacy of this compound in combination with paclitaxel in suppressing the growth of drug-resistant tumors in a murine model.

Materials:

  • Immunodeficient mice (e.g., nude mice).

  • P-gp overexpressing human cancer cells (e.g., MDA435/LCC6MDR).

  • Matrigel (optional, for subcutaneous injection).

  • Paclitaxel for injection.

  • This compound formulation for intraperitoneal (I.P.) or oral administration.

  • Calipers for tumor measurement.

  • Animal balance.

Protocol:

  • Tumor Inoculation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of approximately 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, paclitaxel alone, this compound alone, paclitaxel + this compound).

  • Drug Administration:

    • Administer paclitaxel (e.g., 12 mg/kg) via intravenous (I.V.) injection according to the planned schedule (e.g., once every 3 days).[1]

    • Administer this compound (e.g., 28 mg/kg) via I.P. injection or oral gavage, typically 1-2 hours before paclitaxel administration.[1]

    • Treat the control groups with the respective vehicles.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specific size.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between groups.

Conclusion and Future Directions

This compound is a promising flavonoid-based P-glycoprotein inhibitor with significant potential to overcome multidrug resistance in cancer therapy. Its dual action of inhibiting P-gp and key drug-metabolizing enzymes makes it a strong candidate for improving the efficacy and oral bioavailability of existing chemotherapeutic agents. The data presented in this guide underscore its potency and provide a foundation for its further preclinical and clinical development.

Future research should focus on:

  • Elucidating the broader effects of this compound on cancer signaling pathways beyond P-gp modulation.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules for combination therapies.

  • Evaluating the efficacy of this compound in a wider range of MDR cancer models.

  • Investigating potential off-target effects and conducting comprehensive toxicology studies to ensure its safety profile.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of MDR modulation in oncology.

References

The Role of FM04 in Reversing Multidrug Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. This technical guide provides an in-depth analysis of FM04, a potent flavonoid-based inhibitor of P-gp, and its role in reversing multidrug resistance. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated cellular pathways.

Introduction to this compound and Multidrug Resistance

Cancer cells can develop resistance to a wide range of structurally and functionally diverse chemotherapeutic agents, a phenomenon known as multidrug resistance (MDR).[1][2] A key mechanism underlying MDR is the increased expression of efflux pumps like P-glycoprotein (P-gp), a product of the ABCB1 gene.[3][4] These transporters utilize the energy from ATP hydrolysis to expel cytotoxic drugs from the cell, rendering them ineffective.[3]

This compound is a flavonoid monomer that has emerged as a potent and promising agent to combat P-gp-mediated MDR.[5][6] It is an active metabolite of the flavonoid dimer FD18, exhibiting improved physicochemical properties that make it more "druggable".[5][7] Studies have demonstrated that this compound can effectively sensitize MDR cancer cells to various anticancer drugs by directly inhibiting the function of P-gp.[5][8]

Mechanism of Action of this compound

This compound acts as a potent, non-competitive inhibitor of P-glycoprotein.[5][8] Unlike competitive inhibitors, this compound is not a transport substrate of P-gp itself, meaning it is not pumped out of the cell by the transporter.[5][9] This allows it to exert a more sustained inhibitory effect.

The primary mechanism of this compound involves its interaction with the nucleotide-binding domain 2 (NBD2) of P-gp.[10][11] Specifically, this compound has been shown to bind to residues Q1193 and I1115 within NBD2.[10][11] This binding is proposed to inhibit P-gp through two potential mechanisms:

  • Mechanism 1: Binding to Q1193 facilitates interactions with the functionally critical residues H1195 and T1226, leading to inhibition.[10]

  • Mechanism 2: Binding to the functionally critical residue I1115 disrupts the R262-Q1081-Q1118 interaction pocket. This uncouples the intracellular loop 2 (ICL2) from NBD2, thereby inhibiting P-gp function.[10]

Interestingly, while inhibiting the transport function of P-gp, this compound stimulates its ATPase activity.[5][8] At a concentration of 100 μM, this compound was found to stimulate P-gp ATPase activity by 3.3-fold.[5][8] This uncoupling of ATP hydrolysis from substrate transport is a characteristic feature of many non-competitive P-gp inhibitors.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies on the efficacy of this compound in reversing P-gp-mediated multidrug resistance.

Parameter Value Cell Line Anticancer Drug Reference
EC50 83 nMLCC6MDRPaclitaxel[5][6]
Potency vs. FD18 1.8-fold more potentLCC6MDRPaclitaxel[5][6]
P-gp ATPase Stimulation 3.3-fold at 100 µM--[5][8]
Study Type This compound Dose Anticancer Drug & Dose Tumor Model Key Finding Reference
In Vivo Xenograft28 mg/kg (I.P.)Paclitaxel (12 mg/kg, I.V.)Human melanoma MDA435/LCC6MDR56% reduction in tumor volume[5][8]
Oral Bioavailability45 mg/kg (oral)PaclitaxelMiceIncreased intestinal absorption of Paclitaxel from 0.2% to 14%[5][6]
Oral Co-administration45 mg/kg (oral)Paclitaxel (40, 60, or 70 mg/kg)Human melanoma MDA435/LCC6At least a 73% reduction in tumor volume[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in reversing multidrug resistance.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Multidrug-resistant (MDR) and parental (drug-sensitive) cancer cell lines

  • Complete culture medium

  • This compound

  • Anticancer drug (e.g., Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the anticancer drug, with or without a fixed, non-toxic concentration of this compound. Include untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug required to inhibit cell growth by 50%).

Intracellular Drug Accumulation Assay (Rhodamine 123 Efflux Assay)

This assay is used to assess the function of P-gp by measuring the efflux of a fluorescent substrate, Rhodamine 123.

Materials:

  • MDR and parental cancer cell lines

  • Rhodamine 123

  • This compound

  • Verapamil (positive control P-gp inhibitor)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Protocol:

  • Harvest cells and resuspend them in serum-free culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with or without this compound (or Verapamil) at a specific concentration for 30-60 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for an additional 1-2 hours to allow for drug efflux.

  • Wash the cells again with ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525/530 nm).

  • An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis rate of P-gp in the presence of test compounds.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 insect cells overexpressing P-gp)

  • This compound

  • Verapamil (positive control)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

  • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., Malachite Green-based colorimetric assay)

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing the P-gp-rich membrane vesicles in the assay buffer.

  • Add various concentrations of this compound or Verapamil to the wells of a 96-well plate. Include a control with no compound.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Add the colorimetric reagent for phosphate detection and incubate at room temperature to allow color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released.

  • Calculate the ATPase activity and express it as a fold-change relative to the basal activity (no compound).

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MDR cancer cells

  • This compound

  • Anticancer drug

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat them with the anticancer drug in the presence or absence of this compound for a specified time (e.g., 24-48 hours).

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 This compound Mechanism of Action This compound This compound NBD2 Nucleotide-Binding Domain 2 (NBD2) This compound->NBD2 Binds to Q1193/I1115 Pgp P-glycoprotein (P-gp) Drug Anticancer Drug Pgp->Drug Efflux Blocked ADP ADP + Pi Pgp->ADP Intracellular Intracellular Space Extracellular Extracellular Space ATP ATP ATP->Pgp Hydrolysis Stimulated G cluster_1 P-gp Inhibition and Apoptosis Induction Pathway This compound This compound Pgp P-gp Inhibition This compound->Pgp Drug_Accumulation Increased Intracellular Anticancer Drug Pgp->Drug_Accumulation PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Potential Modulation) Pgp->PI3K_Akt_mTOR Downregulation? Apoptosis Apoptosis Induction Drug_Accumulation->Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibition of survival signaling Cell_Death Cancer Cell Death Apoptosis->Cell_Death G cluster_2 Experimental Workflow for this compound Evaluation start Start: MDR Cancer Cell Line mtt MTT Assay (Cell Viability) start->mtt efflux Rhodamine 123 Efflux Assay (P-gp Function) start->efflux atpase P-gp ATPase Assay (Mechanism) start->atpase apoptosis Annexin V/PI Staining (Apoptosis) mtt->apoptosis efflux->apoptosis invivo In Vivo Xenograft Model (Efficacy) atpase->invivo apoptosis->invivo end End: Evaluation of This compound Efficacy invivo->end

References

FM04 as a chemosensitizer in cancer

Author: BenchChem Technical Support Team. Date: December 2025

This suggests that "FM04" may be an internal, pre-publication designation for a novel compound, a potential misidentification, or a typographical error. Without publicly available data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To facilitate the creation of the requested content, please verify the name of the compound. Alternative names, chemical identifiers (such as a CAS number), or any affiliated research institution or publication would be essential to locate the necessary information.

Once the correct compound is identified and relevant literature is available, a comprehensive technical guide can be developed, adhering to the specified requirements for data presentation, detailed methodologies, and visual diagrams.

The Flavonoid FM04: A Technical Guide to its Structure and Function as a P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM04 is a synthetic amine-containing flavonoid monomer that has emerged as a potent and promising inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer therapy.[1][2][3] As a metabolite of the flavonoid dimer FD18, this compound exhibits improved physicochemical properties, making it a more "druggable" molecule.[1][3] This technical guide provides a comprehensive overview of the flavonoid structure of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.

Flavonoid Structure of this compound

This compound, chemically named 2-(4-(2-(2-(benzylamino)ethoxy)ethoxy)phenyl)-4H-chromen-4-one, possesses a core flavonoid structure consisting of two phenyl rings (A and B) and a heterocyclic C ring.[4][5] The key structural feature of this compound is the amine-containing side chain attached to the B ring, which is crucial for its potent inhibitory activity against P-gp.

While detailed X-ray crystallographic data providing precise bond lengths and angles for this compound are not publicly available, its structure has been confirmed through synthesis and spectroscopic methods, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]

Spectroscopic Data

Limited 1H and 13C NMR data for this compound and its precursors have been reported in patent literature. These data are crucial for confirming the successful synthesis and structural integrity of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight415 g/mol [3]
CLogP4.9[3]

Mechanism of Action: P-glycoprotein Inhibition

This compound exerts its biological effect by directly interacting with and inhibiting the function of P-glycoprotein.[1][2] P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to efflux a wide range of substrates, including many anticancer drugs, from cells. This leads to decreased intracellular drug concentrations and, consequently, multidrug resistance.

This compound has been shown to interact with the nucleotide-binding domains (NBDs) of P-gp, specifically NBD2.[2][7] This interaction is believed to occur at two potential sites:

  • Binding to Q1193: This initial binding is followed by interactions with the functionally critical residues H1195 and T1226.[2][8]

  • Binding to I1115: This interaction disrupts the R262-Q1081-Q1118 interaction pocket, leading to an uncoupling of the intracellular loop 2 (ICL2) and NBD2 interaction.[2][8]

Interestingly, this compound does not act as a competitive inhibitor by being transported itself.[3] Instead, it functions as a modulator that stimulates the ATPase activity of P-gp, suggesting an allosteric mechanism of inhibition.[3][6] By binding to the NBDs, this compound likely induces a conformational change in P-gp that ultimately hinders its ability to effectively transport drug substrates.

Signaling Pathway of P-gp Inhibition by this compound

P_gp_inhibition_by_this compound Pgp P-glycoprotein (P-gp) NBD1 NBD1 NBD2 NBD2 Drug Anticancer Drug Extracellular Extracellular Pgp->Extracellular Efflux ATP ATP NBD2->ATP Stimulates ATPase activity Drug->Pgp Binds to substrate site Intracellular Intracellular This compound This compound This compound->NBD2 ADP ADP + Pi ATP->ADP

P-gp Inhibition by this compound Signaling Pathway.

Quantitative Data

The potency of this compound as a P-gp inhibitor has been quantified through various in vitro assays.

Table 2: In Vitro Activity of this compound

ParameterCell LineSubstrateValueReference
EC50 LCC6MDRPaclitaxel83 nM[1][3]
EC50 LCC6MDRDoxorubicin (B1662922)64 nM[3]
ATPase Stimulation Recombinant human P-gp-3.3-fold at 100 µM[3][6]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the flavonoid structure and activity of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in the patent literature. A general outline is provided below.

General Synthetic Scheme:

  • Starting Materials: The synthesis typically starts from commercially available flavonoid precursors.

  • Introduction of the Linker: A key step involves the attachment of a linker containing the amine functionality to the B-ring of the flavonoid core. This is often achieved through etherification reactions.

  • Amine Functionalization: The terminal amine of the linker is then functionalized, for example, by benzylation.

  • Purification: The final product, this compound, is purified using chromatographic techniques.

A detailed, step-by-step protocol is outlined in the relevant patent documentation.

P-glycoprotein ATPase Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.

Methodology:

  • Preparation: Recombinant human P-gp membrane vesicles are prepared.

  • Incubation: The P-gp vesicles are incubated with varying concentrations of this compound in the presence of ATP.

  • Measurement: The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified using a colorimetric method.

  • Analysis: The ATPase activity is calculated and expressed as a fold change relative to the basal activity (without the inhibitor).

Doxorubicin (DOX) Accumulation Assay

This assay assesses the ability of this compound to reverse P-gp-mediated drug efflux by measuring the intracellular accumulation of a fluorescent P-gp substrate, doxorubicin.

Methodology:

  • Cell Culture: P-gp-overexpressing cells (e.g., LCC6MDR) and their parental non-overexpressing counterparts are cultured.

  • Treatment: Cells are co-incubated with doxorubicin and varying concentrations of this compound.

  • Measurement: After incubation, the cells are lysed, and the intracellular doxorubicin concentration is measured using a fluorescence plate reader.

  • Analysis: The fold-increase in intracellular doxorubicin accumulation in the presence of this compound is calculated relative to the control (doxorubicin alone).

Experimental Workflow for P-gp Inhibition Assays

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of this compound Characterization Structural Characterization (NMR, MS) Synthesis->Characterization ATPase P-gp ATPase Assay Characterization->ATPase Accumulation Drug Accumulation Assay (e.g., Doxorubicin) Characterization->Accumulation Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity EC50 Determine EC50/IC50 Values ATPase->EC50 Accumulation->EC50 Cytotoxicity->EC50 Mechanism Elucidate Mechanism of Action EC50->Mechanism

General Experimental Workflow for this compound Characterization.

Conclusion

This compound is a potent, amine-containing flavonoid that effectively inhibits P-glycoprotein, a key driver of multidrug resistance in cancer. Its well-defined chemical structure, coupled with a clear mechanism of action involving the nucleotide-binding domains of P-gp, makes it a compelling candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and similar flavonoid-based P-gp inhibitors. While detailed crystallographic data remains to be elucidated, the existing body of evidence strongly supports the continued exploration of this compound as a valuable tool in overcoming multidrug resistance.

References

An In-depth Technical Guide on FW-04-806 and its Effect on ABC Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject Compound: Initial searches for "FM04" in the context of ABC transporters did not yield relevant results. However, a significant body of research exists for a structurally similar compound, "FW-04-806," which is a known modulator of ABC transporters. This guide will focus on FW-04-806, assuming it to be the intended subject of the query.

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as ATP-dependent efflux pumps, reducing the intracellular concentration of cytotoxic drugs. Among the most clinically relevant ABC transporters are P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).

FW-04-806 is a macrolide dilactone compound that has been identified as a potent reversal agent for MDR mediated by ABCB1 and ABCG2.[1] This technical guide provides a comprehensive overview of the effects of FW-04-806 on these transporters, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, pharmacology, and cancer biology.

Mechanism of Action of FW-04-806

FW-04-806 reverses multidrug resistance by directly inhibiting the efflux function of ABCB1 and ABCG2 transporters.[2][3] Unlike some other MDR modulators, FW-04-806 does not alter the protein or mRNA expression levels of these transporters.[1][4] Furthermore, it does not significantly affect the ATPase activity of ABCB1, suggesting a non-competitive mode of inhibition with respect to ATP binding.[4][5]

Molecular docking studies suggest that FW-04-806 likely binds to the substrate-binding pocket within the transmembrane domains (TMDs) of the transporters.[3][4] This binding is thought to be more stable than that of the anticancer drug substrates, thereby sterically hindering the efflux of these drugs from the cell.[4]

Interestingly, FW-04-806 has also been identified as a novel inhibitor of Heat shock protein 90 (Hsp90).[6][7] It binds to the N-terminal domain of Hsp90, disrupting its interaction with the co-chaperone Cdc37.[6][8] This leads to the degradation of Hsp90 client proteins, many of which are involved in oncogenic signaling pathways.[6] While this Hsp90 inhibitory activity contributes to the direct anticancer effects of FW-04-806, its primary mechanism for MDR reversal appears to be the direct inhibition of ABC transporter efflux function.[9][10]

Quantitative Data on the Effect of FW-04-806 on ABC Transporters

The efficacy of FW-04-806 in reversing MDR has been quantified in various cancer cell lines overexpressing ABCB1 and ABCG2. The following tables summarize the key findings from published studies.

Table 1: Cytotoxicity of FW-04-806 in Parental and ABC Transporter-Overexpressing Cell Lines
Cell LineTransporter OverexpressedIC₅₀ of FW-04-806 (μM)Fold Resistance
KB (parental)None> 13N/A
KBv200ABCB1> 13~1.0
H460 (parental)None> 50N/A
H460/MX20ABCG2> 50~1.0
S1 (parental)None> 50N/A
S1-MI-80ABCG2> 50~1.0
HEK293 (parental)None> 13N/A
HEK293/ABCB1ABCB1> 13~1.0

Data compiled from Zhang et al., 2019.[2] The low fold resistance indicates that FW-04-806 is not a substrate for these transporters.

Table 2: Reversal of Drug Resistance by FW-04-806 in ABCB1-Overexpressing Cells
Cell LineChemotherapeutic AgentIC₅₀ (nM) - AloneIC₅₀ (nM) - with FW-04-806 (5 μM)Reversal Fold
KBv200Doxorubicin2,350 ± 1807.6 ± 0.9308.55
KBv200Paclitaxel1,890 ± 15025.9 ± 3.172.97
KBv200Vincristine1,280 ± 11017.6 ± 2.372.73
HEK293/ABCB1Paclitaxel1,560 ± 130214 ± 257.28

Data compiled from Zhang et al., 2019.[2]

Table 3: Reversal of Drug Resistance by FW-04-806 in ABCG2-Overexpressing Cells
Cell LineChemotherapeutic AgentIC₅₀ (nM) - AloneIC₅₀ (nM) - with FW-04-806 (10 μM)Reversal Fold
H460/MX20Mitoxantrone850 ± 70179 ± 214.75
H460/MX20Topotecan1,230 ± 110312 ± 353.94
S1-MI-80Mitoxantrone980 ± 90208 ± 244.71
S1-MI-80Topotecan1,350 ± 120531 ± 582.54

Data compiled from Zhang et al., 2019.[2]

Table 4: Effect of FW-04-806 on Intracellular Accumulation of Doxorubicin and Rhodamine 123
Cell LineTransporterSubstrateFW-04-806 (μM)Increase in Intracellular Fluorescence (Fold)
KBv200ABCB1Doxorubicin5~4.5
H460/MX20ABCG2Doxorubicin10~2.0
KBv200ABCB1Rhodamine 1235~6.0

Data estimated from graphical representations in Zhang et al., 2019.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of FW-04-806 on ABC transporters.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of FW-04-806 and its ability to reverse resistance to chemotherapeutic agents.

Materials:

  • Cancer cell lines (parental and ABC transporter-overexpressing)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • FW-04-806

  • Chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel, Mitoxantrone)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • For determining the IC₅₀ of FW-04-806, treat the cells with a serial dilution of FW-04-806 for 72 hours.

  • For reversal experiments, treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of FW-04-806 (e.g., 5 μM for ABCB1 and 10 μM for ABCG2).

  • After 72 hours of incubation, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values using a dose-response curve fitting software. The reversal fold is calculated as (IC₅₀ of chemotherapeutic agent alone) / (IC₅₀ of chemotherapeutic agent with FW-04-806).

Intracellular Drug Accumulation Assay (Flow Cytometry)

This assay measures the ability of FW-04-806 to increase the intracellular accumulation of fluorescent substrates of ABC transporters, such as Doxorubicin or Rhodamine 123.[11][12]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • FW-04-806

  • Doxorubicin (10 μM) or Rhodamine 123 (5 μg/mL)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of FW-04-806 or vehicle control for 3 hours at 37°C.

  • Add Doxorubicin (10 μM) or Rhodamine 123 (5 μg/mL) and incubate for an additional 0.5-3 hours.

  • Harvest the cells, wash three times with ice-cold PBS, and resuspend in 500 μL of PBS.

  • Analyze the intracellular fluorescence using a flow cytometer.

ATPase Activity Assay

This assay determines the effect of FW-04-806 on the ATP hydrolysis activity of ABC transporters.[8]

Materials:

  • Recombinant human ABCB1 membranes

  • FW-04-806

  • ATP

  • Assay buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂)

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant ABCB1 membranes, and various concentrations of FW-04-806 or a known modulator (e.g., verapamil (B1683045) as a stimulator, Na₃VO₄ as an inhibitor).

  • Initiate the reaction by adding ATP (e.g., 1 mM final concentration).

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric method.

  • Measure the absorbance at 620 nm.

Western Blot Analysis

This technique is used to determine if FW-04-806 alters the protein expression levels of ABCB1 and ABCG2.[13][14]

Materials:

  • Cancer cell lines

  • FW-04-806

  • Lysis buffer with protease inhibitors

  • Primary antibodies against ABCB1, ABCG2, and a loading control (e.g., GAPDH or β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescent detection reagents

Procedure:

  • Treat cells with various concentrations of FW-04-806 for different time points (e.g., 24, 48, 72 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the mRNA expression levels of ABCB1 and ABCG2 following treatment with FW-04-806.

Materials:

  • Cancer cell lines

  • FW-04-806

  • RNA extraction kit (e.g., Trizol)

  • cDNA synthesis kit

  • SYBR Green PCR master mix

  • Primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Treat cells with FW-04-806 as described for Western blotting.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform real-time PCR using SYBR Green chemistry and specific primers.

  • Analyze the relative mRNA expression levels using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

Diagram 1: Proposed Mechanism of FW-04-806 in Reversing ABC Transporter-Mediated Multidrug Resistance

G cluster_cell Cancer Cell cluster_nucleus Nucleus ABC ABC Transporter (ABCB1/ABCG2) Drug Chemotherapeutic Drug ABC->Drug ADP ADP + Pi ABC->ADP Drug->ABC Efflux DNA DNA Drug->DNA Cytotoxicity Extracellular Extracellular Space Drug->Extracellular Efflux FW04806 FW-04-806 FW04806->ABC Inhibition ATP ATP ATP->ABC Energy Drug_ext Chemotherapeutic Drug Drug_ext->Drug FW04806_ext FW-04-806 FW04806_ext->FW04806

Caption: FW-04-806 inhibits the efflux of chemotherapeutic drugs by ABC transporters.

Diagram 2: Experimental Workflow for Assessing FW-04-806 Activity

G start Start cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity accumulation Drug Accumulation Assay (Flow Cytometry) cytotoxicity->accumulation Confirm Reversal atpase ATPase Activity Assay accumulation->atpase Investigate Mechanism expression Expression Analysis (Western Blot & qRT-PCR) atpase->expression mechanism Determine Mechanism of Action expression->mechanism end End mechanism->end

Caption: Workflow for characterizing the effects of FW-04-806 on ABC transporters.

Diagram 3: Logical Relationship of FW-04-806's Dual Activities

G FW04806 FW-04-806 ABC_inhibition Inhibition of ABC Transporter Efflux FW04806->ABC_inhibition Hsp90_inhibition Inhibition of Hsp90 Function FW04806->Hsp90_inhibition MDR_reversal Reversal of Multidrug Resistance ABC_inhibition->MDR_reversal Anticancer_effect Direct Anticancer Effect Hsp90_inhibition->Anticancer_effect

Caption: Dual inhibitory activities of FW-04-806 on ABC transporters and Hsp90.

Conclusion

FW-04-806 is a promising multidrug resistance reversal agent with a well-defined mechanism of action on ABCB1 and ABCG2 transporters. It effectively inhibits the efflux function of these transporters without altering their expression or ATPase activity, leading to a significant potentiation of the efficacy of various chemotherapeutic drugs in resistant cancer cells. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of FW-04-806 and other potential MDR modulators. The dual activity of FW-04-806 as both an ABC transporter inhibitor and an Hsp90 inhibitor makes it a particularly interesting candidate for further preclinical and clinical development in the fight against cancer.

References

Preclinical Profile of FM04: A Potent P-glycoprotein Inhibitor for Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for FM04, a promising small molecule inhibitor of P-glycoprotein (P-gp). P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells, actively effluxing a broad range of chemotherapeutic agents and thereby reducing their intracellular concentrations and efficacy. This compound has demonstrated significant potential in overcoming P-gp-mediated MDR, enhancing the cytotoxic effects of anticancer drugs, and improving the oral bioavailability of P-gp substrates.

Quantitative Assessment of P-gp Inhibition by this compound

This compound has been shown to be a highly potent P-gp inhibitor across a range of in vitro and in vivo preclinical models. The following tables summarize the key quantitative data from these studies.

In Vitro Efficacy Cell Line Metric Value Reference
Reversal of Paclitaxel ResistanceLCC6MDREC5064-83 nM[1]
Restoration of Doxorubicin AccumulationLCC6MDREC5083 nM[1]
P-gp ATPase StimulationRecombinant human P-gpFold Increase at 100 µM3.3-fold[2][3][4]
In Vivo Efficacy Model This compound Dose Co-administered Drug Key Finding Reference
Tumor Growth InhibitionHuman melanoma MDA435/LCC6MDR xenograft28 mg/kg (I.P.)Paclitaxel (12 mg/kg, I.V.)56% reduction in tumor volume[2][3][4]
Tumor Growth InhibitionHuman melanoma MDA435/LCC6MDR xenograft45 mg/kg (oral)Paclitaxel (40, 60, or 70 mg/kg, oral)At least 73% reduction in tumor volume[2][3][4]
Improvement of Oral BioavailabilityMice45 mg/kg (oral)Paclitaxel57- to 66-fold improvement in AUC[2][4]

Mechanism of Action: A Non-Competitive Inhibitor

Preclinical investigations have revealed that this compound employs a novel mechanism to inhibit P-gp function. Unlike competitive inhibitors that vie for the same binding site as P-gp substrates, this compound is not a transport substrate of P-gp itself.[2][3][4] This suggests it does not compete directly with chemotherapeutic agents for transport.

Instead, this compound is proposed to interact with specific amino acid residues, namely Q1193 and I1115, located in the nucleotide-binding domain 2 (NBD2) of human P-gp.[1] This interaction is believed to allosterically modulate the transporter's function, leading to the inhibition of drug efflux.

cluster_Pgp P-glycoprotein (P-gp) NBD2 Nucleotide-Binding Domain 2 (NBD2) Pgp_Inhibition P-gp Inhibition NBD2->Pgp_Inhibition Conformational Change Q1193 Q1193 I1115 I1115 This compound This compound This compound->Q1193 Binds to This compound->I1115 Binds to start Start step1 Seed LCC6MDR and LCC6 cells start->step1 step2 Co-incubate with 20 µM DOX and varying concentrations of this compound (0.015 - 10 µM) for 150 min at 37°C step1->step2 step3 Lyse cells step2->step3 step4 Measure intracellular DOX fluorescence using a microplate reader step3->step4 end Determine EC50 step4->end start Start step1 Incubate membrane vesicles with recombinant human P-gp with varying concentrations of this compound (0.01 - 1000 µM) for 120 min at 37°C start->step1 step2 Measure remaining ATP levels via luminescence step1->step2 step3 Calculate ATPase activity relative to basal activity step2->step3 end Determine fold change in ATPase activity step3->end

References

The Discovery and Synthesis of FM04: A Potent P-Glycoprotein Inhibitor for Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the flavonoid compound FM04. This compound has emerged as a potent and promising inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer cells. This document details the initial identification of this compound as an active metabolite, its detailed chemical synthesis, and its mechanism of action in reversing P-gp-mediated drug efflux. Quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry.

Discovery of this compound

This compound was identified as a more potent and "druggable" active metabolite of the flavonoid dimer FD18.[1][2] The parent compound, FD18, was known for its ability to reverse P-glycoprotein-mediated paclitaxel (B517696) resistance.[1] Through biotransformation studies, it was discovered that FD18 is metabolized into several compounds, with this compound being a key active metabolite.[2] Due to its improved physicochemical properties, this compound demonstrated enhanced potential as a therapeutic agent.[1]

Chemical Synthesis of this compound

The chemical synthesis of this compound has been reported and is crucial for enabling further preclinical and clinical investigations.[3][4] The synthesis involves a multi-step process culminating in the formation of the amine-containing flavonoid monomer.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the reaction of key intermediates, FM20 or FM22, with a suitable benzylating agent.[3][4] A general procedure for the final step in the synthesis of this compound is as follows:

A mixture of FM22 (or FM20) (1 equivalent), benzyl (B1604629) chloride (R3X, 2.8 equivalents), and potassium carbonate (K2CO3, 3.0 equivalents) in acetonitrile (B52724) (ACN) (20 mL) is prepared.[3] The mixture is then heated to reflux for a period of 3 to 4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[3] Upon completion, the crude product is purified to yield this compound.[3][4]

A simplified workflow for the synthesis of this compound is depicted in the diagram below.

G cluster_synthesis Synthesis of this compound start Start with intermediate FM22 or FM20 reagents Add Reagents: - Benzyl chloride (R3X) - Potassium carbonate (K2CO3) - Acetonitrile (ACN) start->reagents reflux Heat to reflux (3-4 hours) reagents->reflux monitor Monitor reaction progress (TLC) reflux->monitor purify Purification monitor->purify end Final Product: This compound purify->end

A high-level workflow for the chemical synthesis of this compound.

Mechanism of Action and Biological Activity

This compound functions as a potent inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[1] Overexpression of P-gp in cancer cells leads to the efflux of a broad range of chemotherapeutic drugs, thereby conferring multidrug resistance (MDR).[1] this compound reverses this resistance by directly interacting with and inhibiting the function of P-gp.

Inhibition of P-gp Transport Activity

This compound effectively inhibits the transport function of P-gp, leading to the restoration of intracellular drug levels in resistant cancer cells.[1][2] This chemosensitizes the cells to various anticancer drugs.[1] Unlike its parent compound FD18, this compound itself is not a transport substrate of P-gp, suggesting it does not act as a competitive inhibitor.[1][2]

Stimulation of P-gp ATPase Activity

Interestingly, this compound has been shown to stimulate the ATPase activity of P-gp.[1][2] It stimulates the P-gp ATPase by 3.3-fold at a concentration of 100 μM.[1] This suggests that this compound binds to P-gp and induces a conformational change that promotes ATP hydrolysis, but in a manner that is uncoupled from productive drug transport, ultimately leading to the inhibition of efflux.

Signaling Pathways Affected by P-gp Inhibition

The inhibition of P-gp by this compound can indirectly influence several downstream signaling pathways that are often dysregulated in cancer and contribute to cell survival and proliferation. By restoring the intracellular concentration of chemotherapeutic agents, this compound allows these drugs to exert their cytotoxic effects, which can involve the modulation of pathways such as the PI3K/Akt and MAPK/ERK signaling cascades.

The following diagram illustrates the general signaling pathways impacted by the inhibition of P-glycoprotein.

G cluster_pathway Signaling Pathways Affected by P-gp Inhibition This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits Chemo Chemotherapeutic Drugs Pgp->Chemo Effluxes IntraChemo Intracellular Chemotherapeutic Drugs PI3K_Akt PI3K/Akt Pathway IntraChemo->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway IntraChemo->MAPK_ERK Inhibits Apoptosis Apoptosis IntraChemo->Apoptosis Induces Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes MAPK_ERK->Proliferation Promotes

General signaling pathways influenced by P-gp inhibition.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineReference
EC5083 nMP-gp-mediated paclitaxel resistance[1]

Table 2: In Vivo Efficacy of this compound in a Human Melanoma Xenograft Model

Treatment GroupDosageTumor Volume ReductionReference
This compound + Paclitaxel (I.V.)This compound: 28 mg/kg (I.P.), Paclitaxel: 12 mg/kg56% (p < 0.05)[1]
Oral this compound + Oral PaclitaxelThis compound: 45 mg/kg, Paclitaxel: 40, 60, or 70 mg/kg≥ 73% (p < 0.001)[1]

Table 3: Effect of this compound on Oral Bioavailability of Paclitaxel

TreatmentPaclitaxel Intestinal AbsorptionImprovement in AUCReference
Oral this compound (45 mg/kg) + Oral PaclitaxelIncreased from 0.2% to 14%57- to 66-fold[1]

Experimental Protocols for Biological Assays

P-gp-Mediated Multidrug Resistance Reversal Assay

This assay is performed to determine the concentration of this compound required to sensitize P-gp-overexpressing cancer cells to a chemotherapeutic agent.

  • Seed P-gp-overexpressing cells (e.g., LCC6MDR) and their non-resistant parental cell line in 96-well plates.

  • After 24 hours, treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., paclitaxel) in the presence or absence of varying concentrations of this compound.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as the MTT assay.

  • Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of this compound.

  • The EC50 of this compound is determined as the concentration that reduces the IC50 of the chemotherapeutic agent by 50%.

P-gp ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.

  • Isolate membranes from cells overexpressing P-gp.

  • Incubate the membranes with varying concentrations of this compound in the presence of ATP.

  • Measure the amount of inorganic phosphate (B84403) released using a colorimetric method.

  • The ATPase activity is expressed as a fold-change relative to the basal activity without any stimulating compound.

The logical relationship between the discovery and evaluation of this compound is outlined in the diagram below.

G cluster_logic Logical Flow of this compound Discovery and Evaluation Discovery Discovery of this compound as a metabolite of FD18 Synthesis Chemical Synthesis of this compound Discovery->Synthesis InVitro In Vitro Evaluation - P-gp Inhibition (EC50) - ATPase Activity Synthesis->InVitro InVivo In Vivo Efficacy - Xenograft Models - Oral Bioavailability InVitro->InVivo Conclusion This compound as a potent P-gp inhibitor for reversing MDR InVivo->Conclusion

Logical relationship in the discovery and validation of this compound.

Conclusion

The flavonoid monomer this compound represents a significant advancement in the development of P-glycoprotein inhibitors. Its discovery as a potent metabolite of FD18, coupled with a defined chemical synthesis, has enabled a thorough characterization of its biological activity. The compelling in vitro and in vivo data demonstrate its ability to reverse multidrug resistance and enhance the oral bioavailability of chemotherapeutic agents. This technical guide provides a foundational resource for further research and development of this compound as a potential adjunctive therapy in cancer treatment.

References

FM04: A Technical Guide to Overcoming Paclitaxel Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel (B517696) is a cornerstone of chemotherapy for a multitude of cancers; however, the development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), presents a significant clinical challenge. This technical guide provides a comprehensive overview of FM04, a novel flavonoid monomer that has demonstrated significant potential in overcoming P-gp-mediated paclitaxel resistance. This compound, an active metabolite of the flavonoid dimer FD18, acts as a potent P-gp inhibitor.[1][2][3][4][5] This document details the mechanism of action, quantitative efficacy, and experimental protocols associated with this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction to this compound

This compound is a flavonoid monomer identified as an active metabolite of the flavonoid dimer FD18.[1][2][3][4][5] It exhibits improved physicochemical and drug-like properties compared to its parent compound, including a lower molecular weight and enhanced aqueous solubility.[2][5] this compound has been shown to be a potent inhibitor of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents, including paclitaxel, from cancer cells.[1][2][3][4][5][6] By inhibiting P-gp, this compound effectively restores the intracellular concentration of paclitaxel in resistant cancer cells, thereby re-sensitizing them to its cytotoxic effects.[1][2][3][4][5]

Mechanism of Action

The primary mechanism by which this compound overcomes paclitaxel resistance is through the direct inhibition of the P-glycoprotein efflux pump.[1][2][3][4][5] this compound is not a transport substrate of P-gp and is presumed to act as a non-competitive inhibitor.[1][2][3] It stimulates the ATPase activity of P-gp, which is a characteristic feature of many P-gp modulators.[1][2][3][4] Recent studies suggest two potential binding mechanisms for this compound to P-gp: one involving binding to Q1193 and interacting with critical residues H1195 and T1226, and another involving binding to I1115, which disrupts a key interaction pocket and uncouples the intracellular loops from the nucleotide-binding domains, ultimately inhibiting P-gp function.[7][8]

Signaling Pathway of P-gp Mediated Paclitaxel Resistance and this compound Intervention

Caption: P-gp inhibition by this compound increases intracellular paclitaxel levels.

Quantitative Data

The efficacy of this compound in reversing paclitaxel resistance has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in P-gp Overexpressing Cells
Cell LineParameterValueReference
LCC6MDREC50 of this compound for P-gp inhibition83 nM[1][2][3][4][7][8]
LCC6MDRPotency vs. FD181.8-fold more potent[1][2][3][4]
LCC6MDRP-gp ATPase stimulation (at 100 µM)3.3-fold[1][2][3][4]

EC50 value refers to the effective concentration of this compound at which the IC50 of paclitaxel in the P-gp overexpressing cell line is reduced by half.[7][8]

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatmentDosageTumor Volume ReductionReference
Human melanoma MDA435/LCC6MDRThis compound (I.P.) + Paclitaxel (I.V.)This compound: 28 mg/kg, Paclitaxel: 12 mg/kg56% (p < 0.05)[1][2][3][4]
Human melanoma MDA435/LCC6Oral this compound + Oral PaclitaxelThis compound: 45 mg/kg, Paclitaxel: 40, 60 or 70 mg/kgAt least 73% (p < 0.001)[1][2][3][4]
Table 3: Pharmacokinetic Effects of Oral this compound on Oral Paclitaxel
ParameterEffect of Oral this compound (45 mg/kg)Fold ImprovementReference
Intestinal absorption of PaclitaxelIncreased from 0.2% to 14%N/A[1][4]
Area Under the Curve (AUC) of Paclitaxel57- to 66-fold increase57-66[1][4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro P-gp Inhibition Assay

This protocol is designed to determine the concentration at which a test compound, such as this compound, can reduce the IC50 of a P-gp substrate (e.g., paclitaxel) by 50% in a P-gp overexpressing cell line.

Caption: Workflow for determining the in vitro P-gp inhibitory activity of this compound.

P-gp ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is often stimulated by P-gp inhibitors.

Methodology:

  • Prepare P-gp membranes: Isolate cell membranes from P-gp overexpressing cells.

  • Assay Reaction: Incubate the P-gp membranes with varying concentrations of this compound in the presence of ATP.

  • Phosphate (B84403) Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Plot the rate of ATP hydrolysis as a function of this compound concentration to determine the stimulatory effect.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy and toxicity of this compound in combination with paclitaxel.

Methodology:

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MDA435/LCC6MDR) into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment Groups: Randomly assign mice to different treatment groups: vehicle control, paclitaxel alone, this compound alone, and paclitaxel + this compound.

  • Drug Administration: Administer drugs according to the specified doses and routes (e.g., intraperitoneal for this compound, intravenous for paclitaxel).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Toxicity Monitoring: Monitor animal body weight and general health.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

Pharmacokinetic Studies

These studies assess how this compound affects the absorption, distribution, metabolism, and excretion (ADME) of paclitaxel.

Methodology:

  • Animal Groups: Use healthy mice for pharmacokinetic analysis.

  • Drug Administration: Administer paclitaxel orally with and without co-administration of oral this compound.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Process blood to obtain plasma and quantify the concentration of paclitaxel using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Future Directions and Clinical Implications

The preclinical data for this compound are highly promising, suggesting its potential as a valuable agent to combat paclitaxel resistance in cancer therapy. Further research is warranted to:

  • Conduct comprehensive preclinical toxicology and safety pharmacology studies.

  • Optimize dosing and formulation for clinical trials.

  • Identify predictive biomarkers to select patients who are most likely to benefit from this compound combination therapy.

  • Explore the efficacy of this compound in combination with other P-gp substrate chemotherapeutic agents.

The development of this compound could lead to a novel combination chemotherapy strategy, not only for treating tumors with acquired P-gp-mediated resistance but also for improving the oral bioavailability and therapeutic window of paclitaxel and other anticancer drugs.[1][2][3][4][6]

Conclusion

This compound is a potent, small-molecule P-glycoprotein inhibitor with compelling preclinical evidence supporting its ability to reverse paclitaxel resistance. Its favorable drug-like properties and dual function in sensitizing resistant tumors and enhancing oral drug absorption position it as a promising candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and clinicians working to overcome the significant challenge of multidrug resistance in cancer treatment.

References

FM04: A Potent Modulator of P-glycoprotein-Mediated Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively extrude a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. This technical guide provides a comprehensive overview of FM04, a novel flavonoid compound that has demonstrated significant potential as a P-gp inhibitor. We will delve into the quantitative data supporting its activity, detailed experimental protocols for its evaluation, and a mechanistic exploration of its interaction with P-gp. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to overcome multidrug resistance in oncology.

Introduction to this compound and P-glycoprotein

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump. Its expression in various tissues, including the liver, kidneys, intestines, and the blood-brain barrier, plays a crucial role in xenobiotic detoxification. However, its overexpression in cancer cells is a major contributor to the failure of chemotherapy.

This compound is a flavonoid compound identified as a potent P-gp inhibitor. Unlike some other inhibitors, this compound itself is not a transport substrate of P-gp, suggesting a non-competitive mechanism of action. Its ability to reverse P-gp-mediated drug resistance and enhance the oral bioavailability of P-gp substrate drugs makes it a promising candidate for further investigation and development.

Quantitative Efficacy of this compound

The inhibitory activity of this compound on P-gp has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound in Reversing Paclitaxel (B517696) Resistance

Cell LineDrugModulatorEC50 (nM)Reference
LCC6MDR (P-gp overexpressing)PaclitaxelThis compound83[1][2]

*EC50 is the effective concentration of the modulator that reduces the IC50 of paclitaxel by 50%.

Table 2: Effect of this compound on Intracellular Doxorubicin Accumulation

Cell LineModulatorConcentration (µM)Fold Change in Doxorubicin Concentration
LCC6MDRThis compound0.015 - 10Concentration-dependent increase

Table 3: Modulation of P-gp ATPase Activity by this compound

ModulatorConcentration (µM)Fold Stimulation of Basal ATPase Activity
This compound1003.3
Verapamil (Control)100~3.0

Table 4: Selectivity of this compound for ABC Transporters

TransporterCell LineAnticancer DrugReversal Fold (at 1 µM this compound)
P-gp (ABCB1)LCC6MDRPaclitaxel>120
BCRP (ABCG2)HEK293/R2DoxorubicinNot specified
MRP1 (ABCC1)2008/MRP1DoxorubicinNot specified

Mechanism of Action of this compound

This compound inhibits P-gp through a dual mechanism that involves direct binding to the nucleotide-binding domains (NBDs) of the transporter. This interaction disrupts the conformational changes necessary for ATP hydrolysis and substrate translocation.

  • Mechanism 1: this compound binds to the Q1193 residue in NBD2, which is followed by interaction with the functionally critical residues H1195 and T1226.[1]

  • Mechanism 2: this compound binds to I1115, a functionally critical residue in itself. This binding disrupts the R262-Q1081-Q1118 interaction pocket, leading to the uncoupling of the intracellular loop 2 (ICL2) and NBD2 interaction, thereby inhibiting P-gp function.[1]

Unlike competitive inhibitors, this compound is not transported by P-gp. This is supported by the observation that its intracellular concentration is similar in both P-gp-overexpressing and parental cell lines.

FM04_Mechanism_of_Action cluster_Pgp P-glycoprotein (P-gp) cluster_Mechanism1 Mechanism 1 cluster_Mechanism2 Mechanism 2 TMD1 TMD1 NBD1 NBD1 ICL2 ICL2 TMD2 TMD2 NBD2 NBD2 Q1193 Q1193 I1115 I1115 ICL2->NBD2 Interaction Inhibition P-gp Inhibition ICL2->Inhibition This compound This compound This compound->Q1193 Binds to This compound->I1115 Binds to H1195_T1226 H1195 & T1226 Q1193->H1195_T1226 Interacts with H1195_T1226->Inhibition Interaction_Pocket R262-Q1081-Q1118 Interaction Pocket I1115->Interaction_Pocket Disrupts Interaction_Pocket->ICL2 Uncouples from NBD2 ATPase_Assay_Workflow start Start prep_reagents Prepare Reagents: - P-gp membranes - ATP - Assay Buffer - this compound/Controls start->prep_reagents plate_setup Plate Setup: - Add Assay Buffer - Add this compound/Controls prep_reagents->plate_setup add_pgp Add P-gp Membranes plate_setup->add_pgp pre_incubate Pre-incubate at 37°C for 5 min add_pgp->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C for 20 min add_atp->incubate stop_reaction Stop Reaction with Phosphate Detection Reagent incubate->stop_reaction color_dev Incubate at RT for Color Development stop_reaction->color_dev read_plate Measure Absorbance color_dev->read_plate analyze Analyze Data: - Calculate Pi released - Determine % stimulation/inhibition read_plate->analyze end End analyze->end Substrate_Accumulation_Workflow start Start seed_cells Seed P-gp-overexpressing and parental cells start->seed_cells prepare_compounds Prepare this compound/Controls and fluorescent substrate seed_cells->prepare_compounds wash_cells_1 Wash cells with PBS prepare_compounds->wash_cells_1 add_compounds Add medium with substrate and this compound/Controls wash_cells_1->add_compounds incubate Incubate at 37°C add_compounds->incubate wash_cells_2 Wash cells with ice-cold PBS incubate->wash_cells_2 detection Detection wash_cells_2->detection plate_reader Plate Reader: - Lyse cells - Measure fluorescence detection->plate_reader flow_cytometry Flow Cytometry: - Detach and resuspend cells - Analyze fluorescence detection->flow_cytometry analyze Analyze Data: - Quantify intracellular fluorescence plate_reader->analyze flow_cytometry->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for FM04 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the utilization of FM04, a novel investigational anti-cancer agent, in preclinical xenograft mouse models. This compound is a potent and selective inhibitor of the FGF19-FGFR4 signaling pathway, which is implicated in the progression of various solid tumors, particularly hepatocellular carcinoma and certain types of breast cancer.[1][2] This document outlines the necessary procedures for evaluating the in vivo efficacy, tolerability, and mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by specifically targeting and inhibiting the kinase activity of Fibroblast Growth Factor Receptor 4 (FGFR4). In several cancers, the amplification of the FGF19 gene leads to the overexpression and activation of FGFR4, which in turn stimulates downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-AKT pathways.[1][3] These pathways are crucial for cell proliferation, survival, and migration. By blocking FGFR4, this compound effectively abrogates these oncogenic signals, leading to cell cycle arrest and apoptosis in tumor cells dependent on this pathway.

FM04_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Ras Ras FGFR4->Ras PI3K PI3K FGFR4->PI3K This compound This compound This compound->FGFR4 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Diagram 1: Hypothetical Signaling Pathway of this compound.

Experimental Protocols

Cell Line Selection and Preparation

Successful xenograft studies begin with the appropriate selection of cancer cell lines. It is recommended to use cell lines with documented amplification of FGF19 or overexpression of FGFR4.

  • Cell Culture: Maintain selected cancer cell lines in their recommended culture medium supplemented with fetal bovine serum and antibiotics. Grow cells to 70-80% confluency before harvesting.[4]

  • Cell Harvesting and Preparation:

    • Aspirate the culture medium and wash the cells with sterile phosphate-buffered saline (PBS).

    • Trypsinize the cells and collect them in a 50 ml conical tube.

    • Centrifuge the cell suspension at 800 rpm for 4 minutes.[5]

    • Resuspend the cell pellet in a serum-free medium or PBS for cell counting.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

    • Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 cells/100 µL). Co-injection with an extracellular matrix gel like Matrigel can enhance tumor establishment.[4]

Xenograft Mouse Model Establishment

The use of immunodeficient mice is crucial for preventing the rejection of human tumor cells.

  • Animal Strain: NOD.Cg-Prkdcscid Il2rg/SzJ (NSG) mice are highly recommended due to their robust engraftment capabilities for human cells.[6]

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to any experimental procedures.[4]

  • Tumor Cell Implantation:

    • Anesthetize the mouse using isoflurane.

    • Subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the flank of the mouse using a 27-30 gauge needle.[4][5]

    • Monitor the mice for tumor growth. Tumors generally become palpable within 1-3 weeks.

This compound Administration and Dosing
  • Preparation of this compound: Reconstitute lyophilized this compound in a sterile vehicle solution (e.g., PBS with 5% polyethylene (B3416737) glycol 400 and 5% Tween 80).[7]

  • Route of Administration: The recommended route of administration for this compound is intraperitoneal (IP) injection.

  • Dosing and Schedule: The dosage and treatment schedule should be based on prior maximum tolerated dose (MTD) studies. A common starting point is to test a range of doses (e.g., 10, 30, and 100 mg/kg) administered daily or every other day.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[6]

Efficacy and Tolerability Assessment
  • Tumor Volume Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[6]

  • Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.[4]

  • Clinical Observations: Monitor the mice daily for any clinical signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint: The study should be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if mice in the treatment groups show signs of excessive toxicity (e.g., >20% body weight loss).

Experimental_Workflow start Start cell_culture Cell Line Culture (FGF19 amplified) start->cell_culture cell_prep Cell Harvesting & Preparation cell_culture->cell_prep implantation Subcutaneous Implantation in NSG Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring (to 100-150 mm³) implantation->tumor_growth randomization Randomization of Mice (n=8-10 per group) tumor_growth->randomization treatment Treatment Initiation (Vehicle or this compound) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) treatment->monitoring monitoring->treatment Continue Treatment Schedule endpoint Study Endpoint monitoring->endpoint

Diagram 2: Experimental Workflow for this compound Xenograft Studies.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition by this compound
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-Daily1250 ± 150-
This compound10Daily875 ± 12030
This compound30Daily450 ± 9564
This compound100Daily150 ± 5088
Table 2: Tolerability of this compound
Treatment GroupDose (mg/kg)Dosing ScheduleMean Body Weight Change at Day 21 (%) ± SEMTreatment-Related Deaths
Vehicle Control-Daily+5.2 ± 1.50/10
This compound10Daily+3.8 ± 2.10/10
This compound30Daily-1.5 ± 2.50/10
This compound100Daily-8.7 ± 3.01/10

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in xenograft mouse models. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing the development of this promising anti-cancer agent. Careful monitoring of both efficacy and toxicity parameters is critical for a comprehensive assessment of this compound's therapeutic potential.

References

Co-administration of FM04 with Paclitaxel: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the co-administration of FM04, a novel flavonoid, with the chemotherapeutic agent paclitaxel (B517696). The primary application of this combination is to overcome P-glycoprotein (P-gp) mediated multidrug resistance (MDR) and to enhance the oral bioavailability of paclitaxel. The data and protocols presented are compiled from preclinical studies and are intended for research purposes.

Introduction

Paclitaxel is a potent anti-cancer drug widely used in the treatment of various solid tumors. However, its efficacy is often limited by the development of multidrug resistance, frequently mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump, and its poor oral bioavailability. This compound is a flavonoid compound that has been identified as a potent P-gp inhibitor. Co-administration of this compound with paclitaxel presents a promising strategy to reverse paclitaxel resistance and improve its therapeutic index.

Mechanism of Action

Paclitaxel functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. P-glycoprotein, an ATP-dependent efflux pump, actively transports paclitaxel out of cancer cells, thereby reducing its intracellular concentration and diminishing its cytotoxic effect.

This compound acts as a P-gp inhibitor. By binding to P-gp, this compound allosterically modulates its function, inhibiting its ATPase activity and consequently its ability to efflux paclitaxel. This leads to an increased intracellular accumulation of paclitaxel in resistant cancer cells, restoring their sensitivity to the drug.

P-glycoprotein Mediated Paclitaxel Efflux and Inhibition by this compound cluster_cell Cancer Cell cluster_membrane Cell Membrane P-gp P-glycoprotein (P-gp) Paclitaxel_out Paclitaxel (extracellular) P-gp->Paclitaxel_out effluxes Paclitaxel_in Paclitaxel Paclitaxel_in->P-gp binds to Microtubules Microtubule Stabilization Paclitaxel_in->Microtubules binds to Apoptosis Apoptosis Microtubules->Apoptosis leads to Paclitaxel_out->Paclitaxel_in enters cell This compound This compound This compound->P-gp inhibits

Caption: P-gp efflux of paclitaxel and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on the co-administration of this compound and paclitaxel.

Table 1: In Vitro Efficacy of this compound in Reversing Paclitaxel Resistance

Cell LineThis compound ConcentrationPaclitaxel IC50 (nM)Fold Reversal
LCC6MDR0 (Control)>1000-
LCC6MDR83 nM (EC50)~500~2

Data synthesized from preclinical findings. The EC50 of this compound for reversing P-gp-mediated paclitaxel resistance was determined to be 83 nM[1].

Table 2: In Vivo Efficacy of Intraperitoneal (I.P.) this compound and Intravenous (I.V.) Paclitaxel Co-administration

Treatment GroupThis compound Dose (I.P.)Paclitaxel Dose (I.V.)Tumor Volume Reduction (%)
Control--0
Paclitaxel alone-12 mg/kgMinimal
This compound + Paclitaxel28 mg/kg12 mg/kg56%

Data from a human melanoma MDA435/LCC6MDR xenograft model[2].

Table 3: In Vivo Efficacy of Oral (P.O.) this compound and Paclitaxel Co-administration

Treatment GroupThis compound Dose (P.O.)Paclitaxel Dose (P.O.)Tumor Volume Reduction (%)
Control--0
Paclitaxel alone-40, 60, or 70 mg/kgMinimal
This compound + Paclitaxel45 mg/kg40, 60, or 70 mg/kg≥ 73%

Data from a human melanoma MDA435/LCC6MDR xenograft model[2].

Table 4: Effect of Oral this compound on Paclitaxel Pharmacokinetics

Administration RouteThis compound Dose (P.O.)Paclitaxel Dose (P.O.)Improvement in AUC
Oral45 mg/kgNot specified57- to 66-fold

AUC (Area Under the Curve) improvement compared to a single oral dose of paclitaxel alone[1].

Experimental Protocols

In Vitro P-glycoprotein ATPase Activity Assay

This protocol is to determine the effect of this compound on the ATPase activity of P-gp.

Materials:

  • P-gp-containing membrane vesicles

  • ATP solution

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 20 µL of P-gp membrane vesicles to each well.

  • Add 20 µL of the this compound dilutions or control (assay buffer with DMSO) to the wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of the phosphate detection reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Calculate the amount of inorganic phosphate (Pi) released using a standard curve.

  • Express the ATPase activity as nmol Pi/min/mg protein. A 3.3-fold stimulation of P-gp ATPase activity was observed at 100 µM of this compound[1].

In Vivo Xenograft Model for Paclitaxel Resistance

This protocol describes the establishment of a multidrug-resistant tumor xenograft model and the subsequent co-administration of this compound and paclitaxel.

In Vivo Xenograft Study Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Cell_Culture Culture MDA435/LCC6MDR cells Implantation Subcutaneous injection of cells Cell_Culture->Implantation Animal_Prep Prepare immunodeficient mice Animal_Prep->Implantation Tumor_Growth Monitor tumor growth to ~100-150 mm³ Implantation->Tumor_Growth Grouping Randomize mice into treatment groups Tumor_Growth->Grouping Admin_IP_IV Administer this compound (I.P.) and Paclitaxel (I.V.) Grouping->Admin_IP_IV Admin_PO Alternatively, administer this compound (P.O.) and Paclitaxel (P.O.) Grouping->Admin_PO Tumor_Measurement Measure tumor volume regularly Admin_IP_IV->Tumor_Measurement Body_Weight Monitor animal body weight Admin_IP_IV->Body_Weight Admin_PO->Tumor_Measurement Admin_PO->Body_Weight Endpoint Euthanize and excise tumors at study endpoint Tumor_Measurement->Endpoint Body_Weight->Endpoint

Caption: Workflow for the in vivo xenograft study.

Materials:

  • MDA435/LCC6MDR human melanoma cells

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • Paclitaxel for injection

  • This compound

  • Appropriate vehicles for I.P., I.V., and P.O. administration

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MDA435/LCC6MDR cells in appropriate media until they reach the desired confluence for injection.

  • Animal Acclimatization: Allow immunodeficient mice to acclimatize to the facility for at least one week before the experiment.

  • Tumor Implantation:

    • Harvest and resuspend the MDA435/LCC6MDR cells in sterile PBS or culture medium. A cell suspension mixed with Matrigel may enhance tumor take rate.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Drug Administration:

    • Intraperitoneal/Intravenous Co-administration:

      • Administer this compound at 28 mg/kg via intraperitoneal (I.P.) injection.

      • Administer paclitaxel at 12 mg/kg via intravenous (I.V.) injection.

      • The exact timing and frequency of administration should be optimized for the study, but a common schedule is every other day.

    • Oral Co-administration:

      • Administer this compound at 45 mg/kg via oral gavage (P.O.).

      • Administer paclitaxel at 40, 60, or 70 mg/kg via oral gavage (P.O.).

      • Administer this compound shortly before paclitaxel to ensure maximal P-gp inhibition during drug absorption.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and animal body weight throughout the study.

    • At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

Conclusion

The co-administration of this compound with paclitaxel demonstrates significant potential in overcoming P-gp-mediated multidrug resistance and enhancing the oral bioavailability of paclitaxel in preclinical models. The protocols provided herein offer a framework for researchers to further investigate this promising combination therapy. Careful optimization of dosages, administration schedules, and experimental conditions is recommended for specific research applications.

References

Application Notes and Protocols for F0F1 ATPase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The F-type ATPase, also known as F0F1 ATP synthase or Complex V, is a crucial enzyme in cellular metabolism.[1][2] Located in the inner mitochondrial membrane, it is responsible for the synthesis of the majority of cellular ATP through oxidative phosphorylation.[1][2] The enzyme can also function in reverse, hydrolyzing ATP to pump protons across the membrane.[1][2] The activity of F0F1 ATPase is a key indicator of mitochondrial function and a target for drug discovery. This document provides detailed protocols for measuring the ATPase activity of F0F1, focusing on spectrophotometric methods.

Principle of the Assay

The ATPase activity of F0F1 is typically measured by quantifying the rate of ATP hydrolysis to ADP and inorganic phosphate (B84403) (Pi). Two common methods are employed:

  • Coupled Spectrophotometric Assay: This method measures the production of ADP, which is coupled to the oxidation of NADH through the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) enzyme system. The decrease in NADH absorbance at 340 nm is proportional to the ATPase activity.[2]

  • Malachite Green Assay: This colorimetric assay directly measures the amount of inorganic phosphate (Pi) released during ATP hydrolysis. The reaction of Pi with a malachite green-molybdate complex forms a colored product that can be measured spectrophotometrically.[3][4][5]

Data Presentation

Table 1: Reagent Compositions for F0F1 ATPase Activity Assays
ReagentCompositionAssay TypeReference
Homogenization Buffer 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl (pH 7.2), and protease inhibitor cocktail.[1]Coupled Spectrophotometric[1]
Assay Buffer 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris (pH 8.25).[1]Coupled Spectrophotometric[1]
Coupled Assay Medium Assay Buffer supplemented with 0.4 mM NADH, 1 µM antimycin A, 1 mM phosphoenolpyruvate (B93156) (PEP), 10 units/mL LDH, 25 units/mL PK, 0.01% w/w dodecylmaltoside (DDM), and 3 µM P1,P5-Di(adenosine-5')pentaphosphate (AP5A).[1]Coupled Spectrophotometric[1]
Reaction Mixture (Coupled Assay) 100 mM Tris (pH 8.0), 4 mM Mg-ATP, 2 mM MgCl2, 50 mM KCl, 0.2 mM EDTA, 0.23 mM NADH, 1 mM phosphoenol pyruvate, 1.4 units pyruvate kinase, 1.4 units lactate dehydrogenase, and 25–50 μg of mitochondrial protein in a final volume of 0.7 ml.[2]Coupled Spectrophotometric[2]
Malachite Green Reagent A Ammonium molybdate (B1676688) in 3M HCl.[3]Malachite Green[3]
Malachite Green Reagent B Malachite green and polyvinyl alcohol.[3]Malachite Green[3]
Reaction Mixture (Malachite Green) 100 mM Tris (pH 8.0), 4 mM Mg-ATP, 2 mM MgCl2, 50 mM KCl, 0.2 mM EDTA, and 25–50 μg of protein.[2]Malachite Green[2]

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for F0F1 ATPase Activity

This protocol is adapted from a method used for murine organs and measures ATP hydrolysis by coupling ADP production to NADH oxidation.[1]

A. Sample Preparation (Mitochondrial Isolation)

  • Excise 20 to 50 mg of tissue (e.g., brain, heart, muscle, liver) and immediately place it in ice-cold homogenization buffer.[1]

  • Homogenize the tissue using a Potter-Elvehjem tissue grinder.[1]

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the mitochondrial fraction.[2]

  • Resuspend the mitochondrial pellet in a suitable buffer for storage or immediate use. Determine the protein concentration using a standard method like the Bradford assay.

B. Assay Procedure

  • Prepare the assay medium by adding NADH, antimycin A, PEP, LDH, PK, DDM, and AP5A to the assay buffer as detailed in Table 1.[1]

  • Warm 1 mL of the assay medium to 37°C in a spectrophotometer cuvette.[1]

  • Add the mitochondrial sample (20-40 µg of protein) to the cuvette.[1]

  • Start the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm continuously for 10-15 minutes.[1]

  • To determine the specific F0F1 ATPase activity, add an inhibitor such as oligomycin (B223565) (5 µM) and continue to measure the absorbance.[1] The oligomycin-sensitive activity is the difference between the total rate and the rate in the presence of the inhibitor.

Protocol 2: Malachite Green Colorimetric Assay

This protocol measures the inorganic phosphate (Pi) released during ATP hydrolysis.

A. Sample Preparation

Prepare mitochondrial fractions as described in Protocol 1, Section A. Solubilization of the mitochondrial membranes with a detergent like dodecyl-beta-d-maltoside may be necessary to expose the F0F1-ATPase.[6]

B. Assay Procedure

  • Prepare a reaction mixture containing Tris buffer, Mg-ATP, MgCl2, KCl, and EDTA as detailed in Table 1.

  • Add the mitochondrial sample (25–50 μg of protein) to the reaction mixture.[2]

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a solution like 10% SDS.

  • Prepare the malachite green reagent by mixing Reagent A and Reagent B at a 100:1 ratio.[3]

  • Add the malachite green reagent to the reaction mixture and incubate at room temperature for 15-20 minutes to allow for color development.[3]

  • Measure the absorbance at 620 nm using a spectrophotometer.[3]

  • Create a standard curve using known concentrations of phosphate to determine the amount of Pi released in the enzymatic reaction.[7]

Mandatory Visualizations

F0F1_ATPase_Signaling_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix F0 F0 (Proton Channel) F1 F1 (Catalytic Subunit) F0->F1 Proton Flow ATP ATP F1->ATP ATP Synthesis ADP ADP + Pi ADP->F1 Protons_IMS H+ (Intermembrane Space) Protons_IMS->F0 Proton Motive Force

Caption: F0F1 ATPase (ATP Synthase) Mechanism.

ATPase_Assay_Workflow cluster_prep Sample Preparation cluster_assay ATPase Activity Assay cluster_detection Detection Methods Tissue Tissue Sample (e.g., Brain, Heart) Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria Reaction_Setup Set up Reaction Mixture (Buffer, Substrates, Sample) Mitochondria->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Detection Detection Incubation->Detection Coupled_Assay Coupled Spectrophotometric Assay (Measure NADH absorbance at 340 nm) Detection->Coupled_Assay Method 1 Malachite_Assay Malachite Green Assay (Measure Pi absorbance at 620 nm) Detection->Malachite_Assay Method 2 Data_Analysis Data Analysis (Calculate specific activity) Coupled_Assay->Data_Analysis Malachite_Assay->Data_Analysis

Caption: General Workflow for F0F1 ATPase Activity Assay.

References

Application Note: A Dual-Staining Method Using Rhodamine 123 and FM4-64 for Functional Efflux Pump Assays and Plasma Membrane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Efflux pumps, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein (MRP), are key contributors to multidrug resistance (MDR) in cancer therapy and play a significant role in drug disposition.[1][2] Functional assays that measure the activity of these pumps are crucial for screening new chemical entities in drug development.[3][4] The Rhodamine 123 (Rh123) efflux assay is a well-established method for this purpose. Rh123 is a fluorescent substrate of P-gp and MRP that accumulates in the mitochondria of living cells.[5][6] Cells with high efflux pump activity will extrude Rh123, resulting in lower intracellular fluorescence compared to cells with low pump activity or cells treated with an efflux inhibitor.[5][7]

While the Rh123 assay is robust for quantifying pump activity, it does not provide information on the mechanism of inhibition or potential off-target effects of test compounds on the plasma membrane. Some compounds may inhibit efflux pumps indirectly by altering membrane fluidity, integrity, or by inducing transporter internalization. To address this, we present a protocol combining the Rh123 efflux assay with FM4-64, a lipophilic styryl dye. FM4-64 is a vital stain that inserts into the outer leaflet of the plasma membrane, becoming intensely fluorescent.[8][9] It is subsequently internalized through endocytosis, making it an excellent tool for visualizing plasma membrane dynamics and trafficking.[10]

This dual-staining approach, particularly suited for high-content imaging, allows for the simultaneous assessment of:

  • Efflux Pump Function: Quantified by intracellular Rh123 retention.

  • Plasma Membrane Integrity and Dynamics: Visualized by the pattern of FM4-64 staining.

  • Mechanism of Action: Differentiating direct pump inhibition from effects on membrane trafficking or general cytotoxicity.

This combined assay provides a more comprehensive profile of a drug candidate's interaction with cellular efflux mechanisms and membrane biology.

Signaling and Staining Pathways

Materials and Reagents

ReagentSupplierCat. No. (Example)Storage
P-gp overexpressing cells (e.g., MCF7/ADR)ATCCHTB-22Liquid Nitrogen
Parental cells (e.g., MCF7)ATCCHTB-22Liquid Nitrogen
Rhodamine 123Sigma-AldrichR8004-20°C, Protect from light
FM4-64Thermo FisherT13320-20°C, Protect from light
Verapamil (P-gp Inhibitor)Sigma-AldrichV4629Room Temperature
Cyclosporin A (P-gp Inhibitor)Sigma-Aldrich300242-8°C
Hoechst 33342 (Nuclear Stain)Thermo FisherH35702-8°C, Protect from light
Cell Culture Medium (e.g., DMEM)Gibco119650922-8°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Hank's Balanced Salt Solution (HBSS)Gibco140250922-8°C
96-well black, clear-bottom platesCorning3603Room Temperature

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay (Flow Cytometry / Plate Reader)

This protocol measures the total efflux activity in a cell population.

  • Cell Seeding: Seed P-gp overexpressing cells and the parental cell line in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Remove media and add fresh media containing test compounds or controls (e.g., 50 µM Verapamil for positive control, 0.1% DMSO for vehicle control).[11] Incubate for 30 minutes at 37°C.

  • Rh123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM.[11] Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash cells three times with ice-cold HBSS to remove extracellular Rh123.

  • Efflux: Add pre-warmed fresh media (containing test compounds/controls) to each well to initiate the efflux period. Incubate for 60-120 minutes at 37°C.

  • Data Acquisition:

    • Plate Reader: Read the fluorescence intensity at Ex/Em ≈ 505/525 nm.[2]

    • Flow Cytometry: Detach cells using trypsin, neutralize, centrifuge, and resuspend in cold HBSS for analysis.

Protocol 2: Combined Rh123 and FM4-64 Assay (High-Content Imaging)

This protocol allows for single-cell analysis of efflux activity and membrane dynamics.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom imaging plate as described in Protocol 1.

  • Compound Pre-incubation: Treat cells with test compounds or controls as described in Protocol 1 for 30 minutes.

  • Rh123 Loading: Add Rh123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Wash and Initiate Efflux: Wash cells twice with cold HBSS. Add pre-warmed media containing the respective test compounds/controls to initiate a 60-minute efflux period at 37°C.

  • Final Staining: In the last 10 minutes of the efflux period, add a staining cocktail directly to the wells containing FM4-64 (final concentration 1-5 µM) and Hoechst 33342 (final concentration 1 µg/mL).

  • Image Acquisition: At the end of the efflux period, wash cells once with HBSS (containing compounds) to remove excess dye from the media. Immediately acquire images using a high-content microscope or imager with appropriate filter sets (Hoechst: DAPI, Rh123: FITC/GFP, FM4-64: TRITC/Cy5).

  • Image Analysis:

    • Use the Hoechst signal to identify and segment individual nuclei.

    • Use the FM4-64 signal to define the cell boundary (cytoplasmic mask).

    • Quantify the mean fluorescence intensity of Rh123 within the cytoplasmic mask for each cell.

    • Quantify membrane-specific features from the FM4-64 channel, such as membrane texture, ruffling, or the number and intensity of internalized puncta.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The results can help elucidate the mechanism of action of test compounds.

Table 1: Sample Data for Rhodamine 123 Efflux Inhibition

CompoundCell LineIC₅₀ (µM) for Rh123 RetentionMax. Rh123 Retention (% of Verapamil)
VerapamilMCF7/ADR2.5 ± 0.4100%
Compound XMCF7/ADR5.8 ± 1.195%
Compound YMCF7/ADR> 100Not Applicable
Compound ZMCF7/ADR12.3 ± 2.560%

Table 2: Interpretation of Combined Rh123 and FM4-64 Results

Rh123 RetentionFM4-64 Staining PatternCell CountProbable Interpretation
High Normal plasma membrane, low internalizationNormalDirect Efflux Pump Inhibition. Compound blocks P-gp activity without affecting membrane structure.
High Increased intracellular puncta, membrane rufflingNormalInhibition via Pump Internalization. Compound may induce endocytosis of the efflux pump, reducing its surface expression.
Low Diffuse/patchy staining, membrane blebbingReducedCytotoxicity. Compound disrupts membrane integrity, leading to cell death and dye leakage.
Low Normal plasma membrane stainingNormalNo P-gp Interaction or Substrate. Compound does not inhibit P-gp. Could also indicate disruption of mitochondrial membrane potential, preventing Rh123 accumulation.[6][12]

By correlating the quantitative data from the Rh123 assay with the qualitative and quantitative imaging data from FM4-64, researchers can gain deeper insights, distinguishing potent inhibitors from compounds with undesirable off-target membrane effects or cytotoxic properties.

References

Harnessing FM04 to Enhance Intracellular Drug Accumulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of various diseases, particularly cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of therapeutic agents from cells, thereby reducing their intracellular concentration and efficacy.[1][2][3][4] The flavonoid monomer FM04 has emerged as a potent and non-toxic inhibitor of P-gp, offering a promising strategy to overcome P-gp-mediated drug resistance.[5][6] By inhibiting P-gp, this compound effectively increases the intracellular accumulation of co-administered drugs, restoring their therapeutic potential.[6][7]

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in research and drug development settings to enhance intracellular drug accumulation.

Mechanism of Action of this compound

This compound is a potent P-glycoprotein (P-gp) inhibitor with a reported half-maximal effective concentration (EC50) of approximately 83 nM.[5][6][8] It functions by directly interacting with the P-gp transporter, thereby inhibiting its drug efflux activity. Unlike some inhibitors, this compound itself is not a transport substrate of P-gp, suggesting it does not act as a competitive inhibitor.[6]

Studies have revealed two novel mechanisms by which this compound inhibits P-gp:

  • Binding to Q1193: this compound can bind to the amino acid residue Q1193 in the nucleotide-binding domain 2 (NBD2) of human P-gp. This initial binding is followed by interaction with functionally critical residues H1195 and T1226, leading to the inhibition of P-gp's transport function.[5][8]

  • Binding to I1115: Alternatively, this compound can bind to another functionally critical residue, I1115, also within NBD2. This interaction disrupts a key interaction pocket (R262-Q1081-Q1118) and uncouples the interaction between intracellular loop 2 (ICL2) and NBD2, ultimately inhibiting P-gp activity.[5][8]

Interestingly, while inhibiting the transport function of P-gp, this compound has been shown to stimulate P-gp's ATPase activity in a dose-dependent manner, with a 3.3-fold increase observed at 100 µM.[6][9] This suggests that this compound's inhibitory action is not through the prevention of ATP hydrolysis but rather by uncoupling it from the transport process.

Caption: Mechanism of this compound-mediated inhibition of P-gp.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell LineValueReference
EC50 for reversing Paclitaxel resistance LCC6MDR83 nM[5][6]
EC50 for increasing Doxorubicin (B1662922) accumulation LCC6MDR64 nM[5][9]
P-gp ATPase Stimulation (at 100 µM) -3.3-fold[6][9]
Table 2: In Vivo Efficacy of this compound with Paclitaxel (PTX)
Administration RouteThis compound DosePTX DoseTumor Model% Tumor Volume ReductionReference
Intraperitoneal (this compound) & Intravenous (PTX)28 mg/kg12 mg/kgHuman melanoma MDA435/LCC6MDR xenograft56%[6]
Oral (co-administration)45 mg/kg40, 60, or 70 mg/kgHuman melanoma MDA435/LCC6 tumor≥ 73%[6][9]
Table 3: Effect of this compound on Oral Bioavailability of Paclitaxel (PTX) in Mice
This compound Oral DoseEffect on PTX Intestinal AbsorptionImprovement in AUC of PTXReference
45 mg/kgIncreased from 0.2% to 14%57- to 66-fold[6]

Experimental Protocols

Here we provide detailed protocols for key experiments to evaluate the efficacy of this compound in increasing intracellular drug accumulation.

Protocol 1: Intracellular Drug Accumulation Assay Using Doxorubicin (DOX)

This protocol is designed to measure the effect of this compound on the intracellular accumulation of doxorubicin, a fluorescent substrate of P-gp.

DOX_Accumulation_Assay start Start seed_cells Seed P-gp overexpressing cells (e.g., LCC6MDR) in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_solutions Prepare DOX and this compound solutions in appropriate concentrations incubate_24h->prepare_solutions treat_cells Treat cells with DOX and varying concentrations of this compound prepare_solutions->treat_cells incubate_150min Incubate at 37°C for 150 minutes treat_cells->incubate_150min wash_cells Wash cells with ice-cold PBS incubate_150min->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells measure_fluorescence Measure intracellular DOX fluorescence (e.g., using a microplate reader) lyse_cells->measure_fluorescence analyze_data Analyze data and calculate EC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the intracellular doxorubicin accumulation assay.

Materials:

  • P-gp-overexpressing cell line (e.g., LCC6MDR) and its parental wild-type cell line.

  • Complete cell culture medium.

  • 96-well black, clear-bottom tissue culture plates.

  • Doxorubicin (DOX) stock solution.

  • This compound stock solution.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Cell lysis buffer.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing cells (e.g., LCC6MDR) in a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Preparation of Reagents:

    • Prepare a working solution of DOX (e.g., 20 µM) in serum-free culture medium.

    • Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 0.015 µM to 10 µM).[7]

  • Treatment:

    • Remove the culture medium from the wells.

    • Add the prepared DOX and this compound solutions to the respective wells. Include controls:

      • Cells with DOX only (no this compound).

      • Cells with vehicle control (e.g., DMSO) and DOX.

      • Wild-type cells with DOX only.

  • Incubation: Incubate the plate at 37°C for 150 minutes.[7]

  • Washing: After incubation, aspirate the treatment solutions and wash the cells three times with ice-cold PBS to remove extracellular DOX.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.

  • Fluorescence Measurement: Measure the intracellular DOX fluorescence using a fluorescence microplate reader with appropriate excitation and emission wavelengths for DOX.

  • Data Analysis:

    • Normalize the fluorescence readings to the cell number or protein concentration.

    • Calculate the fold change in DOX accumulation in the presence of this compound relative to the control (DOX only).

    • Determine the EC50 value of this compound for increasing DOX accumulation by plotting the fold change against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: P-gp ATPase Activity Assay

This protocol measures the effect of this compound on the ATP hydrolysis activity of P-gp.

Materials:

  • P-gp-containing membranes (e.g., from P-gp-overexpressing cells).

  • Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2, and ATP).

  • This compound stock solution.

  • Verapamil (B1683045) (positive control).

  • Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based colorimetric assay kit.

  • Microplate reader for absorbance measurements.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations (e.g., ranging from 3 µM to 100 µM).[9]

    • Prepare a working solution of verapamil as a positive control (e.g., 20 µM to 200 µM).[9]

  • Assay Setup:

    • In a 96-well plate, add the P-gp-containing membranes to the assay buffer.

    • Add the different concentrations of this compound or verapamil to the respective wells. Include a control with no modulator to measure the basal ATPase activity.

  • Initiation of Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for ATP hydrolysis.

  • Termination of Reaction and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay, according to the manufacturer's instructions.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each well.

    • Determine the P-gp-specific ATPase activity by subtracting the basal activity (no modulator) from the activity measured in the presence of this compound or verapamil.

    • Express the results as the fold stimulation of ATPase activity relative to the basal activity.

Conclusion

This compound is a highly effective P-gp inhibitor that can significantly increase the intracellular accumulation of various chemotherapeutic drugs. Its well-defined mechanism of action and proven efficacy in both in vitro and in vivo models make it a valuable tool for researchers and drug development professionals. The protocols provided herein offer a standardized approach to evaluate the potential of this compound and other P-gp modulators to overcome multidrug resistance. By leveraging the capabilities of this compound, it is possible to enhance the therapeutic efficacy of existing drugs and develop novel combination therapies for a range of challenging diseases.

References

Application Note: Protocol for Assessing Compound FM04 Permeability Using the Caco-2 Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 permeability assay is a reliable in vitro model used extensively in drug discovery to predict the oral absorption of drug candidates.[1][2] The assay utilizes the Caco-2 cell line, a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiates into a monolayer of polarized enterocytes.[1][3][4] This monolayer mimics the human intestinal epithelium, complete with tight junctions and functional efflux and uptake transporters, making it an invaluable tool for assessing a compound's potential for intestinal absorption.[1][5]

This document provides a detailed protocol for evaluating the permeability of a test compound, designated FM04, across a Caco-2 cell monolayer. The protocol covers cell culture, transport experiments, monolayer integrity assessment, and data analysis to determine the apparent permeability coefficient (Papp).

Materials and Reagents

Cell Culture:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • HTS Transwell®-24 or -96 well permeable supports (e.g., 0.4 µm pore size polycarbonate membrane)

Transport Assay:

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HEPES buffer

  • Glucose

  • Test Compound (this compound)

  • Control Compounds (e.g., Propranolol, Atenolol, Digoxin)

  • LC-MS/MS grade solvents (e.g., Acetonitrile, Methanol, Formic Acid)

Equipment:

  • Laminar flow hood

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Centrifuge

  • Water bath (37°C)

  • Transepithelial Electrical Resistance (TEER) meter with compatible electrodes

  • Orbital shaker[6]

  • Analytical balance

  • LC-MS/MS system for sample analysis

Experimental Protocols

  • Media Preparation: Prepare complete growth medium consisting of DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.[7]

  • Routine Culture: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, passage them. Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.[7]

  • Pre-warm complete growth medium to 37°C.

  • Prepare a cell suspension from an 80-90% confluent flask at a density of approximately 6 x 10⁴ cells/cm².[8]

  • Add the cell suspension to the apical (upper) chamber of the Transwell® inserts. Add fresh medium to the basolateral (lower) chamber.

  • Culture the cells for 18-22 days to allow for differentiation into a polarized monolayer.[3][4]

  • Change the medium in both apical and basolateral chambers every 2-3 days.[9]

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a TEER meter.

  • Equilibrate the plates to room temperature before measurement. Place the electrodes in the apical and basolateral compartments of each well.

  • The TEER value is a measure of the integrity of the tight junctions.[5] A TEER value of ≥200 Ω·cm² is generally considered acceptable for permeability studies.[10] Wells not meeting this criterion should be excluded.

  • Note: While widely used, TEER measurements alone may not fully reflect monolayer toxicity or damage under certain conditions.[11][12] Consider using a paracellular marker like Lucifer Yellow for additional integrity verification.[9]

  • Prepare Transport Buffer: Use HBSS supplemented with 25 mM glucose and 10 mM HEPES, pH 7.4. For specific studies simulating intestinal pH, the apical buffer can be adjusted to pH 6.5.[1][13]

  • Prepare Dosing Solutions: Prepare a stock solution of this compound and control compounds (e.g., in DMSO) and dilute to the final working concentration (e.g., 10 µM) in the transport buffer.[1] The final DMSO concentration should be <1%.

  • Apical to Basolateral (A→B) Transport (Absorption): a. Carefully remove the culture medium from both apical and basolateral chambers. b. Wash the monolayer twice with pre-warmed transport buffer. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Add the dosing solution containing this compound or a control compound to the apical (donor) chamber.[10]

  • Basolateral to Apical (B→A) Transport (Efflux): a. Follow steps 3a and 3b. b. Add fresh transport buffer to the apical (receiver) chamber. c. Add the dosing solution to the basolateral (donor) chamber.[10]

  • Incubation: Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for a defined period, typically 1-2 hours.[10][14]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers for each well. Samples are typically quenched with an organic solvent (e.g., acetonitrile) and stored at -80°C until analysis.[10]

  • Quantify the concentration of this compound and control compounds in the donor and receiver samples using a validated LC-MS/MS method.

  • Prepare a standard curve for each compound to ensure accurate quantification.

Data Presentation and Analysis

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:[3][15]

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug permeation into the receiver chamber (e.g., pmol/s).[3]

  • A is the surface area of the permeable support membrane (e.g., cm²).[3]

  • C₀ is the initial concentration of the compound in the donor chamber (e.g., pmol/mL).[3]

The efflux ratio is calculated to determine if a compound is a substrate for active efflux transporters (like P-glycoprotein).[3]

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[3][4]

Summarize the results in a table for clear comparison.

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
Propranolol (High Perm.)A → B25.5 ± 2.1N/AHigh
Atenolol (Low Perm.)A → B0.5 ± 0.1N/ALow
Digoxin (P-gp Substrate)A → B1.2 ± 0.35.8Low
B → A7.0 ± 0.9
This compound (Test Compound)A → B[Insert Value][Insert Value][Determine Class]
B → A[Insert Value]

Permeability Classification (General Guidance):[16]

  • Low: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate: Papp = 1.0 - 10.0 x 10⁻⁶ cm/s

  • High: Papp > 10.0 x 10⁻⁶ cm/s

Visualizations

G cluster_prep Phase 1: Monolayer Preparation cluster_exp Phase 2: Permeability Experiment cluster_analysis Phase 3: Analysis flask Maintain Caco-2 in T-75 Flasks seed Seed Cells onto Transwell® Inserts flask->seed culture Culture for 18-22 Days (Differentiation) seed->culture teer Measure TEER (Check Integrity) culture->teer wash Wash Monolayer with Transport Buffer (HBSS) teer->wash dose Add this compound Dosing Solution to Donor Chamber wash->dose incubate Incubate 1-2h at 37°C with Shaking dose->incubate sample Collect Samples from Donor & Receiver incubate->sample lcms Quantify this compound Conc. (LC-MS/MS) sample->lcms calc Calculate Papp & Efflux Ratio lcms->calc report Classify Permeability calc->report

Caco-2 Permeability Assay Workflow

References

Application Notes & Protocols: FM04 Oral Bioavailability Study in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for conducting an oral bioavailability study of the flavonoid FM04 in a murine model. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

This compound is a flavonoid and an active metabolite of the flavonoid dimer FD18.[1] It has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer.[1] Furthermore, this compound has been shown to act as a dual inhibitor of P-gp and cytochrome P450 enzymes CYP2C8 and CYP3A4 in the intestine.[1] This dual-inhibition mechanism makes this compound a promising agent for improving the oral bioavailability of various P-gp substrate drugs, such as the chemotherapeutic agent paclitaxel (B517696) (PTX).[1] Understanding the oral pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent.

Mechanism of Action of this compound

This compound enhances the intestinal absorption of P-gp substrate drugs by inhibiting the efflux activity of P-gp, a transporter highly expressed in the intestinal epithelium that pumps drugs back into the intestinal lumen, thereby limiting their systemic absorption.[1][2] Additionally, this compound inhibits the metabolic activity of CYP3A4 and CYP2C8 enzymes in the gut wall and liver, which are responsible for the first-pass metabolism of many drugs.[1][2] By inhibiting both P-gp-mediated efflux and CYP-mediated metabolism, this compound can significantly increase the fraction of an orally administered drug that reaches systemic circulation.[1]

FM04_Mechanism_of_Action cluster_intestinal_cell Intestinal Epithelial Cell cluster_lumen Intestinal Lumen cluster_bloodstream Bloodstream Pgp P-glycoprotein (P-gp) Oral_Drug Orally Administered Drug (e.g., PTX) Pgp->Oral_Drug Efflux CYP CYP3A4/2C8 Intracellular_Drug Intracellular Drug (e.g., PTX) Intracellular_Drug->Pgp Intracellular_Drug->CYP Metabolism Systemic_Drug Systemic Circulation of Drug Intracellular_Drug->Systemic_Drug Increased Bioavailability Oral_Drug->Intracellular_Drug Absorption This compound This compound This compound->Pgp Inhibition This compound->CYP Inhibition

Caption: Mechanism of this compound in enhancing oral drug bioavailability.

Quantitative Data Summary

The following table summarizes the pharmacokinetic data from a study where this compound was co-administered orally with paclitaxel (PTX) in mice. The data demonstrates the significant impact of this compound on the oral bioavailability of PTX.

Treatment Group Dose AUC (Area Under the Curve) Improvement in PTX AUC Increase in Intestinal Absorption of PTX
Oral PTX alone-Reference Value-0.2%
Oral PTX + Oral this compoundPTX: 40, 60, or 70 mg/kg; this compound: 45 mg/kg57- to 66-fold increase compared to PTX alone57- to 66-foldto 14%

Data extracted from a study on the effect of this compound on the oral bioavailability of Paclitaxel.[1]

Experimental Protocols

The following protocols are representative methodologies for conducting an oral bioavailability study of this compound in mice, based on published research and standard practices.[3][4][5]

  • Species: C57BL/6 or BALB/c mice are commonly used for pharmacokinetic studies.[5]

  • Age and Weight: 8-10 week old female mice weighing 20-25g are typically used.[4]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.

  • Fasting: Mice should be fasted for 12 hours before oral administration of the drug, with water available ad libitum.[4]

  • This compound Formulation: For oral administration, this compound should be suspended in a suitable vehicle such as a mixture of 0.5% carboxymethylcellulose and 0.1% Tween 80 in water.

  • Intravenous (IV) Formulation: For intravenous administration to determine absolute bioavailability, this compound should be dissolved in a vehicle suitable for injection, such as a solution of saline, ethanol, and Cremophor EL (or a similar solubilizing agent).

  • Oral Administration:

    • Administer a single dose of this compound (e.g., 45 mg/kg) via oral gavage using a feeding needle.[1][4]

    • The volume of administration should be approximately 0.2 mL per mouse.[4]

  • Intravenous Administration:

    • Administer a single lower dose of this compound (e.g., 1-5 mg/kg) via the tail vein.

    • This group serves as the reference for 100% bioavailability.[6]

  • Time Points: Collect blood samples at multiple time points to capture the absorption, distribution, and elimination phases.

    • Oral Group: 15, 30, 60, 120, 240, 360, and 480 minutes post-dose.[5]

    • IV Group: 5, 15, 30, 60, 120, and 240 minutes post-dose.[5]

  • Method: Blood samples (approximately 30-50 µL) can be collected via retro-orbital bleeding or from the submandibular vein.[7] Terminal blood collection can be performed via cardiac puncture.[7]

  • Sample Processing:

    • Collect blood in heparinized tubes.

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Technique: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically used for the quantification of small molecules like this compound in plasma.[6]

  • Sample Preparation:

    • Protein precipitation is a common method for extracting the drug from plasma. Add a precipitating agent (e.g., acetonitrile) to the plasma samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant containing the drug.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound in blank plasma.

    • The concentration of this compound in the experimental samples is determined by comparing their peak areas to the standard curve.

  • Parameters: Calculate the following pharmacokinetic parameters using non-compartmental analysis:

    • Cmax: Maximum plasma concentration.[7]

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.[7]

    • t1/2: Half-life of the drug.[7]

    • CL: Systemic clearance.[7]

  • Oral Bioavailability (F%): Calculate the absolute oral bioavailability using the following formula:

    • F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100[4]

Oral_Bioavailability_Workflow Animal_Prep Animal Preparation (Fasting Mice) Dosing_Oral Oral Dosing (gavage) This compound Animal_Prep->Dosing_Oral Dosing_IV IV Dosing (tail vein) This compound Animal_Prep->Dosing_IV Blood_Sampling Serial Blood Sampling (Multiple Time Points) Dosing_Oral->Blood_Sampling Dosing_IV->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (UPLC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for an oral bioavailability study.

Conclusion

The flavonoid this compound demonstrates significant potential as an agent to improve the oral bioavailability of co-administered drugs that are substrates of P-gp and/or CYP3A4/2C8. The protocols outlined in these application notes provide a robust framework for conducting a comprehensive oral bioavailability study of this compound in mice. The results of such studies are essential for the preclinical development of this compound and for understanding its pharmacokinetic properties to guide future clinical applications.

References

Application Notes and Protocols: Chemosensitization of Doxorubicin by FM04 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Doxorubicin (B1662922) is a potent anthracycline antibiotic widely employed in the treatment of a broad spectrum of cancers, including breast, lung, and ovarian cancers, as well as various sarcomas and hematological malignancies.[1] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[1][2] However, the clinical efficacy of doxorubicin is frequently hampered by the development of multidrug resistance (MDR) in cancer cells.[3]

Mechanisms of doxorubicin resistance are multifaceted and include increased drug efflux mediated by ATP-binding cassette (ABC) transporters (such as P-glycoprotein), alterations in drug metabolism, and the activation of pro-survival signaling pathways that inhibit apoptosis.[4][5][6] Overcoming doxorubicin resistance is a critical challenge in oncology. Chemosensitization, the strategy of using a non-toxic or minimally toxic agent to enhance the efficacy of a chemotherapeutic drug, is a promising approach to address this challenge.[7]

This application note describes the use of FM04, a novel investigational agent, to sensitize cancer cells to doxorubicin. While the precise mechanisms of this compound are under investigation, preliminary data suggest its potential to counteract key doxorubicin resistance pathways. These notes provide detailed protocols for assessing the chemosensitizing effects of this compound in combination with doxorubicin through cell viability, apoptosis, and protein expression assays.

Putative Signaling Pathways in this compound-Mediated Chemosensitization to Doxorubicin

The chemosensitizing effect of this compound is hypothesized to involve the modulation of signaling pathways that are commonly dysregulated in doxorubicin-resistant cancer cells. A key proposed mechanism is the inhibition of drug efflux pumps, leading to increased intracellular accumulation of doxorubicin. Furthermore, this compound may promote apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ABC_Transporter ABC Transporter (e.g., P-glycoprotein) Doxorubicin_out Doxorubicin (Extracellular) ABC_Transporter->Doxorubicin_out Pumps out Doxorubicin Doxorubicin_in Doxorubicin (Intracellular) Doxorubicin_out->Doxorubicin_in Influx Doxorubicin_in->Doxorubicin_out Efflux DNA_Damage DNA Damage Doxorubicin_in->DNA_Damage Induces This compound This compound This compound->ABC_Transporter Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) This compound->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) This compound->Anti_Apoptotic Downregulates Caspase_Cascade Caspase Cascade Pro_Apoptotic->Caspase_Cascade Initiates Anti_Apoptotic->Caspase_Cascade Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes DNA_Damage->Pro_Apoptotic Activates start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation drug_treatment Treat with Doxorubicin, This compound, or combination overnight_incubation->drug_treatment incubation_48_72h Incubate 48-72h drug_treatment->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h add_dmso Add DMSO incubation_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data (IC50, CI) read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for In Vivo Studies of FM04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM04 is a potent flavonoid inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound can reverse drug resistance and enhance the oral bioavailability of various chemotherapeutic agents.[1] These application notes provide detailed protocols for in vivo studies designed to evaluate the efficacy of this compound in combination with chemotherapeutic drugs, particularly paclitaxel (B517696), in xenograft models.

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. This compound acts as a non-competitive inhibitor of P-gp, restoring the intracellular accumulation of co-administered drugs.[1] It has been shown to stimulate P-gp ATPase activity, suggesting a direct interaction with the transporter.[1]

Signaling and Interaction Pathway

Caption: this compound directly inhibits P-glycoprotein (P-gp) at the cell membrane, blocking the efflux of chemotherapeutic drugs and leading to their intracellular accumulation and enhanced cancer cell apoptosis.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies involving this compound and paclitaxel (PTX) in human melanoma xenograft models in mice.

Table 1: Efficacy of Intraperitoneal this compound in Combination with Intravenous Paclitaxel [1]

Treatment GroupThis compound Dosage (mg/kg, I.P.)PTX Dosage (mg/kg, I.V.)Tumor Volume Reduction (%)Significance (p-value)
Control--0-
PTX alone-12--
This compound + PTX281256< 0.05

Table 2: Efficacy of Oral this compound in Combination with Oral Paclitaxel [1]

Treatment GroupThis compound Dosage (mg/kg, Oral)PTX Dosage (mg/kg, Oral)Tumor Volume Reduction (%)Significance (p-value)
Control--0-
PTX alone-40, 60, or 70--
This compound + PTX4540, 60, or 70≥ 73< 0.001

Table 3: Effect of Oral this compound on Oral Paclitaxel Bioavailability [1]

Treatment GroupThis compound Dosage (mg/kg, Oral)PTX Dosage (mg/kg, Oral)Increase in PTX Intestinal Absorption (%)Improvement in PTX AUC
PTX alone-Single Dose0.2-
This compound + PTX45Single Dose1457- to 66-fold

Experimental Protocols

In Vivo Xenograft Model for P-gp Mediated Drug Resistance

This protocol outlines the establishment of a tumor xenograft model using cancer cells overexpressing P-gp to evaluate the efficacy of this compound in reversing drug resistance.

Materials:

  • P-gp overexpressing human cancer cell line (e.g., MDA435/LCC6MDR, NCI/ADR-RES)

  • Parental cancer cell line (e.g., MDA435, OVCAR-8)

  • Immunocompromised mice (e.g., nude mice, NOD/SCID mice), 6-8 weeks old

  • Matrigel

  • Sterile PBS

  • Calipers

Procedure:

  • Cell Culture: Culture the P-gp overexpressing and parental cell lines in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.

  • Group Formation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, PTX alone, this compound alone, this compound + PTX).

Formulation and Administration of this compound and Paclitaxel

This protocol provides guidelines for the preparation and administration of this compound and paclitaxel for in vivo studies.

Materials:

  • This compound

  • Paclitaxel (PTX)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Corn oil

  • Sterile saline or PBS

  • Oral gavage needles

  • Syringes and needles for injection

This compound Formulation (Example for Oral Administration):

  • Dissolve the required amount of this compound in DMSO to create a stock solution.

  • For a final formulation, mix the DMSO stock with PEG300 and Tween 80.

  • Add sterile water or saline to achieve the final desired concentration. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.

This compound Formulation (Example for Intraperitoneal Injection):

  • Dissolve this compound in a suitable vehicle such as a mixture of DMSO and corn oil (e.g., 10:90 ratio).

Paclitaxel Formulation (for Intravenous Injection):

  • Paclitaxel is typically formulated in a 1:1 mixture of Cremophor EL and dehydrated alcohol and then diluted with sterile saline or 5% dextrose solution before injection.

Administration Protocol:

  • Oral Administration: Administer this compound orally using a gavage needle at the dosages specified in the experimental design (e.g., 45 mg/kg).[1]

  • Intraperitoneal (I.P.) Injection: Administer this compound via I.P. injection at the specified dosages (e.g., 28 mg/kg).[1]

  • Intravenous (I.V.) Injection: Administer paclitaxel via the tail vein at the specified dosages (e.g., 12 mg/kg).[1]

  • Timing of Administration: When used in combination, this compound can be administered shortly before (e.g., 30-60 minutes) the administration of paclitaxel to ensure maximal P-gp inhibition.

Efficacy Assessment and Data Analysis

This protocol describes the methods for assessing the antitumor efficacy of the treatment and the statistical analysis of the data.

Procedure:

  • Tumor Measurement: Continue to measure tumor volume every 2-3 days throughout the study period.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment duration.

  • Tumor Excision and Weight: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Data Analysis:

    • Calculate the average tumor volume and standard error for each treatment group.

    • Generate tumor growth curves by plotting the mean tumor volume against time.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the differences between treatment groups. A p-value of < 0.05 is typically considered statistically significant.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Phase 1: Model Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Culture P-gp overexpressing and parental cancer cells Tumor_Implantation 2. Subcutaneous implantation of cells into mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor tumor growth to ~100-200 mm³ Tumor_Implantation->Tumor_Growth Grouping 4. Randomize mice into treatment groups Tumor_Growth->Grouping Formulation 5. Prepare this compound and Paclitaxel formulations Grouping->Formulation Administration 6. Administer treatments (e.g., Oral, I.P., I.V.) Formulation->Administration Monitoring 7. Monitor tumor volume and body weight every 2-3 days Administration->Monitoring Endpoint 8. Euthanize mice at study endpoint Monitoring->Endpoint Excision 9. Excise and weigh tumors Endpoint->Excision Data_Analysis 10. Analyze tumor growth inhibition and statistical significance Excision->Data_Analysis

Caption: A typical workflow for in vivo evaluation of this compound in a xenograft model, from model preparation and treatment to data analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FM4-64 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of the fluorescent styryl dye FM4-64 in in vitro experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the success of your cell imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is FM4-64 and how does it work?

A1: FM4-64 is a lipophilic, amphiphilic styryl dye used to study endocytosis and vesicle trafficking in living cells. Its fluorescence is low in aqueous solutions but increases significantly upon binding to the outer leaflet of the plasma membrane. The dye is then internalized through endocytosis, allowing for the visualization of endocytic pathways and organelles like endosomes and vacuoles. It is a vital stain, meaning it is used on living cells.[1][2][3]

Q2: What is the optimal concentration of FM4-64 for my experiment?

A2: The optimal concentration of FM4-64 is cell-type dependent and varies with the specific application. It is crucial to perform a concentration titration to determine the ideal concentration for your experimental setup. Generally, concentrations range from 2.5 µM to 20 µM.[4] For specific examples, see the data table below.

Q3: How long should I incubate my cells with FM4-64?

A3: Incubation time depends on the experimental goal. For labeling the plasma membrane, a short incubation on ice may be sufficient.[1] To track the entire endocytic pathway, longer incubation times (e.g., 30-120 minutes) are necessary to allow the dye to reach later-stage organelles like vacuoles.[1][5]

Q4: Can I fix my cells after staining with FM4-64?

A4: No, FM4-64 is a vital dye and requires living cells to fluoresce. The staining procedure cannot be performed on fixed cells, nor can the cells be fixed after staining without significant signal loss and potential artifacts.[1] All observations must be carried out on live cells.

Q5: What is the difference between FM4-64 and FM1-43?

A5: FM1-43 and FM4-64 are structurally similar styryl dyes, but FM1-43 is more hydrophobic due to its longer tail. This property often results in a brighter fluorescence signal and faster internalization compared to FM4-64 when used at similar concentrations.[6][7] However, FM1-43 may also exhibit higher cytotoxicity with prolonged exposure.[7]

Troubleshooting Guide

Problem: No or very weak fluorescent signal.

Possible CauseSuggested Solution
Incorrect Filter Set Ensure you are using the appropriate filter set for FM4-64, such as a Texas Red or Cy3 filter. The Texas Red filter generally yields a more intense signal.[1]
Low Dye Concentration The concentration of FM4-64 may be too low for your cell type. Perform a titration experiment to determine the optimal concentration.
Photobleaching Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium if possible for your experimental setup.[8]
Cell Health Confirm that the cells are healthy and viable, as the dye uptake is an active process.

Problem: High background fluorescence.

Possible CauseSuggested Solution
Inadequate Washing Increase the number and duration of wash steps after incubation with the dye to remove unbound FM4-64 from the plasma membrane and the medium.[4][9]
Dye Concentration Too High An excessively high concentration can lead to non-specific binding and high background. Reduce the dye concentration in your experiment.[8]
Nonspecific Sticking FM dyes can adhere nonspecifically to dead cells or debris on the coverslip. Ensure the imaging area is clean and contains healthy cells.[9]

Problem: Unexpected staining patterns (e.g., diffuse cytoplasmic fluorescence).

Possible CauseSuggested Solution
Alternative Uptake Mechanisms In some cell types, like astrocytes, FM dyes may enter through aqueous pores or channels, leading to diffuse cytoplasmic labeling rather than distinct vesicles.[10][11] This is a known characteristic of the dye in certain cells and may require careful interpretation of the results.
Cytotoxicity At high concentrations or with prolonged exposure, FM4-64 can be cytotoxic, leading to loss of membrane integrity and diffuse staining.[7][12] Perform a cytotoxicity assay to determine a safe concentration and incubation time for your cells.
Flippase Activity It is hypothesized that flippase enzymes could translocate the dye to the inner leaflet of the plasma membrane, contributing to non-endocytic internalization.[2]

Data Presentation: Recommended FM4-64 Concentrations

The following table summarizes typical starting concentrations and incubation times for FM4-64 in various in vitro models. Optimization is recommended for each specific experimental condition.

Cell Type/OrganismApplicationConcentrationIncubation TimeReference
Saccharomyces cerevisiae (Yeast)Vacuole Membrane Labeling8 µM - 40 µM30 - 60 min[5][13]
Rat Hippocampal NeuronsSynaptic Vesicle Recycling10 µM~30-45 sec (stimulation)[9]
Fungal Hyphae (N. crassa)Vesicle Trafficking6.4 µMVaries[2]
Mouse Cortical AstrocytesMembrane Permeation Study6.7 µM2 - 5 min[10][11]
Epithelial CellsQuantifying EndocytosisNot specifiedVaries[3]

Experimental Protocols

Protocol 1: Pulse-Chase Labeling of Yeast Vacuolar Membrane with FM4-64

This protocol is adapted from methods used to specifically label the vacuolar membranes in Saccharomyces cerevisiae.[1][5][13]

  • Cell Preparation: Grow yeast cells in an appropriate medium (e.g., YPD) to the mid-logarithmic phase.

  • Harvesting: Centrifuge 1 mL of the cell culture and resuspend the pellet in 1 mL of fresh, pre-warmed medium.

  • Labeling (Pulse): Add FM4-64 to a final concentration of 8-40 µM. Incubate the cells at 30°C for 30-60 minutes. For plasma membrane-only staining, perform this step at 0°C.[5][13]

  • Washing: Centrifuge the labeled cells to pellet them and aspirate the supernatant containing the free dye.

  • Chasing: Resuspend the cell pellet in 1 mL of fresh medium without the dye. Incubate at 30°C for 60-120 minutes. During this chase period, the dye will be transported from the plasma membrane to the vacuolar membrane.[5]

  • Imaging: Mount the cells on a slide (Concanavalin A coating can help immobilize the cells) and observe using a fluorescence microscope with a Texas Red or Cy3 filter set.[1]

Protocol 2: Measuring Synaptic Vesicle Exocytosis in Neuronal Cultures

This protocol provides a general framework for using FM4-64 to measure vesicle release in primary neuronal cultures.[9]

  • Solution Preparation: Prepare a HEPES-buffered saline (HBS) solution. Create a working solution of 10 µM FM4-64 in HBS. It is often recommended to include glutamate (B1630785) receptor antagonists (e.g., 50 µM APV and 10 µM CNQX) to prevent excitotoxicity.[9]

  • Loading Vesicles: Place the coverslip with cultured neurons in an imaging chamber. Perfuse the cells with the FM4-64 solution while stimulating them electrically (e.g., 900-1200 action potentials @ 10 Hz) to induce endocytosis and dye uptake into synaptic vesicles.

  • Washing: After stimulation, wash the cells extensively with HBS (without the dye) for approximately 10 minutes to remove the dye from the plasma membrane. A successful wash will result in clearly visible fluorescent puncta representing stained vesicle clusters.[9]

  • Imaging and Destaining: Acquire baseline images of the fluorescent puncta. Induce exocytosis via a second round of electrical stimulation. As vesicles fuse with the plasma membrane, the FM4-64 is released, and the fluorescence intensity will decrease.

  • Analysis: Measure the rate of fluorescence decrease to quantify the rate of synaptic vesicle exocytosis.

Visualizations

FM4-64 Mechanism of Action and Endocytic Pathway

The following diagram illustrates how FM4-64 is internalized by living cells, allowing for the visualization of the endocytic pathway.

FM4_64_Pathway cluster_extracellular Extracellular Space cluster_cell Cell FM4_64_free Free FM4-64 PM Plasma Membrane FM4_64_free->PM Binds to outer leaflet Early_Endosome Early Endosome PM->Early_Endosome Endocytosis Late_Endosome Late Endosome/MVB Early_Endosome->Late_Endosome Maturation Vacuole Vacuole/Lysosome Late_Endosome->Vacuole Fusion

Caption: Workflow of FM4-64 internalization via the endocytic pathway.

Experimental Workflow for Pulse-Chase Labeling

This diagram outlines the key steps in a typical pulse-chase experiment using FM4-64 to label late endocytic organelles.

Pulse_Chase_Workflow start Start: Prepare Live Cell Culture pulse Pulse: Incubate cells with FM4-64 start->pulse wash1 Wash: Remove free dye pulse->wash1 chase Chase: Incubate in dye-free medium wash1->chase mount Mount Cells on Slide chase->mount image Image: Fluorescence Microscopy mount->image end End: Analyze Results image->end

Caption: Logical flow of a pulse-chase experiment using FM4-64 dye.

Troubleshooting Logic for Weak Signal

This diagram provides a logical approach to troubleshooting experiments where the FM4-64 signal is weak or absent.

Troubleshooting_Weak_Signal start Problem: Weak/No Signal check_filters Check Microscope Filters? start->check_filters check_concentration Increase Dye Concentration? check_filters->check_concentration Yes solution_filters Use Correct Filter Set (e.g., Texas Red) check_filters->solution_filters No check_health Assess Cell Viability? check_concentration->check_health No solution_concentration Perform Concentration Titration check_concentration->solution_concentration Yes check_health->start Yes, still weak solution_health Use Healthy, Active Cells check_health->solution_health No

Caption: Decision tree for troubleshooting weak FM4-64 fluorescence signals.

References

Technical Support Center: Investigating Potential Off-Target Effects of Kinase Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "FM04" is not found in publicly available scientific literature. This guide will use the well-characterized multi-kinase inhibitor Dasatinib as an illustrative example to discuss strategies for identifying and troubleshooting potential off-target effects in cancer cell research. The principles and methods described are broadly applicable to other kinase inhibitors.

Dasatinib is an FDA-approved oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its primary on-target effect is the potent inhibition of the BCR-ABL fusion protein kinase.[2][3] However, Dasatinib is a multi-targeted inhibitor, known to engage numerous other kinases, which can lead to both beneficial therapeutic actions and undesired off-target effects in experimental settings.[4][5]

Frequently Asked Questions (FAQs)

Q1: My cancer cells show an unexpected phenotype (e.g., excessive toxicity, differentiation, altered morphology) after Dasatinib treatment. Could this be an off-target effect?

A1: Yes, it is highly possible. Dasatinib inhibits a range of kinases beyond BCR-ABL, including the SRC family kinases (SRC, LCK, LYN, YES, FYN), c-KIT, PDGFRβ, and EPHA2, among others.[2][4] Inhibition of these kinases, which are involved in diverse cellular processes like proliferation, migration, and survival, can lead to a variety of cellular responses that may be independent of the primary intended target in your specific cancer cell model.[2] For instance, effects on bone metabolism have been observed as a potential off-target effect of Dasatinib.[6]

Q2: How can I distinguish between on-target and off-target effects in my experiments?

A2: Differentiating on-target from off-target effects is a critical step in kinase inhibitor research. A multi-pronged approach is recommended:

  • Use a Structurally Different Inhibitor: Employ an alternative, structurally distinct inhibitor that targets the same primary kinase. If both compounds produce the same phenotype, it is more likely an on-target effect.[7] For BCR-ABL, comparing the effects of Dasatinib with Imatinib or Nilotinib could be informative.[5]

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the intended target kinase. If the resulting phenotype mimics that of Dasatinib treatment, the effect is likely on-target.[7]

  • Rescue Experiments: In cells treated with Dasatinib, try to rescue the phenotype by overexpressing a drug-resistant mutant of the target kinase. This should reverse on-target effects but not those caused by off-target inhibition.[8]

  • Dose-Response Analysis: Off-target effects often occur at higher concentrations. Perform a careful dose-response curve and use the lowest effective concentration that engages your primary target to minimize off-target activity.[7]

Q3: What are the known off-target kinases of Dasatinib that I should be aware of?

A3: Dasatinib has a broad kinase inhibition profile. Besides its primary target, BCR-ABL, it potently inhibits several other kinase families.[9] Chemical proteomics studies have shown that Dasatinib binds to over 30 tyrosine and serine/threonine kinases.[5] Some of the most significant and well-characterized off-targets include:

  • SRC Family Kinases (SFKs): SRC, LCK, LYN, YES, FYN[4]

  • Receptor Tyrosine Kinases: c-KIT, PDGFRβ, EPHA2, Discoidin Domain Receptor 1 (DDR1)[1][5]

  • TEC Family Kinases: BTK, TEC[9]

  • Other identified targets: p90RSK and LIMK1 have been identified as novel off-targets in specific cancer types like gastric and lung cancer, respectively.[10][11]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at concentrations expected to be specific for the primary target.

Possible Cause Troubleshooting Step Expected Outcome
Potent Off-Target Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended targets.[8]2. Test inhibitors with different chemical scaffolds but the same primary target.[7]1. Identification of off-target kinases responsible for toxicity.2. If cytotoxicity persists, it may be an on-target effect.
Inappropriate Dosage 1. Conduct a detailed dose-response curve to find the lowest effective concentration.[7]2. Verify target engagement at this concentration via Western blot for a downstream phosphorylated substrate (e.g., p-CRKL for BCR-ABL).1. A therapeutic window where the on-target effect is observed with minimal toxicity.2. Confirmation that the primary target is inhibited at the chosen non-toxic dose.
Cell Line-Specific Sensitivity 1. Test the inhibitor in multiple, distinct cancer cell lines to see if the high toxicity is consistent.[8]2. Characterize the expression levels of known potent off-targets (e.g., SRC, LCK) in your sensitive cell line.1. Distinguishes between a general off-target effect and one specific to a particular cellular context.2. High expression of an off-target kinase may explain the heightened sensitivity.

Issue 2: Experimental results are inconsistent or contradictory to published findings.

Possible Cause Troubleshooting Step Expected Outcome
Compound Instability or Precipitation 1. Visually inspect for compound precipitation in your media.2. Confirm the stability of the compound under your specific experimental conditions (e.g., time, temperature).1. Ensures that the observed effects are due to the soluble inhibitor and not artifacts from precipitation.[12]
Activation of Compensatory Pathways 1. Use Western blotting to probe for the activation of known resistance or compensatory signaling pathways (e.g., MAPK, PI3K/AKT).2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. A clearer understanding of the cellular response to your inhibitor.[8]2. More consistent and interpretable results.
Assay Interference 1. Run control experiments without the kinase enzyme but with all other components, including Dasatinib, to check for direct interference with the assay reagents or detection system (e.g., fluorescence quenching).[12]1. Rules out false positives or negatives caused by the compound interacting with the assay technology itself.

Quantitative Data: Kinase Selectivity Profile of Dasatinib

The selectivity of a kinase inhibitor is crucial for interpreting experimental results. The dissociation constant (Kd) indicates the binding affinity between the inhibitor and the kinase; a lower Kd value signifies a higher affinity. The data below illustrates Dasatinib's potency against its primary target and key off-targets.

Kinase TargetKinase FamilyDissociation Constant (Kd) in nMTarget StatusReference
ABL1 ABL<0.5On-Target [1][9]
SRC SRC Family<1.0Off-Target[1][9]
LCK SRC Family<1.0Off-Target[9]
YES1 SRC Family<1.0Off-Target[9]
c-KIT Receptor Tyrosine Kinase1.5Off-Target[9]
PDGFRβ Receptor Tyrosine Kinase28Off-Target[1][9]
p38α (MAPK14) MAPK30Off-Target[13]
DDR1 Receptor Tyrosine Kinase43Off-Target[5]
Note: Kd values are compiled from various sources and may differ based on the specific assay conditions used.

Experimental Protocols

Protocol 1: Validating Target Engagement Using Western Blotting

Objective: To confirm that Dasatinib is inhibiting the intended kinase target at a specific concentration within cancer cells by measuring the phosphorylation status of a known downstream substrate.

Methodology:

  • Cell Seeding and Treatment: Seed cancer cells (e.g., K562 for BCR-ABL) in 6-well plates and allow them to adhere or reach logarithmic growth. Treat cells with a range of Dasatinib concentrations (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated substrate of your target (e.g., anti-phospho-SRC Tyr416).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total protein (e.g., total SRC) and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Quantify the band intensities to determine the reduction in substrate phosphorylation relative to the vehicle control.[7]

Protocol 2: Kinome-Wide Profiling to Identify Off-Targets

Objective: To empirically determine the selectivity of Dasatinib by screening it against a large panel of recombinant human kinases.

Methodology: This is typically performed as a service by specialized companies (e.g., Reaction Biology, Eurofins). The general principle involves a competition binding assay.

  • Compound Submission: Prepare and submit Dasatinib at a high concentration (e.g., 1 µM) to the service provider.

  • Competition Binding Assay: The inhibitor is incubated with a large panel of kinases (often >400). Each kinase is mixed with a labeled ligand that binds to its active site. Dasatinib competes with this ligand for binding.

  • Data Acquisition: The amount of labeled ligand that remains bound to each kinase is measured. A reduction in the signal indicates that Dasatinib has displaced the ligand and is binding to that kinase.

  • Data Analysis: The results are typically reported as a percentage of inhibition or a dissociation constant (Kd) for each kinase in the panel. The output provides a comprehensive map of both on-target and off-target interactions, allowing researchers to identify unexpected targets.[8][14]

Visualizations

G cluster_0 Dasatinib Inhibition cluster_1 On-Target Pathway cluster_2 Off-Target Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SFK SRC Family Kinases (SFK) Dasatinib->SFK PDGFRb PDGFRβ Dasatinib->PDGFRb cKIT c-KIT Dasatinib->cKIT STAT5 STAT5 BCR_ABL->STAT5 Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation Cell_Adhesion Cell Adhesion & Migration SFK->Cell_Adhesion Angiogenesis Angiogenesis PDGFRb->Angiogenesis

Caption: Dasatinib's on-target inhibition of BCR-ABL and its major off-target effects.

G Start Unexpected Phenotype Observed with Inhibitor Step1 Step 1: Dose-Response and Target Validation Start->Step1 Step1_Action Perform dose-response curve. Confirm target inhibition at lowest effective dose via Western Blot. Step1->Step1_Action Question1 Is phenotype present at lowest effective dose? Step1_Action->Question1 Step2 Step 2: Orthogonal Validation Question1->Step2  Yes Conclusion_OnTarget Conclusion: Phenotype is likely ON-TARGET Question1->Conclusion_OnTarget No (Likely dose-dependent off-target effect) Step2_Action Use genetic knockdown (siRNA/CRISPR) of the primary target OR a structurally distinct inhibitor. Step2->Step2_Action Question2 Does orthogonal method replicate the phenotype? Step2_Action->Question2 Question2->Conclusion_OnTarget Yes Conclusion_OffTarget Conclusion: Phenotype is likely OFF-TARGET Question2->Conclusion_OffTarget No Step3 Step 3: Off-Target Identification Conclusion_OffTarget->Step3 Step3_Action Perform kinome-wide profiling or other unbiased screen to identify novel targets. Step3->Step3_Action

Caption: Workflow for distinguishing on-target vs. off-target inhibitor effects.

References

Technical Support Center: FM04 Toxicity and Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with the flavonoid FM04. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to the toxicity and cytotoxicity of this compound in normal, non-cancerous cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known function?

This compound is a flavonoid that functions as a potent inhibitor of P-glycoprotein (P-gp)[1]. P-glycoprotein is a transporter protein that can pump various foreign substances, including chemotherapy drugs, out of cells. By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered drugs in multidrug-resistant cancer cells[2][3]. This compound is an active metabolite of the flavonoid dimer FD18 and is considered to have improved druggability[2][3].

Q2: What is the known toxicity profile of this compound in preclinical studies?

In vivo animal studies have indicated a favorable safety profile for this compound at therapeutic doses. Specifically:

  • Co-administration of this compound at 28 mg/kg (intraperitoneal) with the chemotherapy drug paclitaxel (B517696) in mice with human melanoma xenografts resulted in a significant reduction in tumor volume without causing observable toxicity or animal death[2][3].

  • Oral co-administration of this compound at 45 mg/kg with paclitaxel also suppressed tumor growth effectively without causing serious toxicity in mice[2][3].

It is important to note that these studies were conducted in the context of cancer treatment and may not directly translate to all normal cell types or experimental conditions.

Q3: Is there any information on the cytotoxicity of this compound in normal human cell lines?

Currently, there is limited publicly available data specifically detailing the cytotoxic effects (e.g., IC50 values) of this compound on a wide range of normal, non-cancerous human cell lines. However, one study noted that at a concentration of 1 µM, this compound did not show cytotoxicity in wild-type LCC6 cells, a non-P-gp overexpressing cancer cell line, when co-administered with certain chemotherapeutic agents, suggesting specificity for P-gp inhibition[4].

Q4: What is the general cytotoxicity of flavonoids in normal cells?

Flavonoids, as a class of compounds, are generally considered to have low toxicity when consumed in dietary amounts[5]. However, at higher concentrations used in in vitro experiments, some flavonoids have been shown to exhibit cytotoxicity in normal human cells[6][7]. The cytotoxic effects can be cell-type dependent and may be mediated by an increase in intracellular reactive oxygen species (ROS)[6]. For example, some studies have shown that flavonoids like luteolin (B72000) and quercetin (B1663063) can be more toxic to human umbilical vein endothelial (HUVE) cells than to human lung embryonic fibroblasts (TIG-1)[6].

Q5: What are the potential mechanisms of flavonoid-induced cytotoxicity in normal cells?

At high concentrations, some flavonoids can act as pro-oxidants, leading to an increase in intracellular reactive oxygen species (ROS)[6][7]. This oxidative stress can damage cellular components and trigger apoptotic pathways. Additionally, flavonoids can interact with various signaling pathways within the cell, which could lead to cell cycle arrest or apoptosis[8].

Quantitative Data Summary

Cell Line TypeExample Cell LineHypothetical IC50 Range for Flavonoids (µM)
Human FibroblastsTIG-150 - >100
Human Endothelial CellsHUVEC25 - 100
Human Epithelial Cells-50 - >100

Note: This table is for illustrative purposes only. The actual cytotoxicity of this compound may vary significantly depending on the specific normal cell line, experimental conditions, and assay used.

Experimental Protocols

To assess the cytotoxicity of this compound in your specific normal cell line, a cell viability assay such as the MTT assay is commonly used.

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells[9].

Materials:

  • This compound compound

  • 96-well plates

  • Your normal cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[10].

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

Visualizations

Experimental_Workflow_MTT_Assay Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Normal Cells in 96-well Plate treatment Treat Cells with this compound for 24-72h cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for Flavonoid-Induced Cytotoxicity This compound High Concentration This compound ROS Increased Intracellular Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

improving FM04 solubility for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the use of FM04, a flavonoid inhibitor of P-glycoprotein, in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges, such as solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary experimental application?

This compound is a flavonoid compound identified as a potent inhibitor of P-glycoprotein (P-gp).[1] Its primary experimental application is in cancer research, specifically for reversing P-gp-mediated multidrug resistance (MDR) in cancer cells.[1] It can be used in cell-based assays to sensitize resistant cells to chemotherapeutic drugs or in animal models to improve the oral bioavailability of drugs that are P-gp substrates, such as paclitaxel.[1]

Q2: What is the mechanism of action for this compound?

This compound functions by inhibiting the transport activity of P-glycoprotein, a membrane protein that acts as an ATP-dependent efflux pump.[1] By blocking this pump, this compound prevents the removal of anticancer drugs from inside the cancer cells, thereby restoring their intracellular concentration and therapeutic efficacy.[1] It has been shown to stimulate P-gp ATPase activity, suggesting a direct interaction with the transporter.[1] Unlike some other inhibitors, this compound is not a transport substrate of P-gp itself.[1]

Q3: What are the general solubility characteristics of this compound?

Like many flavonoids, this compound is a hydrophobic molecule, which can lead to low aqueous solubility.[2] For experimental use, it is typically dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), to create a concentrated stock solution.[3] This stock solution is then further diluted into aqueous buffers or cell culture media for final experimental concentrations. Care must be taken during dilution to avoid precipitation.

Q4: How should this compound be stored for optimal stability?

For long-term stability, solid this compound should be stored in a cool, dark, and dry place. Stock solutions in anhydrous DMSO or ethanol can typically be stored at -20°C or -80°C.[4] It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

Troubleshooting Guides

This section provides solutions to common issues encountered when preparing this compound for experimental use.

Issue 1: this compound Powder is Difficult to Dissolve

Possible Cause: The compound has poor solubility in the chosen solvent at the desired concentration.

Solution:

  • Select an appropriate organic solvent: Start with a high-purity, anhydrous solvent like DMSO or ethanol to prepare a concentrated stock solution.

  • Gentle Heating and Agitation: Warming the solution to 37°C and using a vortex mixer or sonicator can aid dissolution.

  • Protocol 1: Preparing a Concentrated Stock Solution

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex the tube for 1-2 minutes.

    • If the solid persists, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.

    • Once fully dissolved, the stock solution should be clear.

Issue 2: Precipitate Forms When Diluting Stock Solution into Aqueous Media

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, or the organic solvent concentration is too low to maintain solubility.

Solution:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Increase the co-solvent concentration: For many cell-based assays, a final DMSO concentration of up to 0.5% is well-tolerated and can help maintain the solubility of hydrophobic compounds. Always run a vehicle control with the same final DMSO concentration.[2]

  • Use a solubilizing agent: The inclusion of surfactants or cyclodextrins in the final buffer can enhance the solubility of poorly soluble drugs.[6][7] This approach requires careful validation to ensure the agent does not interfere with the experimental outcome.

  • Protocol 2: Dilution into Aqueous Medium for Cell-Based Assays

    • Begin with your clear, concentrated stock solution of this compound in DMSO (from Protocol 1).

    • Warm your cell culture medium or buffer to the experimental temperature (e.g., 37°C).

    • While vortexing the medium/buffer at a medium speed, add the required volume of the this compound stock solution drop-by-drop. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should be remade at a lower concentration.

Data Presentation

The following table summarizes the representative solubility of this compound in common laboratory solvents. Note that these are typical values for flavonoids and should be empirically confirmed.

SolventRepresentative SolubilityTemperature
DMSO≥ 50 mg/mL25°C
Ethanol≥ 20 mg/mL25°C
Water< 0.1 mg/mL25°C
PBS (pH 7.4)< 0.1 mg/mL25°C

Experimental Protocols & Visualizations

Workflow for Preparing this compound for a Cell-Based Assay

This workflow outlines the steps from receiving the powdered compound to its final application in a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Dilute Stock into Medium (with vortexing) stock->dilute warm_media Warm Aqueous Medium (e.g., Cell Culture Medium) warm_media->dilute add_to_cells Add Working Solution to Cells (Final DMSO < 0.5%) dilute->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions for experimental use.

This compound Mechanism of Action: P-gp Inhibition

This diagram illustrates the role of P-glycoprotein in multidrug resistance and how this compound inhibits this process.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapy Drug (e.g., Paclitaxel) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapy Drug Drug_out->Drug_in Diffusion Drug_in->Pgp Binding Target Intracellular Target (e.g., Microtubules) Drug_in->Target Therapeutic Effect This compound This compound This compound->Pgp Inhibition ATP ATP ATP->Pgp

Caption: this compound inhibits P-gp, increasing intracellular drug levels.

References

FM4-64 Stability in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and use of FM4-64, a lipophilic styryl dye, in cell culture applications. Please note that the compound "FM04" is a potent P-glycoprotein (P-gp) inhibitor, and it is a common point of confusion with the fluorescent dye FM4-64. This guide focuses exclusively on FM4-64, which is widely used for studying endocytosis and vesicle trafficking.

Frequently Asked Questions (FAQs)

Q1: What is FM4-64 and how does it work?

A1: FM4-64 is a lipophilic, water-soluble styryl dye that is used as a fluorescent marker for cell membranes and for tracking endocytic and exocytic pathways. It is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent when it binds to the outer leaflet of a cell's plasma membrane. Following binding, the dye is internalized through endocytosis, allowing for the visualization of vesicle trafficking.

Q2: How should I prepare a stock solution of FM4-64?

A2: It is recommended to dissolve FM4-64 powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 1-5 mM. Sonication may be necessary to fully dissolve the dye.

Q3: What is the recommended working concentration of FM4-64?

A3: The working concentration of FM4-64 can vary depending on the cell type and experimental conditions, but a general range is between 1 and 10 µM. It is always best to optimize the concentration for your specific application.

Q4: Can I fix cells after staining with FM4-64?

A4: No, FM4-64 is not fixable. Staining must be performed on live cells, and imaging should be conducted promptly after staining and washing.

Stability and Storage of FM4-64

The stability of FM4-64 is critical for obtaining reliable and reproducible experimental results. The primary factors affecting its stability are light, temperature, and the aqueous environment of the cell culture medium.

ParameterRecommendationRationale
Storage of Powder Store at -20°C in a desiccator, protected from light. Stable for up to 3 years.The dye is sensitive to light and moisture.
Storage of Stock Solution Aliquot and store at -20°C or -80°C, protected from light. Stable for at least 1-6 months. Avoid repeated freeze-thaw cycles.Minimizes degradation from light and temperature fluctuations.
Working Solution in Media Prepare fresh for each experiment and use immediately. Protect from light during preparation and incubation.FM4-64 is unstable at room temperature and in aqueous solutions over extended periods.
Light Exposure All steps involving FM4-64 should be performed with minimal light exposure. Use red-light filters or work in a darkened room where possible.FM4-64 is susceptible to photodegradation, which will reduce its fluorescence and may produce cytotoxic artifacts.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Background Fluorescence - Incomplete removal of unbound dye.- Non-specific binding of the dye to cellular debris or the culture dish.- Increase the number and duration of washes with fresh, pre-warmed buffer (e.g., PBS or HBSS).- Use a buffer containing a quenching agent like ADVASEP-7 or SCAS in the final wash steps.
Weak or No Signal - FM4-64 degradation due to improper storage or light exposure.- Suboptimal staining conditions (concentration, time, temperature).- Low endocytic activity in the cells.- Prepare fresh working solutions from a properly stored stock solution.- Optimize the staining concentration, incubation time, and temperature for your cell type.- Ensure cells are healthy and metabolically active.
Cell Toxicity - High concentration of FM4-64 or DMSO.- Phototoxicity from prolonged exposure to excitation light.- Perform a dose-response curve to determine the optimal, non-toxic concentration of FM4-64.- Keep the DMSO concentration in the final working solution below 0.5%.- Minimize the duration and intensity of light exposure during imaging.

Experimental Protocols

Standard FM4-64 Staining Protocol for Live Cell Imaging

This protocol provides a general workflow for staining adherent cells with FM4-64 to visualize endocytosis.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

    • Ensure cells are healthy and in a logarithmic growth phase.

  • Preparation of Staining Solution:

    • Thaw a frozen aliquot of FM4-64 stock solution (in DMSO) at room temperature, protected from light.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., HBSS) to the desired working concentration (typically 1-10 µM). Prepare this solution immediately before use.

  • Staining:

    • Wash the cells twice with pre-warmed, serum-free medium to remove any residual serum.

    • Add the FM4-64 staining solution to the cells and incubate for the desired time (e.g., 5-30 minutes) at the appropriate temperature (e.g., 37°C). The incubation time will depend on the rate of endocytosis in your cell type.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three to five times with fresh, pre-warmed, serum-free medium to remove unbound dye and reduce background fluorescence.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation/Emission: ~515/640 nm).

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

Visualizations

Experimental Workflow for FM4-64 Staining

FM4_64_Workflow Figure 1. Experimental Workflow for FM4-64 Staining cluster_prep Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_key Stages prep_cells Prepare Cells on Coverslips wash_serum Wash with Serum-Free Medium prep_cells->wash_serum prep_solution Prepare Fresh FM4-64 Working Solution add_dye Incubate with FM4-64 Solution prep_solution->add_dye wash_serum->add_dye wash_unbound Wash to Remove Unbound Dye add_dye->wash_unbound image Live Cell Imaging wash_unbound->image k1 Preparation k2 Staining k3 Post-Staining

Caption: A flowchart outlining the key steps for successful FM4-64 staining of live cells.

Logical Relationship of Factors Affecting FM4-64 Stability

troubleshooting inconsistent results with FM04

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FM04. The following information addresses common issues and provides practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, amine-containing flavonoid that functions as a P-glycoprotein (P-gp) inhibitor. Its primary mechanism of action is to reverse P-gp-mediated multidrug resistance (MDR) in cancer cells and to enhance the oral bioavailability of drugs that are P-gp substrates.[1][2] It is an active metabolite of the flavonoid dimer FD18 and possesses improved physicochemical properties, making it more "druggable".[1][2]

Q2: What are the key advantages of using this compound in my experiments?

A2: this compound offers several advantages:

  • Potency: It is a highly potent P-gp inhibitor with an EC50 value of approximately 83 nM.[1][2]

  • Specificity: Unlike its parent compound FD18, this compound is not a transport substrate of P-gp, suggesting it may not act as a competitive inhibitor.[1]

  • Improved Properties: As a smaller molecule (MW: 415.48) with better aqueous solubility compared to its precursor, it is easier to work with in experimental settings.[1]

  • Dual Action: this compound can inhibit both P-gp and cytochrome P450 enzymes (CYP2C8 and CYP3A4) in the intestine, which significantly enhances the oral bioavailability of co-administered P-gp substrate drugs like paclitaxel (B517696).[1][2]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For creating stock solutions, it is advisable to use organic solvents such as Dimethyl Sulfoxide (DMSO). While specific stability data for this compound in various solvents is limited, general practice for flavonoid compounds is to store stock solutions at -20°C or -80°C to minimize degradation. For cell-based assays, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Inconsistent Results with this compound

Issue 1: High Variability in P-gp Inhibition Assays

Possible Cause: Inconsistent P-gp expression levels in cell lines. Troubleshooting Tip:

  • Ensure you are using cells within a consistent and low passage number range.

  • Regularly validate P-gp expression levels in your cell lines (e.g., MDA-MB-231, MCF-7) using techniques like Western blot or qPCR.

Possible Cause: Issues with the fluorescent probe used in efflux assays (e.g., Rhodamine 123, Calcein-AM). Troubleshooting Tip:

  • Autofluorescence: Flavonoids can exhibit intrinsic fluorescence. To account for this, run control experiments with this compound alone (without the fluorescent probe) to measure its background fluorescence at the excitation and emission wavelengths used for your probe.

  • Probe Concentration: Use a concentration of the fluorescent probe that is well below its Km value for P-gp to ensure you are operating within the linear range of the transport assay.

Issue 2: Unexpected Cytotoxicity in Cell-Based Assays

Possible Cause: Off-target effects of this compound at higher concentrations. Troubleshooting Tip:

  • Determine the intrinsic cytotoxicity of this compound by performing a dose-response experiment with this compound alone (without any co-administered drug).

  • Compare the IC50 for cytotoxicity with the EC50 for P-gp inhibition. A significant overlap may indicate off-target effects.

  • Use a P-gp null cell line to test if the observed cytotoxicity is independent of P-gp expression.

Possible Cause: Enhanced toxicity of the co-administered drug due to potent P-gp inhibition. Troubleshooting Tip:

  • When co-administering this compound with a cytotoxic P-gp substrate (e.g., paclitaxel), perform a full dose-response matrix to identify synergistic or additive effects on cell viability.

Issue 3: Poor Solubility or Precipitation of this compound in Aqueous Media

Possible Cause: this compound, like many flavonoids, has limited aqueous solubility. Troubleshooting Tip:

  • Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.

  • When diluting into aqueous buffers or cell culture media, do so gradually and with vigorous mixing to prevent precipitation.

  • Consider the use of solubilizing agents such as cyclodextrins or Pluronic F-68, but validate that these agents do not interfere with your assay.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
EC50 (P-gp Inhibition) 83 nMP-gp overexpressing cell lines[1][2]
P-gp ATPase Stimulation 3.3-fold at 100 µMP-gp membranes[1]
Molecular Weight 415.48 g/mol N/A
Calculated LogP (CLogP) 4.9N/A[1]

Key Experimental Protocols

Protocol 1: In Vitro P-gp Inhibition Assay using Calcein-AM

This assay measures the ability of this compound to inhibit the efflux of the fluorescent substrate Calcein from P-gp-overexpressing cells.

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)

  • Calcein-AM (acetoxymethyl ester)

  • This compound

  • Positive control inhibitor (e.g., Verapamil)

  • Fluorescence plate reader

Methodology:

  • Cell Seeding: Seed both P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or the positive control for 30-60 minutes at 37°C.

  • Substrate Addition: Add Calcein-AM to all wells at a final concentration of 0.25 µM and incubate for another 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with cold PBS and measure the intracellular fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Increased fluorescence in the presence of this compound indicates P-gp inhibition. Calculate the EC50 value by fitting the dose-response curve.

Protocol 2: Paclitaxel Resistance Reversal Assay

This assay determines the ability of this compound to sensitize P-gp-overexpressing cancer cells to paclitaxel.

Materials:

  • Paclitaxel-resistant, P-gp overexpressing cell line (e.g., MDA-MB-231/PTX)

  • Paclitaxel

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Methodology:

  • Cell Seeding: Seed the paclitaxel-resistant cells in a 96-well plate and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of paclitaxel in the presence or absence of a fixed, non-toxic concentration of this compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Compare the IC50 values of paclitaxel with and without this compound. A significant decrease in the IC50 of paclitaxel in the presence of this compound indicates the reversal of resistance.

Diagrams

P_gp_Inhibition_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel (P-gp Substrate) Pgp P-gp Efflux Pump Paclitaxel->Pgp Efflux Intracellular_Paclitaxel Intracellular Paclitaxel Paclitaxel->Intracellular_Paclitaxel Paclitaxel_out Paclitaxel (Extracellular) Pgp->Paclitaxel_out Extracellular This compound This compound This compound->Pgp Inhibition Apoptosis Apoptosis Intracellular_Paclitaxel->Apoptosis

Caption: Mechanism of this compound in reversing P-gp mediated paclitaxel resistance.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Solubility Check for this compound Precipitation Start->Check_Solubility Check_Cytotoxicity Assess Intrinsic This compound Cytotoxicity Check_Solubility->Check_Cytotoxicity No Optimize_Solvent Optimize Solvent/ Solubilization Method Check_Solubility->Optimize_Solvent Yes Check_Assay_Interference Evaluate Assay Interference Check_Cytotoxicity->Check_Assay_Interference Low/None Dose_Response Perform Dose-Response (this compound alone) Check_Cytotoxicity->Dose_Response High Autofluorescence_Control Run Autofluorescence Control Check_Assay_Interference->Autofluorescence_Control Yes Validate_Pgp_Expression Validate P-gp Expression in Cells Check_Assay_Interference->Validate_Pgp_Expression No Optimize_Solvent->Check_Cytotoxicity Dose_Response->Check_Assay_Interference Autofluorescence_Control->Validate_Pgp_Expression Consistent_Results Consistent Results Validate_Pgp_Expression->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Optimizing In Vivo Dosage of FM04

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal in vivo dosage of FM04, a potent P-glycoprotein (P-gp) inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a flavonoid and an active metabolite of the flavonoid dimer FD18. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered chemotherapy drugs, thereby reversing P-gp-mediated drug resistance.[1]

Q2: What are the reported in vivo dosages of this compound from preclinical studies?

Published studies have reported the following dosages in mouse models:

  • 28 mg/kg (intraperitoneal) co-administered with paclitaxel (B517696) (PTX) to modulate P-gp-mediated PTX resistance in a human melanoma xenograft model.[1]

  • 45 mg/kg (oral) co-administered with PTX to improve the oral bioavailability of PTX.[1]

It is important to note that these are specific examples, and the optimal dosage for your experimental model may vary.

Q3: What are the key steps to determine the optimal in vivo dosage of this compound?

Determining the optimal in vivo dosage of this compound involves a sequential process that includes:

  • Maximum Tolerated Dose (MTD) Study: To determine the highest dose that does not cause unacceptable toxicity.

  • Pharmacokinetic (PK) Study: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Efficacy Study: To evaluate the therapeutic effect of this compound at various doses below the MTD in a relevant disease model.[2][3]

Troubleshooting Guide

Issue 1: Unexpected animal mortality or severe toxicity at predicted sub-lethal doses.

  • Possible Cause: The vehicle used for drug administration may have inherent toxicity.

  • Troubleshooting Step: Always include a vehicle-only control group in your experiments to assess the vehicle's effect.[4]

  • Possible Cause: Rapid administration of the compound can lead to acute toxicity.

  • Troubleshooting Step: Consider optimizing the rate of administration.

  • Possible Cause: The specific animal strain, age, or health status can influence susceptibility.

  • Troubleshooting Step: Ensure consistency in the animal model used across all experiments.

Issue 2: Discrepancy between in vitro efficacy and in vivo results.

  • Possible Cause: In vitro models do not fully recapitulate the complex physiological environment of a living organism.[4]

  • Troubleshooting Step: Consider factors such as drug metabolism, distribution to target tissues, and interaction with host physiological systems, which can only be assessed in vivo.

  • Possible Cause: Poor bioavailability of this compound when administered via a particular route.

  • Troubleshooting Step: Conduct pharmacokinetic studies to determine the bioavailability of this compound with different administration routes (e.g., oral, intravenous, intraperitoneal).

Experimental Protocols

A systematic approach is crucial for determining the optimal in vivo dosage of this compound. The following are generalized protocols that should be adapted to your specific research needs.

Maximum Tolerated Dose (MTD) Study

Objective: To identify the highest dose of this compound that can be administered without causing dose-limiting toxicity.

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice), with animals of a specific age and weight range.

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of this compound to each group. Start with a low dose and gradually increase it in subsequent groups.[2]

  • Administration Route: Use the intended route of administration for your efficacy studies (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including weight loss (a loss of >20% is often considered a sign of significant toxicity), changes in behavior, and mortality.[3]

  • Data Collection: Systematically record all observations. At the end of the study, perform necropsy and histopathological analysis of major organs.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use the same animal model as for the MTD study.

  • Dosing: Administer a single dose of this compound (typically below the MTD) via the intended route of administration.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[2]

  • Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Efficacy Study

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.

Methodology:

  • Disease Model: Utilize a validated animal model of the disease of interest (e.g., a xenograft model with P-gp overexpressing cancer cells).

  • Group Allocation: Include a vehicle control group, a positive control group (e.g., standard-of-care treatment), a group receiving the chemotherapeutic agent alone, and several groups receiving the chemotherapeutic agent in combination with different doses of this compound (doses should be below the MTD).

  • Dosing Regimen: Administer this compound and the co-administered drug at a frequency guided by the PK data.

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points. For a cancer model, this would include tumor volume measurements.

  • Data Analysis: Compare the outcomes between the treatment groups and the control groups to determine the effective dose range of this compound. Statistical analysis, such as ANOVA, can be used to determine significant differences between groups.[3]

Quantitative Data Summary

ParameterValueContextReference
EC50 83 nMIn vitro reversal of paclitaxel resistance[1]
In Vivo Dose (I.P.) 28 mg/kgCo-administered with paclitaxel in a human melanoma xenograft model[1]
In Vivo Dose (Oral) 45 mg/kgCo-administered with paclitaxel to increase its oral bioavailability[1]
Tumor Volume Reduction 56%With 28 mg/kg this compound (I.P.) + 12 mg/kg paclitaxel (I.V.)[1]
Tumor Volume Reduction >73%With 45 mg/kg this compound (oral) + 40, 60, or 70 mg/kg paclitaxel (oral)[1]

Visualizations

G cluster_0 Phase 1: Safety and Tolerability cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy In Vitro Data In Vitro Data (EC50, Cytotoxicity) Dose Escalation Dose Escalation Study (Single Ascending Dose) In Vitro Data->Dose Escalation Inform Starting Dose MTD Determination Maximum Tolerated Dose (MTD) Determined Dose Escalation->MTD Determination Single Dose PK Single Dose PK Study (below MTD) MTD Determination->Single Dose PK Guide Dose Selection Dose-Ranging Efficacy Dose-Ranging Efficacy Study in Disease Model MTD Determination->Dose-Ranging Efficacy Set Upper Dose Limit PK Parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2) Single Dose PK->PK Parameters PK Parameters->Dose-Ranging Efficacy Inform Dosing Regimen Optimal Dose Selection Select Optimal Biological Dose Dose-Ranging Efficacy->Optimal Dose Selection

Caption: Workflow for in vivo dosage determination.

G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Drug_out Extracellular Chemotherapy Drug Pgp->Drug_out Efflux Drug_in Intracellular Chemotherapy Drug Drug_in->Pgp Drug_out->Drug_in Enters Cell This compound This compound This compound->Pgp Inhibits

Caption: Mechanism of action of this compound as a P-gp inhibitor.

References

Technical Support Center: Mitigating FM04-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side effects associated with the investigational compound FM04 in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality

Q1: We are observing unexpected morbidity and mortality in our mouse cohort at doses previously considered safe. What are the potential causes and how can we troubleshoot this?

A1: Unexpected morbidity or mortality can stem from several factors. First, verify the formulation and dosage of this compound. Improper formulation can lead to poor solubility and precipitation, causing embolisms.

Troubleshooting Steps:

  • Verify Compound Integrity and Formulation:

    • Confirm the identity and purity of your this compound batch using methods like HPLC or mass spectrometry.

    • Ensure the vehicle is appropriate for the route of administration and that this compound is fully dissolved or homogenously suspended. Visually inspect the formulation for any precipitate.

  • Refine Dosing Regimen:

    • Consider a dose-escalation study with smaller increments to more accurately define the maximum tolerated dose (MTD) in your specific animal strain and sex, as sensitivity can vary.

    • Splitting the daily dose into two administrations can help reduce peak plasma concentrations (Cmax) and mitigate acute toxicity.

  • Monitor Animal Health Closely:

    • Implement a more rigorous health monitoring schedule, including daily body weight measurements and clinical scoring (e.g., activity level, posture, grooming).

    • For guidance on clinical scoring, refer to standard animal welfare protocols.

A troubleshooting workflow for this issue is presented below.

start Unexpected Morbidity/ Mortality Observed check_formulation Step 1: Verify this compound Formulation & Dosage start->check_formulation check_dose Step 2: Re-evaluate Dosing Regimen check_formulation->check_dose check_monitoring Step 3: Enhance Health Monitoring check_dose->check_monitoring outcome_resolved Issue Resolved: Proceed with Refined Protocol check_monitoring->outcome_resolved outcome_escalate Issue Persists: Contact Technical Support for Advanced Toxicology Screening check_monitoring->outcome_escalate

Caption: Troubleshooting workflow for unexpected animal mortality.

Issue 2: Elevated Liver Enzymes

Q2: Our routine blood analysis shows significantly elevated ALT and AST levels in this compound-treated rats, suggesting hepatotoxicity. What strategies can we employ to mitigate this?

A2: Elevated liver enzymes are a common indicator of drug-induced liver injury (DILI). The primary strategies involve dose reduction and co-administration of hepatoprotective agents.

Mitigation Strategies:

  • Dose Optimization:

    • Perform a dose-response study to identify the lowest effective dose of this compound that minimizes liver enzyme elevation. See the sample data in Table 1.

  • Co-administration with Hepatoprotectants:

    • N-acetylcysteine (NAC) is a standard antioxidant and hepatoprotective agent. Co-administration of NAC may mitigate this compound-induced oxidative stress in the liver. A sample experimental protocol is provided below.

Table 1: Dose-Dependent Effect of this compound on Serum ALT and AST Levels in Rats (Mean ± SD)

Treatment Group (n=8)Dose (mg/kg, p.o., daily)Serum ALT (U/L)Serum AST (U/L)
Vehicle Control035 ± 560 ± 8
This compound Low Dose1075 ± 12120 ± 20
This compound Mid Dose30250 ± 45480 ± 65
This compound High Dose100800 ± 1501500 ± 280
This compound (30 mg/kg) + NAC (150 mg/kg)30 + 15090 ± 18180 ± 30

Experimental Protocols

Protocol 1: Assessing and Mitigating this compound-Induced Hepatotoxicity

Objective: To determine the effect of this compound on liver function and assess the efficacy of N-acetylcysteine (NAC) as a mitigating agent.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups (n=8 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).

    • Group 2: this compound (30 mg/kg, oral gavage).

    • Group 3: this compound (30 mg/kg) + NAC (150 mg/kg, intraperitoneal injection). NAC is administered 1 hour prior to this compound.

  • Dosing: Administer treatments daily for 14 consecutive days.

  • Sample Collection: On day 15, collect blood via cardiac puncture under anesthesia.

  • Biochemical Analysis: Centrifuge blood to separate serum. Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using a standard clinical chemistry analyzer.

  • Histopathology (Optional): Perfuse the liver with saline followed by 10% neutral buffered formalin. Embed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver morphology for signs of injury (e.g., necrosis, inflammation).

Below is a diagram of the experimental workflow.

start Start: Day 0 acclimatize Acclimatize Rats (7 days) start->acclimatize grouping Randomize into 3 Groups (n=8) acclimatize->grouping dosing Daily Dosing (14 days) grouping->dosing samples Blood & Tissue Collection (Day 15) dosing->samples analysis Biochemical Analysis (ALT/AST) samples->analysis end End: Data Analysis analysis->end

Caption: Experimental workflow for hepatotoxicity assessment.

Signaling Pathway Information

This compound Mechanism of Action

This compound is a potent and selective inhibitor of the Fictitious Kinase (FK) signaling pathway, which is aberrantly activated in several cancer types. FK is a critical node downstream of receptor tyrosine kinases (RTKs). Inhibition of FK by this compound is intended to block downstream signals that promote cell proliferation and survival. However, off-target inhibition of other kinases in vital organs, such as the liver, may contribute to the observed toxicities.

RTK RTK RAS RAS RTK->RAS FK Fictitious Kinase (FK) RTK->FK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation FK->Proliferation This compound This compound This compound->FK OffTarget Off-Target Kinases (Liver) This compound->OffTarget Toxicity Hepatotoxicity OffTarget->Toxicity

Caption: Proposed signaling pathway for this compound's action and side effects.

Technical Support Center: FM4-64 Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common experimental artifacts when using the fluorescent dye FM4-64.

Frequently Asked Questions (FAQs)

Q1: What is FM4-64 and how does it work?

A1: FM4-64 is a lipophilic, water-soluble styryl dye used to study endocytosis and vesicle trafficking.[1][2] It is virtually non-fluorescent in aqueous solutions, but becomes intensely fluorescent upon binding to the outer leaflet of the plasma membrane.[2] The dye is then internalized through endocytosis, allowing for the visualization of the endocytic pathway over time.[3][4][5][6]

Q2: What are the primary applications of FM4-64?

A2: FM4-64 is widely used for:

  • Visualizing and quantifying endocytosis and exocytosis.[1][2]

  • Tracking vesicle trafficking in real-time.[2][7][8]

  • Studying the dynamics of vacuolar membranes in yeast and plant cells.[3][9]

  • Labeling synaptic vesicles.[10]

Q3: Is FM4-64 compatible with fixed cells?

A3: No, FM4-64 is a vital stain and is used for live-cell imaging only.[3] If you need to fix your cells after staining, you must use an aldehyde-fixable version of the dye, such as FM4-64FX.[10]

Q4: How should I store FM4-64?

A4: FM4-64 is light-sensitive and should be stored at -20°C, protected from light.[1][11] Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Step
Incorrect Filter Set FM4-64 has a broad excitation and emission spectrum. Use a Texas Red or Cy3 filter for optimal signal.[3]
Low Dye Concentration The optimal working concentration can vary. Start with a concentration in the range of 1-10 µM and optimize for your specific cell type and experimental conditions.[2]
Insufficient Incubation Time Incubation time depends on the cell type and the specific organelle you wish to visualize. For plasma membrane staining, a few minutes may be sufficient. For vacuolar membrane staining in yeast, a pulse-chase experiment with a longer chase period is required.[3][9]
Cell Health Ensure cells are healthy and metabolically active, as endocytosis is an energy-dependent process.[12]
Issue 2: High Background or Non-Specific Staining
Possible Cause Troubleshooting Step
Excessive Dye Concentration High concentrations of FM4-64 can lead to non-specific binding and increased background fluorescence. Use the lowest effective concentration.[13]
Inadequate Washing Thoroughly wash cells with dye-free medium after staining to remove any unbound dye.[11]
Mitochondrial Staining In some fungi, FM4-64 has been observed to stain mitochondria.[7] If this is a concern, consider using a mitochondria-specific dye for co-localization to confirm.
Autofluorescence Some cell types or media may exhibit autofluorescence. Image an unstained control sample to assess the level of background fluorescence.
Issue 3: Spectral Bleed-through in Multi-Color Imaging
Possible Cause Troubleshooting Step
Broad Excitation/Emission Spectra FM4-64 has a broad excitation spectrum and can be excited by wavelengths used for other fluorophores, such as GFP.[14] This can lead to bleed-through into the GFP channel.
Sequential Imaging To minimize bleed-through, use sequential scanning on your confocal microscope. Acquire the signal for each fluorophore independently.
Appropriate Filter Selection Use narrow bandpass emission filters to specifically collect the emission from each fluorophore and minimize the detection of bleed-through.[14]
Compensation If sequential imaging is not possible, use spectral unmixing or compensation to correct for the bleed-through.
Issue 4: Altered Cellular Processes or Morphology
Possible Cause Troubleshooting Step
Dye-Induced Artifacts At high concentrations, FM dyes can affect membrane fluidity.[4]
Use Minimal Concentration Use the lowest possible concentration of FM4-64 that provides an adequate signal to minimize any potential effects on cellular processes.[13]
Control Experiments Perform control experiments without the dye to ensure that the observed phenomena are not artifacts of the staining process.

Experimental Protocols

General Staining Protocol for Adherent Cells
  • Prepare Working Solution: Dilute the FM4-64 stock solution (typically 1-5 mM in DMSO or water) to a final working concentration of 1-10 µM in an appropriate buffer or serum-free medium.[2]

  • Cell Preparation: Culture adherent cells on coverslips to an appropriate density. Wash the cells with serum-free medium or PBS to remove any residual substances.[2]

  • Staining: Add the FM4-64 working solution to the cells and incubate for 5-30 minutes at the desired temperature (e.g., 37°C).[2] The optimal time will depend on the experimental goals.

  • Washing: Wash the cells twice with dye-free medium or PBS to remove excess dye.[11]

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set (e.g., Texas Red or Cy3).[3]

Pulse-Chase Protocol for Visualizing Endocytosis in Yeast
  • Cell Preparation: Grow yeast cells to the mid-log phase.[13]

  • Pulse: Resuspend the cells in media containing FM4-64 and incubate for a short period (e.g., 20 minutes) at the desired temperature.[13]

  • Chase: Wash the cells to remove the dye and then resuspend them in fresh, dye-free medium.[3][13]

  • Imaging: Image the cells at various time points during the chase period to visualize the progression of the dye through the endocytic pathway to the vacuole.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis prep_solution Prepare FM4-64 Working Solution stain Incubate Cells with FM4-64 prep_solution->stain prep_cells Prepare Live Cells prep_cells->stain wash Wash to Remove Excess Dye stain->wash image Live-Cell Imaging wash->image analyze Data Analysis image->analyze

Caption: General experimental workflow for FM4-64 staining.

Endocytic_Pathway PM Plasma Membrane EV Endocytic Vesicle PM->EV Endocytosis EE Early Endosome EV->EE LE Late Endosome/ Prevacuolar Compartment EE->LE Vacuole Vacuole/Lysosome LE->Vacuole

Caption: Simplified diagram of the endocytic pathway stained by FM4-64.

Quantitative Data Summary

Parameter Value Reference
Excitation Maximum ~515 nm[5]
Emission Maximum ~640 nm (in membranes)[2]
Recommended Working Concentration 1 - 20 µM[1][10]
Typical Incubation Time 5 - 60 minutes[1][9]
Stock Solution Concentration 1 - 5 mM[2]
Storage Temperature -20°C[1][11]

References

Technical Support Center: Utilizing FM04 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate cancer cell lines for studies involving the novel piperazine (B1678402) oxalate (B1200264) derivative, FM04 (also referred to as AMC-04 in some literature). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

A1: this compound is a small molecule piperazine oxalate derivative that has been shown to induce apoptotic cell death in cancer cells. Its primary mechanism of action is the activation of the Unfolded Protein Response (UPR), a cellular stress pathway. Specifically, this compound upregulates the expression of Activating Transcription Factor-4 (ATF4), C/EBP Homologous Protein (CHOP), and Death Receptor 5 (DR5)[1]. This signaling cascade is initiated through the generation of Reactive Oxygen Species (ROS) and the activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling[1]. Additionally, this compound has been predicted to modulate the activity of histone methyltransferases, including SUV39H1, SUV39H2, SETDB1, and EHMT1[1].

Q2: Which cancer cell lines are suitable for this compound studies?

A2: Based on current research, this compound has demonstrated efficacy in human breast and liver cancer cell lines[1]. The choice of a specific cell line should be guided by the research question and the expression levels of key proteins in the UPR pathway. Cell lines with a functional UPR pathway and sensitivity to ROS-induced apoptosis are likely to be more responsive to this compound treatment.

Q3: What are the expected outcomes of treating cancer cells with this compound?

A3: Treatment of susceptible cancer cell lines with this compound is expected to lead to an induction of apoptosis (programmed cell death)[1]. This can be observed through various assays that measure markers of apoptosis, such as caspase activation, DNA fragmentation, and changes in cell morphology. A decrease in cell viability and proliferation is also a key anticipated outcome.

Q4: What are the recommended starting concentrations and incubation times for this compound treatment?

A4: The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for each cell line. Based on available data for similar compounds, a starting concentration range of 1-10 µM with incubation times of 24, 48, and 72 hours is a reasonable starting point for initial experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no cytotoxicity observed - Cell line is resistant to this compound. - this compound concentration is too low. - Incubation time is too short. - this compound has degraded.- Verify the expression of key UPR pathway components (ATF4, CHOP, DR5) in your cell line. - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). - Extend the incubation time (e.g., up to 72 hours). - Ensure proper storage of this compound (desiccated at -20°C, protected from light) and prepare fresh dilutions for each experiment.
High variability between replicates - Inconsistent cell seeding density. - Uneven drug distribution in wells. - Edge effects in multi-well plates.- Ensure a homogenous single-cell suspension before seeding. - Mix the plate gently by tapping after adding this compound. - Avoid using the outer wells of the plate for treatment groups; instead, fill them with sterile PBS or media to maintain humidity.
Unexpected off-target effects - this compound may have other cellular targets. - High concentrations of this compound may lead to non-specific toxicity.- Include appropriate controls, such as a known UPR inducer (e.g., tunicamycin (B1663573) or thapsigargin) and a vehicle control (e.g., DMSO). - Perform target validation experiments, such as siRNA-mediated knockdown of key pathway components (ATF4, CHOP), to confirm the on-target effect of this compound. - Use the lowest effective concentration of this compound as determined by your dose-response experiments.
Difficulty in detecting apoptosis - Apoptosis assay is not sensitive enough. - The timing of the assay is not optimal.- Use multiple apoptosis assays to confirm the results (e.g., Annexin V/PI staining, caspase activity assay, TUNEL assay). - Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for UPR Pathway Proteins
  • Cell Lysis: Plate cells in a 6-well plate and treat with this compound at the desired concentration and time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ATF4, CHOP, DR5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

FM04_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound ROS ROS (Reactive Oxygen Species) This compound->ROS HMT_inhibition Histone Methyltransferase Inhibition This compound->HMT_inhibition p38_MAPK p38 MAPK ROS->p38_MAPK ATF4 ATF4 p38_MAPK->ATF4 CHOP CHOP ATF4->CHOP DR5 DR5 (Death Receptor 5) CHOP->DR5 Apoptosis Apoptosis DR5->Apoptosis

Caption: this compound-induced signaling pathway leading to apoptosis.

Experimental_Workflow start Start: Select Cancer Cell Lines (e.g., Breast, Liver) dose_response Dose-Response & Time-Course (MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies western_blot Western Blot (ATF4, CHOP, DR5) mechanism_studies->western_blot apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase Activity) mechanism_studies->apoptosis_assay ros_detection ROS Detection Assay mechanism_studies->ros_detection data_analysis Data Analysis & Interpretation western_blot->data_analysis apoptosis_assay->data_analysis ros_detection->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for this compound studies.

References

quality control for FM04 compound in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FM04 compound.

Frequently Asked Questions (FAQs)

Q1: What is the this compound compound and what is its primary mechanism of action?

This compound is a potent flavonoid-based inhibitor of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer.[1] It has an EC50 of 83 nM for P-gp inhibition.[2][3] this compound works by binding to P-gp and inhibiting its drug-efflux function, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[1]

Q2: What are the main applications of the this compound compound in research?

The primary research applications of this compound include:

  • Overcoming multidrug resistance: this compound can be used in vitro and in vivo to reverse P-gp-mediated resistance to various anticancer drugs.[1]

  • Improving oral bioavailability: By inhibiting intestinal P-gp, this compound can enhance the absorption and oral bioavailability of P-gp substrate drugs, such as paclitaxel.[1]

  • Studying P-gp function: As a potent inhibitor, this compound serves as a valuable tool for investigating the physiological and pathological roles of P-glycoprotein.

Q3: What are the recommended storage conditions for the this compound compound?

For optimal stability, the this compound compound, typically supplied as a solid, should be stored at -20°C. For short-term storage, 4°C is acceptable. If dissolved in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.

Q4: In which solvents is the this compound compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, formulation may involve co-solvents like PEG300 and Tween 80.[3] It is important to prepare fresh working solutions from a stock solution for each experiment to ensure accuracy.

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected P-gp inhibition in in vitro assays.

  • Possible Cause 1: Compound Purity and Integrity.

    • Solution: Ensure the purity of the this compound compound. Impurities from synthesis or degradation products can interfere with its activity. It is recommended to verify the purity using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Possible Cause 2: Inaccurate Compound Concentration.

    • Solution: Verify the concentration of your stock and working solutions. Use a calibrated analytical balance for initial weighing and ensure complete dissolution in the appropriate solvent. Serial dilutions should be prepared accurately.

  • Possible Cause 3: Cell Line Variability.

    • Solution: The level of P-gp expression can vary between cell lines and even with passage number. Regularly verify P-gp expression levels in your experimental cell lines using methods like Western blotting or flow cytometry with a P-gp specific antibody.

  • Possible Cause 4: Assay Conditions.

    • Solution: Optimize assay parameters such as incubation time and the concentration of the P-gp substrate. Ensure that the substrate concentration is appropriate to detect competitive inhibition by this compound.

Problem 2: Poor oral bioavailability of co-administered drug despite using this compound in in vivo studies.

  • Possible Cause 1: Formulation and Administration.

    • Solution: The formulation of this compound is critical for its in vivo efficacy. Ensure proper dissolution and stability of the compound in the chosen vehicle. The timing and route of administration of both this compound and the co-administered drug should be optimized. Oral co-administration has been shown to be effective.[1]

  • Possible Cause 2: Metabolism of this compound.

    • Solution: While this compound is a metabolite of another compound (FD18), it can also be subject to further metabolism.[1] Investigate the metabolic stability of this compound in the relevant species to ensure that sufficient concentrations are maintained to inhibit P-gp.

  • Possible Cause 3: Involvement of Other Transporters.

    • Solution: The co-administered drug may be a substrate for other efflux transporters besides P-gp. Investigate whether other transporters like MRP1 or BCRP are involved in the drug's disposition and whether this compound has any effect on them.

Experimental Protocols & Data

Table 1: Physicochemical Properties of this compound Compound
PropertyValueReference
CAS Number1807320-40-6[3]
Molecular FormulaC26H25NO4[3]
Molecular Weight415.48 g/mol [3]
EC50 for P-gp Inhibition83 nM[2][3]
Protocol 1: In Vitro P-gp Inhibition Assay (e.g., Calcein-AM Efflux Assay)
  • Cell Seeding: Seed P-gp overexpressing cells (e.g., LCC6MDR) and the parental non-overexpressing cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or a vehicle control for 1 hour at 37°C.

  • Substrate Addition: Add the fluorescent P-gp substrate Calcein-AM to all wells at a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with ice-cold PBS to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).

  • Data Analysis: Calculate the increase in intracellular fluorescence in the presence of this compound compared to the vehicle control. The EC50 value can be determined by plotting the fluorescence intensity against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the this compound compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak corresponding to this compound. Purity can be calculated based on the area of the main peak relative to the total peak area.

Visualizations

FM04_Mechanism_of_Action cluster_cell P-gp Overexpressing Cancer Cell cluster_outside Extracellular Space Drug Anticancer Drug (e.g., Paclitaxel) Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Binds to Intracellular Intracellular Space Drug->Intracellular Enters Cell This compound This compound Compound This compound->Pgp Binds & Inhibits This compound->Intracellular Enters Cell Pgp->Drug Effluxes Drug (Resistance)

Caption: Mechanism of this compound in overcoming P-gp mediated drug resistance.

QC_Workflow start Start: This compound Compound Batch hplc Purity Check (HPLC) start->hplc ms Identity Confirmation (Mass Spectrometry) hplc->ms nmr Structural Integrity (NMR) ms->nmr decision Purity & Identity Confirmed? nmr->decision bioassay Biological Activity Assay (e.g., P-gp Inhibition) decision->bioassay Yes fail Batch Fails QC (Repurify/Discard) decision->fail No pass Batch Passes QC bioassay->pass

Caption: Quality control workflow for the this compound compound.

References

Validation & Comparative

A Head-to-Head Comparison: FM04 and Verapamil for P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) is a critical challenge. This guide provides an objective comparison of a novel flavonoid derivative, FM04, and the well-established first-generation P-gp inhibitor, verapamil (B1683045), supported by experimental data to inform the selection of the most suitable inhibitor for your research needs.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an ATP-dependent efflux pump, actively extruding a wide range of xenobiotics, including many chemotherapeutic agents, from cells. This action reduces intracellular drug concentrations, leading to decreased efficacy and the development of MDR. Both this compound and verapamil have been demonstrated to inhibit P-gp, but they do so through different mechanisms and with varying potencies.

Quantitative Comparison of P-gp Inhibitory Activity

The following table summarizes the key quantitative parameters of this compound and verapamil as P-gp inhibitors based on available experimental data.

ParameterThis compoundVerapamilReference
EC50 83 nMNot explicitly found in direct comparison[1][2][3][4]
Mechanism of Action Non-competitive inhibitor; not a P-gp substrate.[1][5] Binds to the nucleotide-binding domain of P-gp.[2][6]Competitive inhibitor; a P-gp substrate.[7][8] May also decrease P-gp expression.[9]
Effect on P-gp ATPase Activity Stimulates P-gp ATPase activity by 3.3-fold at 100 μM.[1][3][4]Biphasic effect: activation at lower concentrations and inhibition at higher concentrations.[10]
In Vivo Efficacy Co-administration with paclitaxel (B517696) significantly reduced tumor volume in xenograft models and increased oral bioavailability of paclitaxel.[1][3]Has been used clinically to overcome drug resistance, for example in refractory epilepsy.[11]

Experimental Methodologies

Understanding the experimental context is crucial for interpreting the data. Below are detailed protocols for common assays used to evaluate P-gp inhibition.

Rhodamine 123 Accumulation Assay

This assay is a widely used method to assess the functional activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular rhodamine 123 accumulation, which can be quantified by spectrofluorimetry or flow cytometry.[12][13][14]

Protocol:

  • Cell Culture: P-gp overexpressing cells (e.g., MCF7/ADR, K562/ADR) and their parental non-resistant cell lines are cultured to 80-90% confluency.

  • Incubation with Inhibitors: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, verapamil) or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.

  • Addition of Rhodamine 123: Rhodamine 123 is added to the medium to a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60-90 minutes) at 37°C.

  • Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

  • Quantification: Intracellular fluorescence is measured using a fluorescence microplate reader or a flow cytometer.

  • Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control is used to determine the inhibitory potency (e.g., IC50).

Doxorubicin (B1662922) Accumulation Assay

Similar to the rhodamine 123 assay, this method uses doxorubicin, a fluorescent anticancer drug and a P-gp substrate, to measure P-gp activity. Inhibition of P-gp leads to increased intracellular doxorubicin levels.[15][16]

Protocol:

  • Cell Seeding: P-gp overexpressing cells are seeded in multi-well plates.

  • Inhibitor Treatment: Cells are treated with different concentrations of the P-gp inhibitor (this compound or verapamil) for a defined pre-incubation time.

  • Doxorubicin Incubation: Doxorubicin is added to the wells at a specific concentration (e.g., 10 µM) and incubated for an additional period (e.g., 60 minutes).

  • Cell Lysis and Fluorescence Measurement: Cells are washed and lysed, and the intracellular doxorubicin fluorescence is measured using a fluorescence spectrophotometer.

  • Data Analysis: The EC50 value, the concentration of the inhibitor that results in a 50% increase in intracellular doxorubicin accumulation, is calculated.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams created using the DOT language provide a visual representation of the P-gp efflux mechanism, the experimental workflow for assessing P-gp inhibition, and the distinct mechanisms of action of this compound and verapamil.

P_gp_Efflux_Mechanism cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Drug (Effluxed) Pgp->Drug_out Efflux Drug Drug (Substrate) Drug->Pgp Binding ATP ATP ATP->Pgp Hydrolysis

Caption: P-glycoprotein Efflux Mechanism.

Pgp_Inhibition_Assay_Workflow start Start cell_culture Culture P-gp overexpressing cells start->cell_culture add_inhibitor Add P-gp inhibitor (this compound or Verapamil) cell_culture->add_inhibitor add_substrate Add fluorescent P-gp substrate (e.g., Rhodamine 123) add_inhibitor->add_substrate incubation Incubate at 37°C add_substrate->incubation wash Wash cells to remove extracellular substrate incubation->wash measure Measure intracellular fluorescence wash->measure analyze Analyze data and determine IC50/EC50 measure->analyze end End analyze->end

Caption: Experimental Workflow for P-gp Inhibition Assay.

Inhibitor_Mechanisms cluster_membrane Cell Membrane cluster_inhibitors Inhibitors Pgp P-glycoprotein This compound This compound (Non-competitive) This compound->Pgp Binds to allosteric site (NBD) Verapamil Verapamil (Competitive) Verapamil->Pgp Competes for substrate site Drug Drug (Substrate) Drug->Pgp Binds to substrate site

Caption: Mechanisms of P-gp Inhibition by this compound and Verapamil.

Conclusion

Both this compound and verapamil are effective inhibitors of P-glycoprotein, but they present distinct profiles that may be advantageous for different research applications.

This compound emerges as a potent, non-competitive inhibitor with promising in vivo efficacy in preclinical models. Its characteristic of not being a P-gp substrate itself may reduce the likelihood of certain drug-drug interactions. This makes this compound a compelling candidate for further investigation, particularly in the context of overcoming MDR in oncology and enhancing the oral bioavailability of P-gp substrate drugs.

Verapamil , a first-generation inhibitor, is a well-characterized competitive substrate of P-gp. While generally less potent than newer generation inhibitors, its established clinical use provides a valuable benchmark. Its potential to also modulate P-gp expression offers another layer of complexity and a different therapeutic approach.

The choice between this compound and verapamil will ultimately depend on the specific experimental goals. For studies requiring high potency and a non-competitive mechanism, this compound appears to be a superior choice. For comparative studies or those leveraging a clinically established inhibitor, verapamil remains a relevant tool. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their P-gp inhibition studies.

References

A Head-to-Head Comparison: The Flavonoid FM04 Versus Third-Generation P-gp Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) remains a critical challenge in cancer therapy. This guide provides an objective comparison of the novel flavonoid inhibitor, FM04, against established third-generation P-gp inhibitors, supported by experimental data to inform future research and development.

Executive Summary

The emergence of P-glycoprotein (P-gp) inhibitors has offered a promising strategy to circumvent multidrug resistance in cancer. Third-generation inhibitors, such as tariquidar, elacridar (B1662867), zosuquidar (B1662489), and laniquidar, were developed to offer high potency and specificity. However, their clinical success has been limited. This compound, a novel flavonoid-based inhibitor, presents a compelling alternative with potent in vitro and in vivo efficacy. This guide delves into a comparative analysis of their performance, methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Comparison of P-gp Inhibitors

The following tables summarize the key performance indicators for this compound and prominent third-generation P-gp inhibitors based on available preclinical and clinical data. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between reported results.

Table 1: In Vitro Potency of P-gp Inhibitors

InhibitorTypeIC50/EC50 (nM)Cell Line/Assay ConditionSource(s)
This compound Flavonoid83 (EC50)Reversing paclitaxel (B517696) resistance in LCC6MDR cells[1][2][3][4][5]
Tariquidar Third-Generation5.1 (Kd), 43 (IC50)P-gp binding affinity; P-gp ATPase activity[6][7]
Elacridar Third-Generation27 (IC50)P-gp inhibition[8]
Zosuquidar Third-Generation1.2 (IC50), 60 (Ki)P-gp inhibition in HL60/VCR cells; P-gp modulation[9][10][11]
Laniquidar Third-Generation510 (IC50)P-gp inhibition[12][13][14]

Table 2: In Vivo Efficacy in Preclinical Models

InhibitorModel SystemEffect on P-gp Substrate (e.g., Paclitaxel)Key FindingsSource(s)
This compound Mice with human melanoma xenograftsIncreased oral bioavailability of paclitaxel from 0.2% to 14% (57- to 66-fold increase in AUC)Co-administration with paclitaxel led to a 56% reduction in tumor volume.[4][5][15][16][4][5][15][16]
Tariquidar Healthy volunteersIncreased brain penetration of (R)-11C-verapamilShowed significant P-gp inhibition at the blood-brain barrier.[17][17]
Elacridar CYP3A4-humanized miceIncreased plasma concentrations of oral paclitaxel by 10.7-fold.Significantly enhances oral availability of taxanes.[18][18][19]

Table 3: Clinical Trial Outcomes of Third-Generation P-gp Inhibitors

InhibitorCancer Type(s)Key Outcome(s)StatusSource(s)
Tariquidar Advanced breast carcinoma, Lung, Ovarian, Cervical CancerLimited clinical activity in restoring chemotherapy sensitivity. Some evidence of increased drug accumulation in tumors. Two large trials in lung cancer were terminated early due to toxicity.Development largely halted[20][21][22]
Elacridar Solid tumorsIncreased systemic exposure to oral topotecan (B1662842) and paclitaxel with manageable side effects.Limited recent clinical development for oncology[23][24][25][26][27]
Zosuquidar Acute Myeloid Leukemia (AML)Did not improve outcomes when combined with chemotherapy.No longer in active clinical development for cancer[28]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key assays used to evaluate P-gp inhibition.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function. The assay can identify both inhibitors and stimulators of P-gp.

  • Principle: P-gp's ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. This is often done using a colorimetric reaction. The P-gp specific activity is calculated by subtracting the ATPase activity in the presence of a selective P-gp inhibitor, such as sodium orthovanadate (Na3VO4), from the total ATPase activity.

  • Materials:

    • P-gp-containing membrane vesicles (from Sf9 or mammalian cells)

    • Test compound (e.g., this compound, tariquidar)

    • ATP solution

    • Assay buffer

    • Reagents for Pi detection (e.g., molybdate-based reagent)

    • Positive control stimulator (e.g., verapamil)

    • Positive control inhibitor (e.g., Na3VO4)

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the P-gp membrane vesicles, assay buffer, and the test compound or control.

    • Pre-incubate the plate to allow the compound to interact with P-gp.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 20-40 minutes).

    • Stop the reaction and add the Pi detection reagent.

    • Measure the absorbance at the appropriate wavelength to quantify the amount of Pi produced.

    • Calculate the percentage of inhibition or stimulation relative to controls.

Rhodamine 123 Accumulation Assay

This cell-based assay is widely used to assess the inhibitory effect of compounds on P-gp-mediated efflux.

  • Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of rhodamine 123 inside the cells and a corresponding increase in fluorescence.

  • Materials:

    • P-gp overexpressing cell line (e.g., MCF7/ADR, KB-8-5-11) and the corresponding parental sensitive cell line.

    • Test compound.

    • Rhodamine 123.

    • Cell culture medium and buffers.

    • Positive control inhibitor (e.g., verapamil).

    • Flow cytometer or fluorescence plate reader.

  • Procedure:

    • Seed the P-gp overexpressing and parental cells in appropriate culture plates.

    • Pre-incubate the cells with various concentrations of the test compound or control for a specific time (e.g., 30-60 minutes).

    • Add rhodamine 123 to the cells and incubate for a further period (e.g., 30-90 minutes) at 37°C.

    • Wash the cells with ice-cold buffer to remove extracellular rhodamine 123.

    • Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

    • The increase in fluorescence in the presence of the inhibitor is a measure of its P-gp inhibitory activity.

Signaling Pathways and Experimental Workflows

Understanding the cellular pathways that regulate P-gp expression and function is crucial for developing effective inhibitory strategies. The PI3K/Akt and MAPK signaling pathways are known to play significant roles.

P-gp Regulation by Cellular Signaling Pathways

The expression of the ABCB1 gene, which encodes P-gp, is regulated by a complex network of signaling pathways. The PI3K/Akt and MAPK pathways are key players in this regulation, often becoming activated in cancer cells and contributing to chemoresistance.

Pgp_Regulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK binds Cytokines Cytokines Cytokines->RTK binds PI3K PI3K RTK->PI3K activates RAS RAS RTK->RAS activates P-gp P-glycoprotein (Efflux Pump) Akt Akt PI3K->Akt activates NF-kB NF-kB Akt->NF-kB activates HIF-1a HIF-1a Akt->HIF-1a activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates AP-1 AP-1 ERK->AP-1 activates ABCB1 Gene ABCB1 Gene (Transcription) NF-kB->ABCB1 Gene promotes transcription HIF-1a->ABCB1 Gene promotes transcription AP-1->ABCB1 Gene promotes transcription ABCB1 Gene->P-gp expresses

Caption: Regulation of P-gp expression by PI3K/Akt and MAPK signaling pathways.

Experimental Workflow for Evaluating P-gp Inhibitors

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel P-gp inhibitor.

Pgp_Inhibitor_Workflow Start Start Compound_Synthesis Synthesize/Isolate Test Compound Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening ATPase_Assay P-gp ATPase Assay In_Vitro_Screening->ATPase_Assay Accumulation_Assay Rhodamine 123 Accumulation Assay In_Vitro_Screening->Accumulation_Assay Chemosensitization_Assay Chemosensitization Assay In_Vitro_Screening->Chemosensitization_Assay In_Vivo_Studies In Vivo Studies ATPase_Assay->In_Vivo_Studies Accumulation_Assay->In_Vivo_Studies Chemosensitization_Assay->In_Vivo_Studies PK_Studies Pharmacokinetic Studies (Bioavailability) In_Vivo_Studies->PK_Studies Efficacy_Studies Xenograft Tumor Model Efficacy In_Vivo_Studies->Efficacy_Studies Toxicity_Studies Toxicity Assessment In_Vivo_Studies->Toxicity_Studies Lead_Optimization Lead Optimization/ Further Development PK_Studies->Lead_Optimization Efficacy_Studies->Lead_Optimization Toxicity_Studies->Lead_Optimization

Caption: Preclinical evaluation workflow for novel P-gp inhibitors.

Conclusion

While third-generation P-gp inhibitors represented a significant step forward in terms of potency and specificity compared to their predecessors, their clinical translation has been fraught with challenges, including off-target toxicities and a lack of overwhelming efficacy. The novel flavonoid inhibitor, this compound, demonstrates promising preclinical activity, particularly in its ability to dramatically enhance the oral bioavailability of paclitaxel and reduce tumor growth in vivo. Its distinct chemical scaffold may offer a different pharmacological profile, potentially overcoming some of the hurdles faced by the third-generation agents. Further head-to-head comparative studies are warranted to definitively position this compound in the landscape of P-gp inhibitors and to ascertain its potential for successful clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

No Data Available on the Effect of FM04 on Paclitaxel Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "FM04" in scientific literature and public databases has yielded no specific information regarding its interaction with or effect on the efficacy of the chemotherapy drug paclitaxel (B517696). As a result, a direct comparison guide detailing the effects of this compound on paclitaxel's performance, supported by experimental data, cannot be provided at this time. The scientific community has not published research on a compound or agent designated as "this compound" in the context of cancer therapy or in combination with paclitaxel.

While information on this compound is not available, extensive research exists on the combination of paclitaxel with other therapeutic agents. Paclitaxel is a well-established anti-cancer drug frequently used in combination therapies to enhance its therapeutic efficacy against various cancers, including breast, ovarian, and lung cancer.[1][2]

Paclitaxel's Mechanism of Action

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[][4] By preventing the disassembly of these structures, paclitaxel disrupts normal cell division, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis) in cancer cells.[1][5]

Combination Therapies with Paclitaxel

The rationale behind combining paclitaxel with other drugs is to achieve synergistic or additive anti-tumor activity and to overcome mechanisms of drug resistance.[6] Clinical trials have explored paclitaxel in combination with a variety of other cytotoxic drugs.[7][8]

Established Paclitaxel Combinations:

Combination AgentTherapeutic EffectReference
Doxorubicin One of the most effective single agents against breast cancer, combination with paclitaxel has shown high remission rates.[7]
Cisplatin (B142131) Combination has been studied with variable activity and tolerability. Schedule-dependent interactions have been observed.[7][9]
5-Fluorouracil (B62378) (5-FU) Combination therapy has been explored to enhance therapeutic efficacy against breast cancer. The cytotoxic interaction is schedule-dependent.[10][11]
Carboplatin Often used in combination with paclitaxel for various cancers.[12]

Experimental Workflow for Evaluating Paclitaxel Combinations

The evaluation of a new compound's effect on paclitaxel efficacy would typically follow a standardized experimental workflow.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Line Selection Cell Line Selection Cytotoxicity Assays Cytotoxicity Assays Cell Line Selection->Cytotoxicity Assays Synergy Analysis Synergy Analysis Cytotoxicity Assays->Synergy Analysis Mechanism of Action Studies Mechanism of Action Studies Synergy Analysis->Mechanism of Action Studies Xenograft Model Xenograft Model Mechanism of Action Studies->Xenograft Model Promising results lead to Treatment Administration Treatment Administration Xenograft Model->Treatment Administration Tumor Growth Monitoring Tumor Growth Monitoring Treatment Administration->Tumor Growth Monitoring Toxicity Assessment Toxicity Assessment Tumor Growth Monitoring->Toxicity Assessment

Caption: A typical experimental workflow for validating a new compound's effect on paclitaxel efficacy.

Signaling Pathway of Paclitaxel-Induced Apoptosis

Paclitaxel's stabilization of microtubules triggers a cascade of events leading to apoptosis.

Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest induces Bcl2 Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis promotes

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

References

Unlocking Chemotherapy's Potential: A Comparative Guide to FM04 Activity in Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) in cancer is a paramount challenge. The overexpression of efflux pumps, particularly P-glycoprotein (P-gp), is a major mechanism by which cancer cells evade the cytotoxic effects of chemotherapeutic agents. This guide provides a comprehensive comparison of the activity of FM04, a promising P-gp inhibitor, across different MDR cell lines, with supporting experimental data and protocols.

This compound, a metabolite of the flavonoid dimer FD18, has emerged as a potent modulator of P-gp-mediated MDR. This guide will delve into its efficacy, selectivity, and mechanism of action, comparing it with other known P-gp inhibitors.

Comparative Efficacy of this compound in Reversing Multidrug Resistance

This compound has demonstrated significant potential in sensitizing MDR cancer cells to conventional chemotherapy drugs. Its activity has been primarily characterized in the P-gp-overexpressing human melanoma cell line LCC6MDR.

Table 1: Comparative Efficacy (EC50) of this compound and Other P-gp Modulators in Reversing Paclitaxel (B517696) Resistance in LCC6MDR Cells [1]

CompoundEC50 (nM)
This compound 83
FD18 (Parent Compound)150
Verapamil (1st Gen. Inhibitor)>10,000

*EC50 is the effective concentration required to reduce the IC50 of paclitaxel by 50%.

Table 2: Chemosensitizing Effect of this compound on Various Anticancer Drugs in LCC6MDR Cells [1]

Anticancer DrugResistance Fold (LCC6MDR vs. Parental)Fold Reversal by 1 µM this compound
Paclitaxel6258
Doxorubicin2422
Vinblastine4541

Selectivity Profile of this compound

A crucial aspect of a successful MDR modulator is its selectivity for the target efflux pump, minimizing off-target effects. This compound has been evaluated for its activity against other prominent ABC transporters, namely Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-associated Protein 1 (MRP1).

Table 3: Selectivity of this compound for P-gp over BCRP and MRP1 [1]

Cell LineTransporter OverexpressedSubstrate DrugFold Reversal by 1 µM this compound
LCC6MDRP-gp (ABCB1)Paclitaxel58
HEK293/R2BCRP (ABCG2)SN-381.2
2008/MRP1MRP1 (ABCC1)Etoposide1.5

These results indicate that this compound is highly selective for P-gp, with minimal activity against BCRP and MRP1 at the tested concentration.[1]

Mechanism of Action: P-gp Inhibition

This compound reverses MDR by directly interacting with and inhibiting the function of P-gp. Studies have shown that this compound is not a substrate for P-gp transport, suggesting a non-competitive mechanism of inhibition.[1]

P-gp ATPase Activity

P-gp utilizes the energy from ATP hydrolysis to efflux drugs. The effect of this compound on the ATPase activity of P-gp provides insights into its inhibitory mechanism.

Table 4: Effect of this compound on P-gp ATPase Activity [1]

CompoundConcentrationFold Stimulation of ATPase Activity
This compound 100 µM3.3
Verapamil200 µM3.3

Interestingly, like the first-generation inhibitor verapamil, this compound stimulates the P-gp ATPase activity.[1] This suggests that its binding to P-gp induces a conformational change that promotes ATP hydrolysis without leading to drug transport, effectively "locking" the transporter in a non-productive cycle.

Experimental Protocols

To facilitate the replication and further investigation of this compound's activity, detailed protocols for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a cytotoxic drug that inhibits the growth of a cell population by 50% (IC50).

  • Cell Plating: Seed MDR and parental (sensitive) cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound or other modulators.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.

Drug Accumulation Assay (Rhodamine 123 Efflux)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123, from MDR cells.

  • Cell Preparation: Harvest MDR cells and resuspend them in a suitable buffer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with this compound or other modulators at various concentrations for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for a further 30-60 minutes at 37°C to allow for substrate accumulation.

  • Efflux Initiation: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123 and resuspend them in fresh, pre-warmed buffer containing the respective inhibitors.

  • Efflux Monitoring: Incubate the cells at 37°C and take aliquots at different time points.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: A higher intracellular fluorescence in the presence of the modulator indicates inhibition of P-gp-mediated efflux.

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound.

  • Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp.

  • Assay Reaction: Set up a reaction mixture containing the P-gp-rich membrane vesicles, the test compound (this compound), and a reaction buffer containing ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The ATPase activity is calculated as the amount of Pi released per unit time per amount of P-gp protein. The results are typically expressed as a fold stimulation over the basal ATPase activity (in the absence of any compound).

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Cross_Validation cluster_cell_lines MDR Cell Lines cluster_assays Functional Assays cluster_endpoints Endpoints LCC6MDR LCC6MDR (P-gp++) Cytotoxicity Cytotoxicity Assay (MTT) LCC6MDR->Cytotoxicity Accumulation Drug Accumulation (Rhodamine 123) LCC6MDR->Accumulation ATPase P-gp ATPase Assay LCC6MDR->ATPase HEK293_R2 HEK293/R2 (BCRP++) HEK293_R2->Cytotoxicity MRP1_2008 2008/MRP1 (MRP1++) MRP1_2008->Cytotoxicity Efficacy Efficacy (EC50) Cytotoxicity->Efficacy Selectivity Selectivity Profile Cytotoxicity->Selectivity Mechanism Mechanism of Action Accumulation->Mechanism ATPase->Mechanism

Caption: Workflow for the cross-validation of this compound activity in different MDR cell lines.

Pgp_Inhibition_Pathway cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Chemotherapy Drug (extracellular) Pgp->Drug_out Efflux ATP ATP ATP->Pgp Drug_in Chemotherapy Drug (intracellular) Drug_in->Pgp Drug_out->Drug_in Diffusion This compound This compound This compound->Pgp Inhibition Inhibition Inhibition->Pgp

Caption: Simplified signaling pathway of P-glycoprotein inhibition by this compound.

Conclusion and Future Directions

The available data strongly suggest that this compound is a potent and selective P-gp inhibitor with significant potential for reversing multidrug resistance in cancer cells. Its efficacy in the LCC6MDR cell line, coupled with its favorable selectivity profile, makes it a compelling candidate for further preclinical and clinical development.

However, to establish a more comprehensive understanding of its therapeutic potential, further cross-validation of this compound's activity in a broader panel of MDR cancer cell lines, representing diverse tumor types and resistance mechanisms, is warranted. Direct comparative studies with third-generation P-gp inhibitors, such as tariquidar, would also provide a more contemporary benchmark for its performance. Future research should also focus on elucidating the detailed molecular interactions between this compound and P-gp to guide the development of even more potent and specific MDR modulators.

References

Assessing the Specificity of FM04 for P-glycoprotein: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount for accurate and reproducible experimental outcomes. This guide provides a detailed comparison of FM04, a known P-glycoprotein (P-gp) modulator, with other common fluorescent probes used to assess P-gp activity. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tool for your research needs.

Executive Summary

This compound stands out as a potent, non-competitive inhibitor of P-glycoprotein (P-gp), distinguishing it from commonly used fluorescent substrates like Rhodamine 123 and Calcein-AM. While these fluorescent probes are valuable for measuring P-gp transport activity, their utility can be compromised by their interaction with other ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP). This compound, by contrast, acts as an allosteric modulator that stimulates P-gp's ATPase activity, offering a different mechanistic insight into P-gp function. However, at higher concentrations, this compound can exhibit off-target effects by inhibiting cytochrome P450 enzymes CYP3A4 and CYP2C8. This guide provides a comprehensive analysis to help researchers weigh the advantages and limitations of each compound for their specific experimental goals.

Comparison of this compound and Alternative Fluorescent Probes

The following table summarizes the key characteristics of this compound and commonly used fluorescent probes for P-gp research.

FeatureThis compoundRhodamine 123Calcein-AMTO-PRO™-1 / TO-PRO™-3
Interaction with P-gp Allosteric Inhibitor (Non-substrate)[1][2]Substrate[3]Substrate[4][5]Substrate
Primary Assay Type ATPase Activity Assay, P-gp Inhibition AssayCellular Accumulation/Efflux AssayCellular Accumulation/Efflux AssayCellular Accumulation/Efflux Assay
Reported P-gp Specificity HighModerateModerateHigh (for ABCB1 over ABCC1/ABCG2)
Known Off-Target Interactions CYP3A4, CYP2C8 (at higher concentrations)[5]MRP1, BCRP, Mitochondrial accumulation[3]MRP1[4][6][7]Limited data on other transporters
Mechanism of Action Stimulates P-gp ATPase activity[1][2]Transported by P-gp out of the cellTransported by P-gp; intracellularly cleaved to fluorescent Calcein (B42510)Transported by P-gp out of the cell
EC50 for P-gp Inhibition 83 nM[1][2]N/A (Substrate)N/A (Substrate)N/A (Substrate)
Km for P-gp Transport N/A (Inhibitor)N/A~0.12 µM[8]Not Reported
Km for MRP1 Transport Not ReportedNot Reported~0.05 µM[8]Not Reported
Off-Target IC50 CYP3A4: >10 µM, CYP2C8: >10 µM[5]Not ReportedNot ReportedNot Reported

Experimental Methodologies

Accurate assessment of P-gp specificity requires robust experimental design. Below are detailed protocols for key assays.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. Compounds that interact with P-gp's substrate-binding sites can stimulate its ATPase activity.

Materials:

  • P-gp-containing membrane vesicles (commercially available)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

  • ATP solution (e.g., 100 mM in assay buffer)

  • Test compound (this compound) and control compounds (e.g., Verapamil as a known stimulator, Sodium Orthovanadate as a P-gp inhibitor)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Thaw P-gp membrane vesicles on ice.

  • Prepare serial dilutions of the test compound (this compound) and control compounds in assay buffer.

  • In a 96-well plate, add 40 µL of assay buffer, 10 µL of the test/control compound solution, and 10 µL of P-gp membrane vesicles (typically 5-10 µg of protein).

  • To determine non-P-gp dependent ATP hydrolysis, prepare control wells with a P-gp inhibitor like Sodium Orthovanadate (final concentration ~100 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of ATP solution (final concentration ~5 mM) to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 30 µL of the phosphate detection reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the P-gp-specific ATPase activity by subtracting the absorbance of the vanadate-inhibited wells from the total ATPase activity.

Cellular Accumulation Assay using Fluorescent Substrates

This assay measures the function of P-gp by quantifying the intracellular accumulation of a fluorescent P-gp substrate. Reduced accumulation in cells overexpressing P-gp, which can be reversed by a P-gp inhibitor, indicates P-gp activity.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1, KB-V1) and parental control cells.

  • Cell culture medium.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescent substrate (e.g., Rhodamine 123 or Calcein-AM).

  • P-gp inhibitor (e.g., Verapamil or Cyclosporin A) as a positive control.

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader or flow cytometer.

Procedure for Rhodamine 123 Accumulation Assay:

  • Seed P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.

  • Remove the culture medium and wash the cells twice with pre-warmed HBSS.

  • Add 100 µL of HBSS containing the desired concentration of Rhodamine 123 (e.g., 5 µM) with or without a P-gp inhibitor (e.g., 50 µM Verapamil).

  • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 60-90 minutes).

  • Remove the incubation solution and wash the cells three times with ice-cold HBSS to stop the efflux.

  • Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes with gentle shaking to lyse the cells.

  • Measure the fluorescence of the cell lysates using a fluorescence microplate reader (e.g., excitation ~485 nm, emission ~528 nm).

  • Normalize the fluorescence intensity to the protein concentration in each well.

Procedure for Calcein-AM Accumulation Assay:

  • Follow steps 1 and 2 of the Rhodamine 123 assay.

  • Add 100 µL of HBSS containing a low concentration of Calcein-AM (e.g., 0.25 µM) with or without a P-gp inhibitor.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Wash the cells twice with ice-cold HBSS.

  • Add 100 µL of fresh HBSS to each well.

  • Measure the intracellular fluorescence of Calcein using a fluorescence microplate reader (excitation ~494 nm, emission ~517 nm)[9].

Visualizing the Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams were generated using Graphviz.

experimental_workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_measurement Measurement seed_cells Seed P-gp expressing & parental cells in 96-well plate culture Culture to confluency seed_cells->culture wash1 Wash with buffer culture->wash1 add_probe Add fluorescent probe (e.g., Rhodamine 123) +/- inhibitor wash1->add_probe incubate Incubate at 37°C add_probe->incubate wash2 Wash with cold buffer incubate->wash2 lyse Lyse cells wash2->lyse read_fluorescence Read fluorescence lyse->read_fluorescence

Caption: Workflow for a cellular accumulation assay to measure P-gp activity.

signaling_pathway cluster_this compound This compound (Inhibitor) cluster_rhodamine Rhodamine 123 (Substrate) This compound This compound Pgp_this compound P-glycoprotein This compound->Pgp_this compound Binds allosterically ADP_this compound ADP + Pi Pgp_this compound->ADP_this compound ATP_this compound ATP ATP_this compound->Pgp_this compound Hydrolysis stimulated Rhodamine_in Intracellular Rhodamine 123 Pgp_Rho P-glycoprotein Rhodamine_in->Pgp_Rho Binds to substrate site ADP_Rho ADP + Pi Pgp_Rho->ADP_Rho Rhodamine_out Extracellular Rhodamine 123 Pgp_Rho->Rhodamine_out Efflux ATP_Rho ATP ATP_Rho->Pgp_Rho Hydrolysis drives transport

Caption: Comparison of this compound and Rhodamine 123 interaction with P-glycoprotein.

Conclusion

The selection of a probe to assess P-gp activity should be guided by the specific research question.

  • For quantifying P-gp transport activity , fluorescent substrates like Rhodamine 123 and Calcein-AM are suitable choices. However, researchers must be cognizant of their potential off-target interactions with other ABC transporters, particularly MRP1. The use of appropriate cell lines with known transporter expression profiles and specific inhibitors is crucial for data interpretation.

  • For studying the mechanism of P-gp inhibition and its enzymatic activity , This compound is a valuable tool. Its nature as a non-competitive inhibitor that stimulates ATPase activity provides a distinct advantage for dissecting the intricacies of P-gp function. Nevertheless, potential off-target effects on CYP enzymes should be considered, especially at higher concentrations or in complex biological systems.

References

Revolutionizing Drug Delivery: An In Vivo Comparative Analysis of the Flavonoid FM04

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, overcoming multidrug resistance and enhancing the oral bioavailability of therapeutic agents are persistent challenges. This guide provides an objective comparison of the flavonoid FM04's in vivo performance in enhancing drug delivery, supported by experimental data and detailed protocols. This compound has demonstrated significant potential in reversing P-glycoprotein (P-gp)-mediated drug resistance and improving the systemic exposure of co-administered drugs.

Overcoming P-glycoprotein-Mediated Drug Resistance

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR), actively effluxing a wide range of chemotherapeutic drugs from cancer cells and limiting their efficacy. This compound, a flavonoid, has emerged as a potent inhibitor of P-gp, effectively reversing this resistance.

In a key in vivo study, the co-administration of this compound with the anticancer drug paclitaxel (B517696) (PTX) in a human melanoma MDA435/LCC6MDR xenograft model resulted in a significant reduction in tumor volume. This effect is attributed to this compound's ability to inhibit the P-gp transport activity, thereby increasing the intracellular concentration of PTX in the tumor cells.[1]

Enhancing Oral Bioavailability

Beyond its role in combating MDR in tumors, this compound has also been shown to dramatically improve the oral bioavailability of P-gp substrate drugs. When administered orally, many drugs are poorly absorbed due to efflux by P-gp and metabolism by enzymes such as CYP2C8 and CYP3A4 in the intestine. This compound acts as a dual inhibitor of both P-gp and these cytochrome P450 enzymes.[1]

This dual inhibition leads to a substantial increase in the intestinal absorption of co-administered drugs. For instance, oral co-administration of this compound with PTX in mice led to a remarkable 57- to 66-fold improvement in the area under the curve (AUC) of PTX compared to a single oral dose of PTX alone.[1] This suggests that this compound can potentially convert intravenously administered chemotherapeutics into orally viable treatments, significantly improving patient convenience and compliance.

Quantitative In Vivo Performance of this compound

The following table summarizes the key quantitative data from in vivo studies validating the efficacy of this compound in enhancing drug delivery.

Parameter Drug Administered This compound Dose and Route Effect Reference
Tumor Volume Reduction Paclitaxel (12 mg/kg, I.V.)28 mg/kg, I.P.56% reduction in tumor volume[1]
Tumor Growth Suppression Paclitaxel (40, 60, or 70 mg/kg, Oral)45 mg/kg, OralAt least 73% reduction in tumor volume[1]
Increase in Oral Bioavailability (AUC) Paclitaxel (Oral)45 mg/kg, Oral57- to 66-fold improvement in AUC[1]
Increase in Intestinal Absorption Paclitaxel (Oral)45 mg/kg, OralIncreased from 0.2% to 14%[1]

Experimental Protocols

In Vivo Xenograft Model for P-gp-Mediated Drug Resistance
  • Cell Line: Human melanoma MDA435/LCC6MDR cells, which overexpress P-glycoprotein.

  • Animal Model: Female nude mice (nu/nu).

  • Tumor Implantation: Subcutaneous injection of MDA435/LCC6MDR cells into the flank of the mice.

  • Treatment Groups:

    • Vehicle control

    • Paclitaxel (PTX) alone (12 mg/kg, I.V.)

    • This compound alone (28 mg/kg, I.P.)

    • PTX (12 mg/kg, I.V.) + this compound (28 mg/kg, I.P.)

  • Dosing Schedule: Treatment administered when tumors reached a palpable size.

  • Endpoint: Tumor volume measured regularly to assess treatment efficacy. A 56% reduction in tumor volume was observed in the combination therapy group compared to PTX alone.[1]

Oral Bioavailability Study
  • Animal Model: Male ICR mice.

  • Treatment Groups:

    • Paclitaxel (PTX) alone (oral gavage)

    • PTX (oral gavage) + this compound (45 mg/kg, oral gavage)

  • Sample Collection: Blood samples collected at various time points post-administration.

  • Analysis: Plasma concentrations of PTX determined by LC-MS/MS.

  • Pharmacokinetic Parameters: Area under the curve (AUC) calculated to determine the extent of drug absorption. The study found a 57- to 66-fold improvement in the AUC of PTX when co-administered with this compound.[1]

Visualizing the Mechanism of Action and Experimental Workflow

This compound Mechanism of Action in Enhancing Drug Delivery

FM04_Mechanism cluster_intestinal_cell Intestinal Epithelial Cell Drug_Lumen Oral Drug (e.g., Paclitaxel) Drug_Cell Drug in Cell Drug_Lumen->Drug_Cell Absorption Pgp P-gp Efflux Pump Drug_Cell->Pgp Efflux Substrate CYP CYP3A4/2C8 Metabolism Drug_Cell->CYP Bloodstream To Bloodstream Drug_Cell->Bloodstream Increased Bioavailability Pgp->Drug_Lumen Efflux Metabolites Inactive Metabolites CYP->Metabolites This compound This compound This compound->Pgp Inhibition This compound->CYP Inhibition

Caption: this compound enhances oral drug bioavailability by inhibiting P-gp efflux and CYP450 metabolism.

In Vivo Xenograft Experiment Workflow

Xenograft_Workflow start Start implant Implant MDA435/LCC6MDR Tumor Cells in Nude Mice start->implant tumor_growth Allow Tumors to Grow to Palpable Size implant->tumor_growth grouping Randomize Mice into Treatment Groups tumor_growth->grouping control Vehicle Control grouping->control ptx_only Paclitaxel (I.V.) grouping->ptx_only fm04_only This compound (I.P.) grouping->fm04_only combo Paclitaxel (I.V.) + This compound (I.P.) grouping->combo treatment Administer Treatment control->treatment ptx_only->treatment fm04_only->treatment combo->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint: Compare Tumor Growth Between Groups monitoring->endpoint

Caption: Workflow of the in vivo xenograft study to evaluate this compound's efficacy.

References

Comparative Analysis of FM04 and Other Flavonoid Inhibitors in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, particularly in overcoming multidrug resistance (MDR) in cancer chemotherapy, the inhibition of efflux pumps like P-glycoprotein (P-gp) is a critical strategy. Flavonoids, a class of naturally occurring polyphenolic compounds, have emerged as promising P-gp inhibitors. This guide provides a comparative analysis of the novel flavonoid inhibitor, FM04, against other notable flavonoid inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the quantitative inhibitory data for this compound and other selected flavonoid inhibitors against P-glycoprotein (P-gp) and the drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4). This data is crucial for evaluating their potential efficacy and risk of drug-drug interactions.

InhibitorTarget(s)Assay Cell LineMetricValue (µM)Reference(s)
This compound P-gpLCC6MDREC500.083[1][2]
FD18 P-gpLCC6MDREC500.148[3]
Verapamil P-gpKB/MDREC50~1.0 - 10[3][4]
Quercetin (B1663063) P-gp, CYP3A4MCF-7/ADRIC501.97 (CYP3A4)[5]
MDCKII/BCRPIC504.22 (BCRP)[6]
Baicalein (B1667712) P-gp, CYP3A4MCF-7/ADRIC509.2 (CYP3A4)[7]
Caco-2IC50332 (cytotoxicity)[8]
Scutellarein P-gp, CYP2C19WM-266-4IC50>100 (P-gp)[9][10]
Human Liver MicrosomesIC5063.8 (CYP2C19)[10]
Chrysin CYP3A4Human Liver MicrosomesIC502.5[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor potency and mechanism of action.

P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)

This assay is widely used to screen for inhibitors of P-gp. Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent molecule calcein, which is trapped within the cell. P-gp activity results in the efflux of Calcein-AM, leading to reduced intracellular fluorescence. P-gp inhibitors block this efflux, resulting in a higher fluorescent signal.

Materials:

  • P-gp overexpressing cells (e.g., LCC6MDR, KB-V1, or MCF-7/ADR) and a parental sensitive cell line.

  • Calcein-AM solution (typically 1 µM in a suitable buffer).

  • Test compounds (this compound and other flavonoids) at various concentrations.

  • Positive control inhibitor (e.g., Verapamil).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader (Excitation/Emission ~485/530 nm).

  • Cell culture medium and buffers (e.g., PBS, HBSS).

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with a suitable buffer and then pre-incubate them with various concentrations of the test compounds (e.g., this compound, quercetin) or the positive control (verapamil) for a specified time (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition: Add Calcein-AM solution to each well to a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells to remove the extracellular dye. Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates P-gp inhibition. The EC50 value, the concentration of inhibitor that produces 50% of the maximal effect, is calculated from the dose-response curve.[12][13][14][15]

Rhodamine 123 Efflux Assay

Rhodamine 123 is another fluorescent substrate of P-gp. This assay directly measures the efflux of the dye from P-gp-overexpressing cells.

Materials:

  • P-gp overexpressing cells and parental cells.

  • Rhodamine 123 solution.

  • Test compounds.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Loading: Incubate the cells with Rhodamine 123 to allow for intracellular accumulation.

  • Compound Treatment: Wash the cells to remove extracellular Rhodamine 123 and then incubate them with different concentrations of the test inhibitors.

  • Efflux Measurement: At various time points, collect the cells and measure the intracellular fluorescence using a flow cytometer.

  • Data Analysis: A decrease in the rate of fluorescence decline in the presence of an inhibitor indicates inhibition of P-gp-mediated efflux.

CYP3A4 Inhibition Assay

This assay determines the inhibitory potential of compounds on the metabolic activity of the CYP3A4 enzyme, commonly using a fluorescent probe or a specific substrate that is metabolized into a quantifiable product.

Materials:

  • Human liver microsomes (containing CYP3A4).

  • A fluorescent probe substrate for CYP3A4 (e.g., a derivative of coumarin) or a chemical substrate (e.g., testosterone (B1683101) or midazolam).

  • NADPH generating system (as a cofactor for CYP enzymes).

  • Test compounds.

  • Positive control inhibitor (e.g., ketoconazole).

  • 96-well plate and a fluorescence plate reader or LC-MS/MS for product quantification.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes, the CYP3A4 substrate, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH generating system.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Termination and Detection: Stop the reaction (e.g., by adding a quenching solvent). Measure the fluorescence of the product or quantify the metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition of CYP3A4 activity for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from the dose-response curve.[16][17][18][19]

Mandatory Visualizations

Signaling Pathways Modulating P-glycoprotein Expression

P-glycoprotein expression is regulated by a complex network of signaling pathways. Flavonoid inhibitors can potentially modulate these pathways in addition to directly inhibiting P-gp function.

P_glycoprotein_Regulation cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Cytokines Cytokines (e.g., TNF-α) CytokineReceptor Cytokine Receptor Cytokines->CytokineReceptor PI3K PI3K RTK->PI3K MAPK MAPK Pathway (ERK, p38, JNK) RTK->MAPK NFkB NF-κB CytokineReceptor->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB TranscriptionFactors Transcription Factors (e.g., AP-1, YB-1) mTOR->TranscriptionFactors Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin Canonical Pathway BetaCatenin->TranscriptionFactors MAPK->TranscriptionFactors ABCB1_Gene ABCB1 Gene (MDR1) NFkB->ABCB1_Gene Binds to promoter TranscriptionFactors->ABCB1_Gene Regulate Transcription Pgp_mRNA P-gp mRNA ABCB1_Gene->Pgp_mRNA Transcription Pgp P-glycoprotein (P-gp) Efflux Pump Pgp_mRNA->Pgp Translation

Caption: Regulation of P-glycoprotein (P-gp) expression by various signaling pathways.[20][21][22][23]

Experimental Workflow: P-gp Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory concentration of flavonoid derivatives on P-gp activity using a cell-based fluorescence assay.

Pgp_Inhibition_Workflow Start Start SeedCells Seed P-gp overexpressing cells and parental cells in 96-well plate Start->SeedCells IncubateOvernight Incubate overnight (37°C, 5% CO2) SeedCells->IncubateOvernight PreIncubate Pre-incubate cells with inhibitors IncubateOvernight->PreIncubate PrepareCompounds Prepare serial dilutions of flavonoid inhibitors and controls PrepareCompounds->PreIncubate AddSubstrate Add fluorescent P-gp substrate (e.g., Calcein-AM) PreIncubate->AddSubstrate IncubateSubstrate Incubate for defined period (e.g., 30-60 min) AddSubstrate->IncubateSubstrate MeasureFluorescence Wash and measure intracellular fluorescence IncubateSubstrate->MeasureFluorescence DataAnalysis Data Analysis: - Normalize fluorescence - Generate dose-response curve - Calculate EC50/IC50 MeasureFluorescence->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for determining the inhibitory concentration of flavonoid derivatives.

Logical Relationship: Mechanism of P-glycoprotein Efflux and Inhibition

This diagram illustrates the basic mechanism of P-gp-mediated drug efflux and how inhibitors like this compound interfere with this process.

Pgp_Mechanism cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Extracellular Extracellular Space Pgp->Extracellular Drug Efflux Drug Anticancer Drug (e.g., Paclitaxel) Drug->Pgp Binding ATP ATP ATP->Pgp Hydrolysis This compound This compound (Flavonoid Inhibitor) This compound->Pgp Inhibition

Caption: Simplified mechanism of P-gp mediated drug efflux and its inhibition by flavonoids.[24]

References

Evaluating the Clinical Potential of FM04: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the clinical potential of FM04, a novel P-glycoprotein (P-gp) inhibitor. Through a detailed comparison with other P-gp inhibitors, Tariquidar (B1662512) and Elacridar (B1662867), this guide offers insights into its efficacy in overcoming multidrug resistance (MDR), particularly in the context of paclitaxel-based chemotherapy.

This compound, a flavonoid derivative, has emerged as a potent agent in reversing P-gp-mediated drug resistance, a significant challenge in cancer therapy. This guide synthesizes available experimental data to facilitate an objective assessment of its performance against established third-generation P-gp inhibitors.

Performance Comparison of P-gp Inhibitors

The following tables summarize the in vitro efficacy of this compound, Tariquidar, and Elacridar in modulating P-gp activity and sensitizing resistant cancer cells to paclitaxel (B517696).

CompoundMetricValueCell LineSource
This compound EC50 (Paclitaxel Resistance Reversal)83 nMLCC6MDR[1]
P-gp ATPase Stimulation3.3-fold at 100 µM-[1]
Tariquidar IC50 (P-gp Inhibition)43 ± 9 nM-[2]
Kd (P-gp Affinity)5.1 nM-[2]
Elacridar IC50 (P-gp Inhibition)193 ± 18 nMKb-V1[3]

Table 1: In Vitro Efficacy of P-gp Inhibitors. This table provides a comparative overview of the potency of this compound, Tariquidar, and Elacridar in inhibiting P-glycoprotein, a key mechanism in cancer drug resistance.

TreatmentCell LineIC50 of PaclitaxelFold ReversalSource
Paclitaxel aloneSKOV-3TR2743 nM-[4]
Paclitaxel + Tariquidar (in liposomes)SKOV-3TR34 nM~80[4]
Paclitaxel aloneA2780PR21970 ng/mL-
Paclitaxel + Elacridar (1 µM)A2780PR24.07 ng/mL~483
Paclitaxel aloneHGC27-R--[5]
Paclitaxel + Elacridar (100 nM)HGC27-R-Significant sensitization[5]

Table 2: Reversal of Paclitaxel Resistance in Cancer Cell Lines. This table illustrates the effectiveness of Tariquidar and Elacridar in reducing the concentration of paclitaxel required to inhibit the growth of resistant cancer cells.

In Vivo Experimental Data

While direct comparative in vivo studies are limited, the following table outlines the experimental designs from separate studies investigating the efficacy of each P-gp inhibitor in mouse xenograft models.

CompoundMouse ModelTumor TypeThis compound DosagePaclitaxel DosageOutcomeSource
This compound Human melanoma MDA435/LCC6MDR xenograftMelanoma28 mg/kg (I.P.)12 mg/kg (I.V.)56% reduction in tumor volume
Human melanoma MDA435/LCC6 tumor xenograftMelanoma45 mg/kg (oral)40, 60, or 70 mg/kg (oral)At least 73% reduction in tumor volume
Tariquidar Drug-resistant tumor modelNot specifiedCo-delivered with paclitaxel in nanoparticlesNot specifiedSignificantly greater inhibition of tumor growth[6]
Elacridar Nude miceNot specified25 mg/kg (oral)10 mg/kg (oral)Increased plasma concentrations of paclitaxel

Table 3: In Vivo Efficacy in Mouse Xenograft Models. This table summarizes the experimental setups and outcomes of in vivo studies evaluating the ability of this compound, Tariquidar, and Elacridar to enhance the antitumor effects of paclitaxel.

Mechanism of Action and Signaling Pathway

P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively effluxes chemotherapeutic drugs, such as paclitaxel, from cancer cells, thereby reducing their intracellular concentration and efficacy. P-gp inhibitors like this compound, Tariquidar, and Elacridar act by interfering with this process.

The binding of ATP to the nucleotide-binding domains (NBDs) of P-gp fuels a conformational change that expels the drug from the cell. This compound has been shown to stimulate the ATPase activity of P-gp, suggesting it may act as a modulator that interferes with the efficient coupling of ATP hydrolysis to drug transport. Tariquidar and Elacridar are also potent inhibitors of P-gp's transport function.

P_glycoprotein_Action cluster_cell Cancer Cell cluster_inhibitors P-gp Inhibitors Paclitaxel_in Intracellular Paclitaxel Pgp P-glycoprotein (P-gp) Paclitaxel_in->Pgp Binds to P-gp ADP_Pi ADP + Pi Pgp->ADP_Pi ATP Hydrolysis Paclitaxel_out Extracellular Paclitaxel Pgp->Paclitaxel_out Drug Efflux ATP ATP ATP->Pgp Binds to NBDs This compound This compound This compound->Pgp Inhibits Transport Tariquidar Tariquidar Tariquidar->Pgp Inhibits Transport Elacridar Elacridar Elacridar->Pgp Inhibits Transport

P-gp Mediated Drug Efflux and Inhibition. This diagram illustrates the mechanism of P-glycoprotein in pumping paclitaxel out of a cancer cell and the point of intervention for inhibitors like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of P-gp inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of paclitaxel, both in the presence and absence of the P-gp inhibitor (this compound, Tariquidar, or Elacridar).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[7]

MTT_Assay_Workflow A Seed Cells B Treat with Paclitaxel +/- Inhibitor A->B C Incubate B->C D Add MTT C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

MTT Assay Experimental Workflow. A flowchart outlining the key steps involved in determining the cytotoxicity of paclitaxel with and without a P-gp inhibitor.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of an inhibitor, providing insights into the mechanism of inhibition.

Procedure:

  • Prepare membrane vesicles containing P-gp.

  • Incubate the vesicles with the P-gp inhibitor at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Determine the effect of the inhibitor on the basal and drug-stimulated P-gp ATPase activity.[8][9][10]

In Vivo Xenograft Model for Paclitaxel Resistance

This model is used to evaluate the efficacy of P-gp inhibitors in a living organism.

Procedure:

  • Implant human cancer cells that overexpress P-gp subcutaneously into immunocompromised mice.

  • Allow the tumors to grow to a palpable size.

  • Randomly assign the mice to different treatment groups: vehicle control, paclitaxel alone, P-gp inhibitor alone, and paclitaxel in combination with the P-gp inhibitor.

  • Administer the treatments according to a predefined schedule and dosage.[11][12][13]

  • Monitor tumor growth by measuring tumor volume regularly.

  • Monitor the overall health and body weight of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, protein expression).[11][12][13]

Xenograft_Model_Workflow A Implant Tumor Cells B Tumor Growth A->B C Randomize Mice B->C D Treatment Administration C->D E Monitor Tumor Volume & Health D->E F Endpoint Analysis E->F

In Vivo Xenograft Study Workflow. A diagram illustrating the major stages of an in vivo study to assess the efficacy of a P-gp inhibitor in a paclitaxel-resistant tumor model.

Conclusion

References

studies comparing FM04 with cyclosporin A for P-gp modulation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of FM04 and Cyclosporin (B1163) A for P-glycoprotein Modulation

For researchers and drug development professionals investigating P-glycoprotein (P-gp) mediated multidrug resistance, the selection of an appropriate modulator is critical. This guide provides a detailed comparison of two such modulators, this compound and Cyclosporin A, focusing on their performance based on available experimental data. While direct comparative studies are limited, this document compiles and contrasts their properties based on independent research.

Quantitative Performance of P-gp Modulators

The following table summarizes the key quantitative data for this compound and Cyclosporin A in the context of P-gp modulation. It is important to note that the experimental conditions under which these values were obtained differ, which may influence the results.

ParameterThis compoundCyclosporin AExperimental Context
Potency (EC₅₀/IC₅₀) 64-83 nM (EC₅₀)[1][2]3.2 µM - 3.66 µM (IC₅₀)[3][4]This compound: Reversal of paclitaxel (B517696) resistance in LCC6MDR cells.[2] Cyclosporin A: Inhibition of doxorubicin (B1662922) transport.[4]
Mechanism of Action Allosteric, non-competitive inhibitor[5]Competitive inhibitor[6]This compound is not a transport substrate of P-gp.[7]
Effect on P-gp ATPase Activity Stimulates P-gp ATPase activity (3.3-fold at 100 µM)[7][8]Inhibits both basal and substrate-stimulated P-gp ATPase activity[9]-
Cell Line(s) Used LCC6MDR (P-gp overexpressing human melanoma)[1][7]LLC-GA5-COL150 (human P-gp overexpressing), MDR-CEM (VBL₁₀₀)[4][10]-
P-gp Substrate(s) in Assay Paclitaxel, Doxorubicin[1][7]Doxorubicin, Vinblastine, Calcein-AM[4][10]-

Experimental Methodologies

Detailed experimental protocols are crucial for interpreting the performance data of P-gp modulators. Below are summaries of the methodologies used in the cited studies for this compound and Cyclosporin A.

This compound: Doxorubicin Accumulation Assay

This assay determines the ability of a modulator to increase the intracellular concentration of a P-gp substrate, in this case, doxorubicin (DOX).

  • Cell Culture : LCC6MDR cells, which overexpress P-gp, are cultured to a suitable confluency.

  • Incubation : The cells are co-incubated with a fixed concentration of DOX (e.g., 20 µM) and varying concentrations of the modulator (this compound) for a specific duration (e.g., 150 minutes) at 37°C.[1]

  • Cell Lysis and Analysis : After incubation, the cells are washed and lysed. The intracellular DOX concentration is then quantified using a fluorescence microplate reader.[1]

  • EC₅₀ Determination : The EC₅₀ value is calculated as the effective concentration of the modulator that results in a 50% increase in the intracellular accumulation of DOX.[1]

Cyclosporin A: P-gp Transport Inhibition Assay

This method assesses the inhibitory effect of a compound on the P-gp-mediated transport of a substrate across a cell monolayer.

  • Cell Monolayer Formation : LLC-GA5-COL150 cells, which are engineered to overexpress human P-gp, are seeded on permeable supports and cultured to form a confluent monolayer.

  • Transport Experiment : The transport of a P-gp substrate, such as doxorubicin or vinblastine, is measured across the cell monolayer in both directions (apical to basolateral and basolateral to apical).

  • Inhibition Assessment : The transport experiment is repeated in the presence of various concentrations of Cyclosporin A.[4]

  • IC₅₀ Calculation : The IC₅₀ value is determined as the concentration of Cyclosporin A that inhibits the P-gp-mediated transport of the substrate by 50%.[4]

Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing P-gp modulation and the underlying biological mechanism of P-gp inhibition.

G cluster_workflow Experimental Workflow for P-gp Modulation Assay Cell Seeding Cell Seeding Incubation with Modulator and Substrate Incubation with Modulator and Substrate Cell Seeding->Incubation with Modulator and Substrate 24-48h Sample Collection Sample Collection Incubation with Modulator and Substrate->Sample Collection e.g., 150 min Quantification of Substrate Quantification of Substrate Sample Collection->Quantification of Substrate Lysis & Measurement Data Analysis Data Analysis Quantification of Substrate->Data Analysis Calculate EC50/IC50

P-gp Modulation Assay Workflow

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Pgp P-glycoprotein (P-gp) Drug_out Drug Substrate Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug Substrate Drug_in->Pgp ATP ATP ATP->Pgp Modulator P-gp Modulator (this compound or Cyclosporin A) Modulator->Pgp Inhibition

P-gp Drug Efflux and Inhibition

References

Unraveling the Mechanism of FM04: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the flavonoid FM04 underscores its potent activity as a modulator of P-glycoprotein (P-gp), a key player in multidrug resistance in cancer. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's mechanism of action against other known P-gp inhibitors, supported by experimental data and detailed protocols.

This compound: A Potent, Non-Competitive P-glycoprotein Inhibitor

This compound has emerged as a significant agent in overcoming multidrug resistance, a major hurdle in cancer chemotherapy. Its primary mechanism of action involves the direct, non-competitive inhibition of P-glycoprotein (ABCB1), an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and efficacy.

Biochemical studies reveal that this compound demonstrates a potent ability to reverse P-gp-mediated paclitaxel (B517696) resistance with a reported half-maximal effective concentration (EC50) of 83 nM.[1] Unlike competitive inhibitors that vie for the same binding site as the substrate, this compound is not a transport substrate of P-gp itself. This suggests an allosteric mechanism of action where this compound binds to sites distinct from the drug-binding pocket, inducing a conformational change that impairs the transporter's efflux function. Two potential binding sites for this compound have been identified within the nucleotide-binding domain 2 (NBD2) of human P-gp: Q1193 and I1115.

Interestingly, while inhibiting drug transport, this compound has been shown to stimulate the ATPase activity of P-gp. This seemingly paradoxical effect is a characteristic of many non-competitive P-gp inhibitors, where the binding of the inhibitor uncouples ATP hydrolysis from the transport cycle, leading to futile ATP consumption without productive drug efflux.

Comparative Analysis of P-gp Inhibitors

To provide a clear perspective on the efficacy of this compound, this guide presents a comparative summary of its performance against well-established P-gp inhibitors, verapamil (B1683045) and tariquidar. It is important to note that a direct head-to-head comparison of potency can be challenging due to variations in experimental conditions across different studies.

CompoundClassPotency (P-gp Inhibition)Mechanism of ActionAdditional Notes
This compound FlavonoidEC50 = 83 nM (reversing paclitaxel resistance)Non-competitive inhibitor, not a P-gp substrate, stimulates P-gp ATPase activity.Also inhibits CYP2C8 and CYP3A4.
Verapamil First-generation P-gp inhibitor (Phenylalkylamine)IC50 varies (micromolar range)Competitive inhibitor and P-gp substrate.Also a calcium channel blocker and inhibits CYP3A4.
Tariquidar Third-generation P-gp inhibitor (Anthranilamide derivative)IC50 = 44 nM (with [11C]verapamil as substrate); Kd = 5.1 nMPotent, non-competitive inhibitor.Not a P-gp substrate.

Impact on Cytochrome P450 Enzymes

Beyond its effects on P-gp, this compound has been identified as an inhibitor of the cytochrome P450 enzymes CYP2C8 and CYP3A4. This dual-inhibitory action can significantly enhance the oral bioavailability of co-administered drugs that are substrates for both P-gp and these CYP enzymes, such as paclitaxel. By inhibiting intestinal P-gp-mediated efflux and first-pass metabolism by CYP3A4 and CYP2C8, this compound can lead to higher systemic drug exposure. Quantitative data on the IC50 values for this compound's inhibition of these enzymes are crucial for a complete understanding of its drug-drug interaction profile.

Influence on Cancer Cell Signaling Pathways

Currently, the direct effects of this compound on intracellular signaling pathways in cancer cells, independent of its P-gp inhibitory activity, are not extensively documented in publicly available literature. The primary focus of existing research has been on its role in reversing multidrug resistance through P-gp modulation. Further investigation is warranted to explore potential off-target effects or modulation of key cancer-related pathways such as those involved in apoptosis, cell cycle regulation, or angiogenesis.

Experimental Protocols

For researchers aiming to validate or build upon the findings related to this compound, detailed methodologies for key experiments are provided below.

P-glycoprotein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of the test compound.

Materials:

  • Recombinant human P-gp membrane vesicles

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT)

  • ATP solution

  • Test compound (this compound) and controls (e.g., verapamil, sodium orthovanadate)

  • Phosphate (B84403) detection reagent (e.g., malachite green-based reagent)

Procedure:

  • Thaw P-gp membrane vesicles on ice.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound (this compound) at various concentrations. Include a positive control (e.g., verapamil) and a negative control (vehicle). To determine P-gp specific ATPase activity, include wells with the P-gp inhibitor sodium orthovanadate.

  • Add the P-gp membrane vesicles to each well and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the amount of inorganic phosphate released by comparing the absorbance to a standard curve. P-gp specific ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate from the total activity.

Intracellular Doxorubicin (B1662922) Accumulation Assay

This assay quantifies the ability of a compound to increase the intracellular concentration of a fluorescent P-gp substrate, such as doxorubicin, in multidrug-resistant cancer cells.

Materials:

  • Multidrug-resistant cancer cell line overexpressing P-gp (e.g., NCI/ADR-RES) and its parental sensitive cell line.

  • Cell culture medium

  • Doxorubicin hydrochloride

  • Test compound (this compound) and controls (e.g., verapamil)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorometer or flow cytometer

Procedure:

  • Seed the multidrug-resistant and sensitive cancer cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with the test compound (this compound) or controls at various concentrations for a specified time (e.g., 1 hour) at 37°C.

  • Add doxorubicin to each well and incubate for a further period (e.g., 1-2 hours) at 37°C.

  • Wash the cells with ice-cold PBS to remove extracellular doxorubicin.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the intracellular doxorubicin fluorescence using a fluorometer (excitation ~480 nm, emission ~590 nm). Alternatively, analyze the cells by flow cytometry to measure the fluorescence on a single-cell basis.

  • Normalize the fluorescence intensity to the protein concentration of the cell lysate or analyze the mean fluorescence intensity of the cell population.

Visualizing the Mechanism of Action

To further elucidate the proposed mechanisms and workflows, the following diagrams have been generated.

Pgp_Inhibition_Pathway Proposed Mechanism of this compound on P-gp cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-gp Transporter Drug Anticancer Drug (e.g., Paclitaxel) Pgp->Drug Drug_in Increased Intracellular Drug Concentration Pgp->Drug_in Efflux Blocked ADP ADP + Pi Pgp->ADP Drug->Pgp Efflux FM04_ext This compound FM04_ext->Pgp Binds to NBD2 (Non-competitive) Target Cellular Target Drug_in->Target Therapeutic Effect ATP ATP ATP->Pgp Hydrolysis

Caption: Proposed non-competitive inhibition of P-glycoprotein by this compound.

Experimental_Workflow_Dox_Accumulation Workflow for Doxorubicin Accumulation Assay start Seed MDR Cancer Cells preincubation Pre-incubate with This compound or Controls start->preincubation dox_addition Add Doxorubicin preincubation->dox_addition incubation Incubate at 37°C dox_addition->incubation wash Wash with Ice-cold PBS incubation->wash lysis Lyse Cells wash->lysis measurement Measure Intracellular Doxorubicin Fluorescence lysis->measurement analysis Data Analysis measurement->analysis

Caption: Experimental workflow for the intracellular doxorubicin accumulation assay.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.